molecular formula C39H47N4O8P B1609984 DMT-dU-CE Phosphoramidite CAS No. 289712-98-7

DMT-dU-CE Phosphoramidite

Número de catálogo: B1609984
Número CAS: 289712-98-7
Peso molecular: 730.8 g/mol
Clave InChI: ZGJUDTLSWZPIDW-MVFNBKNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The C-nucleoside 2'-deoxypseudouridine, in contrast to dU, forms stable C:pseudoU-A triplets.>

Propiedades

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUDTLSWZPIDW-MVFNBKNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453691
Record name CTK8E9370
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Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109389-30-2, 289712-98-7
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109389-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK8E9370
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Foundational & Exploratory

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dU-CE Phosphoramidite (B1245037) is a specialized chemical building block essential for the automated solid-phase synthesis of oligonucleotides. As a derivative of the naturally occurring nucleoside 2'-deoxyuridine (B118206), it enables the precise, sequence-specific incorporation of this base into a growing DNA or RNA strand. This technical guide provides a comprehensive overview of its chemical properties, applications in research and drug development, and detailed protocols for its use in oligonucleotide synthesis. The strategic incorporation of modified nucleosides like 2'-deoxyuridine is a critical aspect of developing therapeutic oligonucleotides, including antisense therapies, siRNAs, and aptamers, by enhancing their stability, binding affinity, and therapeutic potential.

Core Properties and Specifications

DMT-dU-CE Phosphoramidite is characterized by key chemical features that make it suitable for automated DNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is readily cleaved under acidic conditions, allowing for the stepwise addition of the next nucleotide. The 3'-hydroxyl group is modified with a cyanoethyl (CE) phosphoramidite moiety, the reactive group that forms the internucleotide phosphodiester bond.

Quantitative Data Summary

The quality and purity of this compound are critical for the successful synthesis of high-fidelity oligonucleotides. The following table summarizes typical quantitative specifications for this reagent.

PropertyTypical SpecificationAnalytical Method
Chemical Formula C₃₉H₄₇N₄O₈P-
Molecular Weight 730.79 g/mol -
CAS Number 109389-30-2-
Appearance White to off-white powderVisual Inspection
Purity ≥98.0%HPLC, ³¹P NMR
³¹P NMR Purity ≥98.0%³¹P NMR
Water Content ≤0.2%Karl Fischer
Solubility Soluble in anhydrous acetonitrile (B52724) and DMSO-
Storage Conditions -20°C under an inert atmosphere (e.g., argon)-

Chemical Structure and Role in Oligonucleotide Synthesis

The structure of this compound is designed for controlled, sequential addition in the 3' to 5' direction during solid-phase oligonucleotide synthesis.

Caption: Structure of this compound.

Experimental Protocols

The following is a detailed, step-by-step protocol for the incorporation of this compound in an automated solid-phase oligonucleotide synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Activator Solution: Prepare a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.25 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.

  • Capping Solutions:

    • Capping A: Acetic anhydride/Pyridine/THF (10:10:80, v/v/v).

    • Capping B: 16% N-Methylimidazole in THF (v/v).

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2, v/v/v).

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521).

Automated Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleoside.

Start Start with solid support-bound nucleoside Detritylation 1. Detritylation (DMT removal with TCA) Start->Detritylation Washing1 Wash (Acetonitrile) Detritylation->Washing1 Coupling 2. Coupling (this compound + Activator) Washing1->Coupling Washing2 Wash (Acetonitrile) Coupling->Washing2 Capping 3. Capping (Acetylation of unreacted 5'-OH) Washing2->Capping Washing3 Wash (Acetonitrile) Capping->Washing3 Oxidation 4. Oxidation (Iodine solution to form stable phosphate) Washing3->Oxidation Washing4 Wash (Acetonitrile) Oxidation->Washing4 Next_Cycle Repeat for next nucleoside Washing4->Next_Cycle Next_Cycle->Detritylation

Caption: Automated Oligonucleotide Synthesis Cycle.

Step 1: Detritylation The DMT group from the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

Step 2: Coupling The this compound solution and the activator solution are delivered to the synthesis column. The coupling reaction, forming a phosphite (B83602) triester linkage, typically proceeds for 30-180 seconds.

Step 3: Capping Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by the capping solutions to prevent the formation of deletion mutants.

Step 4: Oxidation The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the cyanoethyl protecting groups are removed by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • The solution containing the oligonucleotide is then heated to 55°C for 8-16 hours to remove the protecting groups from the nucleobases.

  • The final 5'-DMT group (if the synthesis was "DMT-on") can be removed by treatment with 80% acetic acid.

  • The crude oligonucleotide is then purified, typically by HPLC.

Applications in Drug Development and Research

Oligonucleotides containing 2'-deoxyuridine and its analogs have found applications in various therapeutic strategies. The modifications can enhance the oligonucleotide's properties or impart novel functionalities.

Signaling Pathway Example: siRNA Targeting Thymidylate Synthase

A notable application is the use of siRNAs modified with 5-fluoro-2'-deoxyuridine (B1346552) (a derivative of 2'-deoxyuridine) to target thymidylate synthase (TS) in cancer therapy. This approach combines the gene-silencing effect of the siRNA with the cytotoxic effect of the released nucleoside analog.

cluster_cell Cancer Cell siRNA 5-FU-modified siRNA enters cell RISC siRNA loaded into RISC siRNA->RISC siRNA_degradation siRNA degradation siRNA->siRNA_degradation TS_mRNA Thymidylate Synthase (TS) mRNA RISC->TS_mRNA binds Degradation TS mRNA degradation TS_mRNA->Degradation TS_Protein TS Protein Synthesis Blocked Degradation->TS_Protein DNA_Synthesis_Block DNA Synthesis Inhibition TS_Protein->DNA_Synthesis_Block 5FU Release of 5-Fluoro-2'-deoxyuridine (5-FUdR) siRNA_degradation->5FU FdUMP 5-FUdR metabolized to FdUMP 5FU->FdUMP TS_Inhibition FdUMP inhibits TS protein FdUMP->TS_Inhibition TS_Inhibition->DNA_Synthesis_Block Apoptosis Cell Apoptosis DNA_Synthesis_Block->Apoptosis

Caption: Dual-action therapeutic pathway of a 5-FU modified siRNA.

This innovative strategy demonstrates how the incorporation of modified nucleosides using phosphoramidite chemistry can lead to the development of next-generation oligonucleotide therapeutics with enhanced efficacy.

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite, commonly known as DMT-dU-CE Phosphoramidite (B1245037). It is a critical building block in the chemical synthesis of DNA oligonucleotides, which are indispensable tools in modern molecular biology, genetic research, and the development of nucleic acid-based therapeutics.

Core Chemical Structure and Properties

DMT-dU-CE Phosphoramidite is a protected nucleoside derivative specifically designed for use in automated solid-phase DNA synthesis. Its structure is meticulously engineered with key functional groups that control its reactivity and enable the stepwise, high-fidelity assembly of a desired DNA sequence.

The core of the molecule is a 2'-deoxyuridine (B118206) nucleoside. This is modified with three crucial protecting groups:

  • A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal in a controlled manner initiates each coupling cycle in oligonucleotide synthesis.

  • A 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite group: This is the reactive moiety that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain. The diisopropylamino group is an excellent leaving group, and the cyanoethyl group protects the phosphate (B84403), which is later deprotected under basic conditions.

  • The inherent Uracil (B121893) base: As a derivative of deoxyuridine, this phosphoramidite introduces a uracil base into the oligonucleotide sequence.

The presence of a chiral phosphorus (III) center means that this compound exists as a mixture of two diastereomers.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

DMT_dU_CE_Phosphoramidite_Structure cluster_dU 2'-deoxyuridine Core cluster_protecting_groups Protecting & Reactive Groups U Uracil R Deoxyribose U->R N-glycosidic bond DMT 5'-O-Dimethoxytrityl (DMT) Acid-labile protecting group R->DMT 5' linkage CEP 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite Reactive group for coupling R->CEP 3' linkage caption Chemical Structure of this compound

Chemical Structure of this compound

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and quality control parameters for this compound is presented in the table below. High purity and stability are critical for achieving high-yield and high-fidelity oligonucleotide synthesis.

PropertyValueAnalytical Method
Molecular Formula C₃₉H₄₇N₄O₈P-
Molecular Weight 730.79 g/mol Mass Spectrometry
CAS Number 109389-30-2-
Appearance White to off-white powderVisual Inspection
Purity ≥98% (typically ≥99%)RP-HPLC, ³¹P NMR[2][3]
³¹P NMR Chemical Shift ~150 ppm (diastereomers)³¹P NMR Spectroscopy[1][4]
Water Content ≤0.3%Karl Fischer Titration[3]
Solubility Soluble in anhydrous acetonitrile-
Storage Conditions -20°C under an inert atmosphere-

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the 5'-hydroxyl group of 2'-deoxyuridine, followed by phosphitylation of the 3'-hydroxyl group. While a specific protocol for this exact molecule is proprietary to manufacturers, the general synthetic route is well-established and follows these key steps:

  • 5'-O-DMT Protection: 2'-deoxyuridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to selectively protect the 5'-hydroxyl group.

  • Phosphitylation: The resulting 5'-O-DMT-2'-deoxyuridine is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

  • Purification: The final product is purified using silica (B1680970) gel column chromatography to remove any unreacted starting materials and by-products.

The following diagram illustrates the general workflow for the synthesis of a nucleoside phosphoramidite.

Phosphoramidite_Synthesis_Workflow Start 2'-deoxyuridine Step1 Reaction with DMT-Cl in Pyridine Start->Step1 Intermediate1 5'-O-DMT-2'-deoxyuridine Step1->Intermediate1 Step2 Reaction with 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite and Hünig's Base Intermediate1->Step2 Intermediate2 Crude this compound Step2->Intermediate2 Step3 Silica Gel Column Chromatography Intermediate2->Step3 FinalProduct Pure this compound Step3->FinalProduct caption General Synthesis Workflow for Nucleoside Phosphoramidites

General Synthesis Workflow for Nucleoside Phosphoramidites

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This cyclic process involves four key chemical reactions that are repeated to sequentially add nucleotide building blocks to a growing DNA chain attached to a solid support. The high coupling efficiency of this method, typically exceeding 99%, is crucial for the synthesis of long and high-purity oligonucleotides.

The synthesis cycle proceeds in the 3' to 5' direction and consists of the following steps:

  • Detritylation (Deblocking): The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a mild acid like trichloroacetic acid (TCA) in an anhydrous solvent.

  • Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This forms a phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 sequences), these groups are permanently blocked by acetylation using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Exposes 5'-OH group Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Forms stable phosphate triester, ready for next cycle caption The Phosphoramidite Oligonucleotide Synthesis Cycle

The Phosphoramidite Oligonucleotide Synthesis Cycle

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

This protocol is for assessing the purity of the phosphoramidite raw material.

  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[2][3]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities. A typical gradient might start at a high concentration of A and ramp up to a high concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.[2][3]

  • Detection: UV absorbance at 254 nm or 260 nm.

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.[2]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the gradient program.

    • Monitor the chromatogram for the elution of the two diastereomers of the main product and any impurity peaks.

  • Data Analysis: The purity is calculated by the total peak area of the two diastereomer peaks as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Quality Control of this compound by ³¹P NMR

This protocol provides an orthogonal method for assessing purity, specifically focusing on phosphorus-containing species.

  • Objective: To confirm the identity and purity of the phosphoramidite with respect to phosphorus-containing impurities.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus probe.

  • Sample Preparation: Prepare a ~0.3 g/mL solution of the phosphoramidite in deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine (B128534) (v/v).[2]

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.[2]

    • Relaxation Delay (D1): 2.0 seconds.[2]

    • Acquisition Time (AQ): 1.5 seconds.[2]

    • Number of Scans: 1024.[2]

  • Procedure:

    • Place the prepared sample in the NMR spectrometer.

    • Acquire the ³¹P NMR spectrum.

  • Data Analysis: The spectrum should show two major peaks corresponding to the two diastereomers of the phosphoramidite around 150 ppm.[1][4] The absence of significant signals in other regions, particularly the region for P(V) species (-25 to 99 ppm), indicates high purity.[2]

Role in the Study of Signaling Pathways

This compound is not directly involved in biological signaling pathways. Instead, its critical role is in the synthesis of custom DNA oligonucleotides that are subsequently used as powerful tools to investigate and manipulate these pathways.

Synthetic oligonucleotides enable researchers to:

  • Act as Primers and Probes: In techniques like PCR, qPCR, and DNA microarrays, oligonucleotides are used to amplify, detect, and quantify specific mRNA transcripts.[5] This allows for the study of how the expression of genes involved in signaling pathways changes in response to various stimuli or in disease states.

  • Function as Antisense Oligonucleotides (ASOs): ASOs are designed to be complementary to a specific mRNA sequence.[5][6] Their binding can lead to the degradation of the mRNA or block its translation into a protein, effectively silencing the expression of a target gene within a signaling cascade.

  • Serve as Components of Gene Editing Technologies: Oligonucleotides are essential for CRISPR-Cas9 based gene editing, allowing for the precise modification of genes that code for components of signaling pathways.[7]

The relationship between this compound and the study of signaling pathways is therefore indirect but foundational, as illustrated below.

Signaling_Pathway_Relationship Phosphoramidite This compound Oligo_Synth Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth is a key reagent for Oligos Synthetic Oligonucleotides (e.g., Primers, ASOs) Oligo_Synth->Oligos produces Research_App Research Applications (e.g., Gene Expression Analysis, Gene Silencing) Oligos->Research_App are used in Signaling_Pathway Biological Signaling Pathway Knowledge Understanding of Pathway Function and Dysfunction Signaling_Pathway->Knowledge leads to Research_App->Signaling_Pathway to study or manipulate the caption Role of this compound in Signaling Pathway Research

Role of this compound in Signaling Pathway Research

References

An In-Depth Technical Guide to the Synthesis of DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dU-CE Phosphoramidite). This crucial reagent is a fundamental building block in the automated solid-phase synthesis of oligonucleotides, which are central to numerous applications in research, diagnostics, and therapeutics. This document details the experimental protocols for its preparation, presents quantitative data for each synthetic step, and visualizes the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of DMT-dU-CE Phosphoramidite (B1245037) is a two-step process commencing with the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine (B118206) with a dimethoxytrityl (DMT) group. The resulting intermediate, 5'-O-DMT-2'-deoxyuridine, is then phosphitylated at the 3'-hydroxyl position to yield the final product. The DMT group serves as a temporary protecting group for the 5'-hydroxyl function, which is essential for the directional synthesis of oligonucleotides on a solid support. The cyanoethyl and diisopropylamino groups on the phosphoramidite moiety are critical for the coupling reaction during oligonucleotide synthesis.

Synthesis_Pathway dU 2'-deoxyuridine DMT_dU 5'-O-DMT-2'-deoxyuridine dU->DMT_dU   5'-O-Dimethoxytritylation (DMT-Cl, Pyridine) final_product This compound DMT_dU->final_product   Phosphitylation (CEP-Cl, DIPEA)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (DMT-dU)

This procedure outlines the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine.

Materials:

Procedure:

  • 2'-deoxyuridine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine.

  • The solution is cooled in an ice bath, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of cold methanol.

  • The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane.

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 5'-O-DMT-2'-deoxyuridine as a white foam.

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (this compound)

This procedure describes the phosphitylation of the 3'-hydroxyl group of 5'-O-DMT-2'-deoxyuridine.[1]

Materials:

  • 5'-O-DMT-2'-deoxyuridine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • 5'-O-DMT-2'-deoxyuridine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • N,N-Diisopropylethylamine (DIPEA) is added to the solution, and the mixture is stirred at room temperature.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature, and its progress is monitored by TLC and/or ³¹P NMR.

  • Upon completion, the reaction is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is typically used in the next step of oligonucleotide synthesis without further purification, or it can be purified by precipitation from a cold non-polar solvent like hexane.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Synthesis of 5'-O-DMT-2'-deoxyuridine

ParameterValue
Starting Material2'-deoxyuridine
Key Reagent4,4'-Dimethoxytrityl chloride
SolventAnhydrous Pyridine
Typical Yield85-95%
Purity (by HPLC)>98%
Physical AppearanceWhite foam

Table 2: Synthesis of this compound

ParameterValue
Starting Material5'-O-DMT-2'-deoxyuridine
Key Reagent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
SolventAnhydrous Dichloromethane
Typical Yield90-98%
Purity (by ³¹P NMR)>98%
Physical AppearanceWhite to off-white solid
³¹P NMR Chemical Shift (δ)~149 ppm

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_step1 Step 1: 5'-O-Dimethoxytritylation cluster_step2 Step 2: Phosphitylation start1 Dissolve 2'-deoxyuridine in anhydrous pyridine react1 Add DMT-Cl start1->react1 monitor1 Monitor reaction by TLC react1->monitor1 workup1 Quench, extract, and dry monitor1->workup1 purify1 Purify by column chromatography workup1->purify1 product1 Obtain 5'-O-DMT-2'-deoxyuridine purify1->product1 start2 Dissolve 5'-O-DMT-2'-deoxyuridine in anhydrous DCM product1->start2 react2 Add DIPEA and CEP-Cl start2->react2 monitor2 Monitor reaction by TLC / ³¹P NMR react2->monitor2 workup2 Extract and dry monitor2->workup2 product2 Obtain this compound workup2->product2

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established and efficient process that is fundamental to the production of synthetic oligonucleotides. The two-step procedure, involving the protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group, provides the necessary building block for automated DNA synthesis. Careful execution of the experimental protocols and appropriate purification methods are essential to obtain high-purity material, which is critical for the successful synthesis of high-quality oligonucleotides for research and therapeutic applications.

References

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dU-CE Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. As a modified nucleoside, it enables the site-specific incorporation of a deoxyuridine (dU) base into a growing DNA chain. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase oligonucleotide synthesis. Deoxyuridine-containing oligonucleotides are instrumental in various research and diagnostic applications, including the study of DNA repair mechanisms, particularly the base excision repair (BER) pathway, and as components of primers and probes for molecular biology.

The use of the dimethoxytrityl (DMT) group on the 5'-hydroxyl function and a 2-cyanoethyl (CE) protecting group on the phosphite (B83602) moiety ensures controlled, sequential addition of the nucleoside during synthesis.[1] The diisopropylamino group facilitates the coupling reaction, which is activated under mild acidic conditions.[2][3]

Core Properties of DMT-dU-CE Phosphoramidite

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its proper handling, storage, and use in automated DNA synthesizers.

PropertyValueReference
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[3][4]
Molecular Formula C₃₉H₄₇N₄O₈P[3][4][5][6]
Molecular Weight 730.79 g/mol [3][4][5][6]
CAS Number 109389-30-2[5][7]
Appearance White to off-white powder[3]
Purity ≥98% (typically by HPLC and ³¹P NMR)[8]
Solubility Soluble in anhydrous acetonitrile (B52724)[2]
Storage Conditions -20°C under an inert, dry atmosphere[5]

Oligonucleotide Synthesis Using this compound

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[9] Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[2] This process allows for the sequential addition of nucleotide building blocks in the 3' to 5' direction.[2][9]

Key Structural Components of a Phosphoramidite

The structure of a phosphoramidite is designed for controlled reactivity during the synthesis cycle. The key protecting and reactive groups of this compound are illustrated below.

G dU Deoxyuridine (dU) DMT 5'-Dimethoxytrityl (DMT) Group Acid-labile protecting group dU->DMT Protects 5'-OH CE 3'-CE Phosphoramidite Group β-Cyanoethyl protecting group and Diisopropylamino reactive group dU->CE Enables coupling at 3'-OH Base Uracil Base dU->Base Nitrogenous Base

Caption: Key functional groups of this compound.

The Oligonucleotide Synthesis Cycle

The automated synthesis of an oligonucleotide involves the repetition of a four-step cycle for each nucleotide added to the growing chain.

Oligo_Synthesis_Cycle start Start with solid support-bound nucleoside detritylation 1. Detritylation (Removal of 5'-DMT group) start->detritylation coupling 2. Coupling (Addition of this compound) detritylation->coupling Exposes 5'-OH group capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping Forms phosphite triester linkage oxidation 4. Oxidation (Stabilization of the phosphate (B84403) linkage) capping->oxidation Prevents formation of failure sequences elongated_chain Elongated oligonucleotide chain oxidation->elongated_chain Forms stable phosphate triester end Repeat cycle for next nucleotide or proceed to cleavage and deprotection elongated_chain->end

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in an automated DNA synthesizer. Instrument-specific protocols should be consulted, and optimization may be required based on the sequence and scale of the synthesis.

Reagent Preparation
  • This compound Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent has a water content of less than 30 ppm.

  • Activator Solution: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile is commonly used.

  • Capping Solution A: Acetic anhydride/2,6-lutidine/THF.

  • Capping Solution B: N-methylimidazole/THF.

  • Oxidizing Solution: A solution of 0.02 M iodine in THF/water/pyridine.

  • Deblocking Solution: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

Automated Synthesis Cycle

The following steps are performed in an automated DNA synthesizer for each addition of a nucleotide.

  • Detritylation (Deblocking):

    • The 5'-DMT protecting group is removed from the support-bound oligonucleotide chain by treating it with the deblocking solution.

    • This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[2][3]

    • The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite triester linkage.

    • A typical coupling time for standard deoxynucleoside phosphoramidites is 20-60 seconds.[9]

  • Capping:

    • To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are irreversibly blocked.

    • This is achieved by acetylation using the capping solutions.

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.

    • This is accomplished by treating the support with the oxidizing solution.

    • This step completes one cycle of nucleotide addition. The cycle is then repeated with the next phosphoramidite in the desired sequence.

Post-Synthesis Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

  • The protecting groups on the phosphate backbone (cyanoethyl groups) and the nucleobases are removed.

  • This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). The specific conditions (temperature and duration) depend on the protecting groups used for the other bases in the sequence.

Purification
  • The crude oligonucleotide product is typically purified to remove truncated sequences and other impurities.

  • Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

Quality Control

The purity and identity of this compound and the final oligonucleotide product are assessed using various analytical techniques.

AnalysisMethodPurpose
Phosphoramidite Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To determine the chemical purity of the phosphoramidite and detect any degradation products. The phosphoramidite typically appears as a doublet representing the two diastereomers.
Phosphoramidite Identity & Purity ³¹P Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the presence of the trivalent phosphorus of the phosphoramidite (signals around 149 ppm) and to quantify phosphorus-containing impurities.
Oligonucleotide Identity Mass Spectrometry (e.g., ESI-MS)To confirm the molecular weight of the final synthesized oligonucleotide.
Oligonucleotide Purity Anion-Exchange HPLC (AEX-HPLC) or RP-HPLCTo assess the purity of the full-length oligonucleotide product and quantify failure sequences.
Coupling Efficiency Monitoring Trityl Cation MonitoringThe amount of the orange-colored DMT cation released during the detritylation step can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.

Conclusion

This compound is a high-purity reagent that is essential for the synthesis of oligonucleotides containing deoxyuridine. Its carefully designed chemical structure, featuring key protecting groups, allows for high coupling efficiencies and the reliable production of custom DNA sequences. A thorough understanding of its properties and the principles of phosphoramidite chemistry is crucial for researchers and developers in the fields of molecular biology, diagnostics, and therapeutics to successfully synthesize and utilize dU-containing oligonucleotides in their applications.

References

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly abbreviated as DMT-dU-CE Phosphoramidite, is a critical building block in the chemical synthesis of DNA. As a key reagent in phosphoramidite chemistry, it enables the site-specific incorporation of a deoxyuridine nucleotide into a growing oligonucleotide chain. This technical guide provides an overview of its chemical properties, its central role in the automated solid-phase synthesis of oligonucleotides, and a detailed protocol for its use.

Chemical and Physical Properties

This compound is a modified and protected nucleoside designed for stability and specific reactivity during the synthesis cycle. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the phosphite (B83602) moiety is protected by a cyanoethyl (CE) group, and the amino group on the phosphorus is a diisopropylamine. These protecting groups are essential for directing the chemical reactions during synthesis.

Quantitative Data Summary

PropertyValueCitations
Molecular Weight 730.79 g/mol [1][2][3]
Molecular Formula C₃₉H₄₇N₄O₈P[1]
CAS Number 109389-30-2[1][3]

Application in Automated Oligonucleotide Synthesis

This compound is exclusively used as a monomer in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most common and efficient method for producing custom sequences of DNA.[4] The synthesis is a cyclical process where each cycle adds one nucleotide to the growing chain, which is anchored to a solid support.[5] The DMT group plays a pivotal role by protecting the 5'-hydroxyl group, thereby ensuring that the chain elongation occurs in the correct 3' to 5' direction.[4][6]

The Phosphoramidite Synthesis Cycle Workflow

The synthesis of an oligonucleotide is a four-step cycle that is repeated for each nucleotide added to the sequence. The this compound, dissolved in an anhydrous solvent like acetonitrile (B52724), is introduced during the "Coupling" step.[7]

Oligo_Synthesis_Cycle cluster_cycle Automated Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Detritylation Step 1: Detritylation (DMT Group Removal) Coupling Step 2: Coupling (Add this compound) Detritylation->Coupling Free 5'-OH Capping Step 3: Capping (Block Unreacted Chains) Coupling->Capping Oxidation Step 4: Oxidation (Stabilize Phosphate (B84403) Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next nucleotide Acid Mild Acid (e.g., TCA) Acid->Detritylation Amidite Phosphoramidite (e.g., DMT-dU) Amidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->Capping Oxidizer Iodine Solution Oxidizer->Oxidation

Caption: Workflow of the four-step phosphoramidite cycle for oligonucleotide synthesis.

Standard Experimental Protocol for Oligonucleotide Synthesis

The following protocol outlines a single cycle of nucleotide addition using an automated DNA synthesizer. The process starts with a nucleoside bound to a solid support (e.g., Controlled Pore Glass), which has a free 5'-DMT group.

Objective: To couple a this compound monomer to a solid-support-bound nucleotide chain.

Materials:

  • Solid support with initial nucleoside attached.

  • This compound solution in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Deblocking/Detritylation solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane).

  • Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF).

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

  • Anhydrous acetonitrile for washing.

Methodology:

  • Step 1: Detritylation

    • The solid support is washed with anhydrous acetonitrile to ensure a water-free environment.

    • The deblocking solution (3% TCA) is passed through the column containing the solid support.

    • This removes the DMT protecting group from the 5'-hydroxyl of the immobilized nucleoside, exposing a reactive hydroxyl group.

    • The resulting orange-colored DMT cation is washed away, and its absorbance can be measured to quantify the efficiency of the previous coupling step.

    • The support is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid.

  • Step 2: Coupling

    • The this compound solution and the activator solution are simultaneously delivered to the column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This activated monomer rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleotide chain, forming a phosphite triester linkage. This reaction is typically allowed to proceed for 1-2 minutes.

  • Step 3: Capping

    • Since the coupling efficiency is not 100%, a small fraction of the support-bound chains will have unreacted 5'-hydroxyl groups.

    • To prevent these chains from reacting in subsequent cycles (which would result in deletion mutations), they are permanently blocked or "capped".

    • Capping is achieved by introducing a mixture of acetic anhydride and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.

    • The oxidizing solution (Iodine/water/pyridine) is passed through the column.[5]

    • The iodine oxidizes the P(III) atom to P(V), creating the natural phosphate backbone of DNA.

    • The support is washed again with acetonitrile, completing the cycle.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the rapid and efficient assembly of DNA and RNA strands. At the heart of this chemistry lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the pivotal function of the DMT group, detailing its role in ensuring the fidelity of oligonucleotide synthesis, methods for monitoring its performance, and the experimental protocols that govern its use.

The Core Function of the DMT Group

The primary role of the DMT group in phosphoramidite chemistry is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl function of the nucleoside monomer and the growing oligonucleotide chain.[1][2] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.

By "capping" the 5'-terminus, the DMT group enforces the regioselectivity of the coupling reaction, preventing self-polymerization of phosphoramidite monomers and ensuring that chain elongation occurs exclusively at the desired 5'-hydroxyl position of the support-bound oligonucleotide.[3][4] The selection of the DMT group for this critical task is due to a unique combination of properties:

  • Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling, capping, and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[5] This selective removal is the cornerstone of the cyclical nature of phosphoramidite synthesis.

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, physically impeding unwanted side reactions.

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation imparts a vibrant orange color to the acidic solution, with a maximum absorbance at approximately 495 nm.[6] The intensity of this color provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[3]

Quantitative Analysis of Synthesis Efficiency

The ability to monitor the efficiency of each coupling cycle is crucial for the synthesis of high-fidelity oligonucleotides. Inefficient coupling leads to the accumulation of deletion mutations (n-1 shortmers), which can be difficult to separate from the full-length product and can compromise the efficacy of the final oligonucleotide in research and therapeutic applications.[7]

The DMT Cation Assay

The DMT cation assay is a semi-quantitative method used to assess the stepwise coupling efficiency.[8] By measuring the absorbance of the orange-colored solution containing the cleaved DMT cation at the end of each detritylation step, one can infer the success of the preceding coupling reaction. A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. Conversely, a significant drop in absorbance signals a problem with the coupling step.

The coupling efficiency can be calculated by comparing the absorbance of the DMT cation released in two consecutive cycles using the following formula:

Stepwise Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100

Where n is the cycle number.

The molar extinction coefficient of the DMT cation in an acidic solution is approximately 70,000 L·mol⁻¹·cm⁻¹ at its λmax of ~498 nm, allowing for a quantitative determination of the amount of DMT cation released.

Impact of Coupling Efficiency on Overall Yield

Even small variations in coupling efficiency have a dramatic impact on the overall yield of the full-length oligonucleotide, especially for longer sequences. The following table illustrates this relationship.

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20 66.8%81.8%90.5%
50 36.4%60.5%77.9%
100 13.3%36.6%60.7%
150 4.8%22.2%47.3%

Data represents the theoretical yield of full-length product.

Troubleshooting Coupling Efficiency with Trityl Monitoring
ObservationPotential CauseRecommended Action
Consistently low trityl signal from the first cycle - Inaccurate quantitation of starting solid support.- Incomplete deprotection of the first nucleoside on the support.- Verify the loading of the solid support.- Increase detritylation time for the first cycle.
Gradual decrease in trityl signal over several cycles - Poor quality phosphoramidites or activator.- Moisture in reagents or lines.- Inefficient capping leading to chain branching.- Use fresh, high-quality reagents.- Ensure all solvents are anhydrous.- Check the efficiency of the capping step.
Sudden, sharp drop in trityl signal - Problem with a specific phosphoramidite bottle (e.g., degradation, incorrect base).- Reagent delivery failure (e.g., blocked line).- Replace the suspected phosphoramidite bottle.- Check the synthesizer's fluidics system.
No trityl signal - Complete failure of reagent delivery.- Incorrect synthesis protocol loaded.- Perform a full system check of the synthesizer.- Verify the loaded synthesis protocol.

Experimental Protocols

The following protocols outline the key steps in a standard 1 µmol solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry. Timings and volumes may vary depending on the specific automated synthesizer used.

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached (e.g., 30 µmol/g loading).

  • Phosphoramidites: 0.1 M solutions of DMT-dA(bz), DMT-dC(bz), DMT-dG(ib), and DMT-dT in anhydrous acetonitrile (B52724).

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF) (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle

Step 1: Detritylation (DMT Removal)

  • The synthesis column containing the CPG support is washed with anhydrous acetonitrile (2 mL).

  • The deblocking solution (3% TCA in DCM, 1 mL) is passed through the column for 60-90 seconds. This removes the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.

  • The column is thoroughly washed with anhydrous acetonitrile (3 mL) to remove the detritylation reagent and the cleaved DMT cation. The orange-colored eluent can be collected for spectrophotometric analysis.

Step 2: Coupling

  • The phosphoramidite solution (e.g., DMT-dT, 0.2 mL of 0.1 M solution) and the activator solution (0.6 mL of 0.45 M ETT) are simultaneously delivered to the column.

  • The coupling reaction proceeds for 30-180 seconds. During this time, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

  • The column is washed with anhydrous acetonitrile (2 mL) to remove unreacted phosphoramidite and activator.

Step 3: Capping

  • Capping solution A (0.5 mL) and Capping solution B (0.5 mL) are delivered to the column and allowed to react for 30-60 seconds.

  • This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles and thus minimizing the formation of deletion mutants.

  • The column is washed with anhydrous acetonitrile (2 mL).

Step 4: Oxidation

  • The oxidation solution (1 mL) is passed through the column and allowed to react for 30-60 seconds.

  • This converts the unstable phosphite triester linkage into a stable phosphate (B84403) triester, the natural backbone of DNA.

  • The column is washed with anhydrous acetonitrile (3 mL).

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualizing the Process

The Phosphoramidite Synthesis Cycle

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Backbone Stabilization) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester Next_Cycle To Next Cycle (DMT-on) Oxidation->Next_Cycle Cleavage Final Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start with Support-Bound Nucleoside (DMT-on) Start->Detritylation Next_Cycle->Detritylation Troubleshooting_Workflow Start Low Coupling Efficiency (Low Trityl Signal) Check_Reagents Check Reagents (Phosphoramidites, Activator, Solvents) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Synthesizer Check Synthesizer (Fluidics, Leaks, Delivery) Synthesizer_OK Synthesizer OK? Check_Synthesizer->Synthesizer_OK Check_Protocol Check Synthesis Protocol (Timings, Reagent Ratios) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagents_OK->Check_Synthesizer Yes Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Synthesizer_OK->Check_Protocol Yes Service_Synthesizer Service Synthesizer Synthesizer_OK->Service_Synthesizer No Optimize_Protocol Optimize Protocol Protocol_OK->Optimize_Protocol No Resolved Problem Resolved Protocol_OK->Resolved Yes Replace_Reagents->Resolved Service_Synthesizer->Resolved Optimize_Protocol->Resolved

References

A Technical Guide to High-Purity DMT-dU-CE Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite), a critical building block in the chemical synthesis of oligonucleotides. This document outlines the selection of suppliers, detailed experimental protocols for its use in solid-phase synthesis, and robust quality control methodologies.

Introduction to DMT-dU-CE Phosphoramidite (B1245037)

This compound is a modified nucleoside derivative essential for the automated synthesis of DNA sequences. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, enabling the stepwise addition of nucleotides in the 3' to 5' direction. The cyanoethyl (CE) group protects the phosphite (B83602) triester during the coupling reaction, and the diisopropylamino group is a leaving group that facilitates the formation of the internucleotide linkage. The high purity of this reagent is paramount to ensure high coupling efficiency and the fidelity of the synthesized oligonucleotide, which is critical for therapeutic and diagnostic applications.

Supplier Specifications for High-Purity this compound

The selection of a reliable supplier is a critical first step in the oligonucleotide synthesis workflow. The following table summarizes the product specifications for this compound from several key suppliers. Researchers should note that while typical purity levels are high, batch-to-batch consistency should be verified.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationAppearanceStorage Conditions
Protheragen This compound109389-30-2C₃₉H₄₇N₄O₈P730.79≥99%[1]White to off-white powder[1]4°C, protect from light[1]
Syd Labs This compoundNot SpecifiedC₃₉H₄₇N₄O₈P730.79≥99.0% (³¹P NMR & RP-HPLC)White to off-white powder-20±5℃
Hongene Biotech This compoundNot SpecifiedC₃₉H₄₇N₄O₈P730.79≥98.0% (HPLC)White to off-white powder-20℃
BOC Sciences This compoundNot SpecifiedNot SpecifiedNot SpecifiedHigh-purityNot SpecifiedNot Specified
Thermo Fisher Scientific (TheraPure) TheraPure dU PhosphoramiditeNot SpecifiedNot SpecifiedNot SpecifiedStringent impurity and residual solvent controlNot SpecifiedNot Specified

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in automated solid-phase oligonucleotide synthesis and subsequent quality control analysis.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

1. Reagent Preparation:

  • This compound Solution: Prepare a 0.05 M to 0.15 M solution of this compound in anhydrous acetonitrile (B52724). The exact concentration will depend on the synthesizer manufacturer's recommendations. It is crucial to use anhydrous acetonitrile to prevent hydrolysis of the phosphoramidite.

  • Activator Solution: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is commonly used.

  • Deblocking Solution (Detritylation): 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and lutidine.

  • Capping Solution B: N-methylimidazole in THF.

  • Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.

2. Synthesis Cycle:

  • Step 1: Detritylation (Deblocking)

    • The solid support, with the initial nucleoside attached, is treated with the deblocking solution to remove the 5'-DMT protecting group.

    • This reaction is typically rapid (60-90 seconds) and results in a free 5'-hydroxyl group.

    • The cleaved DMT cation is orange-colored and can be quantified spectrophotometrically to monitor coupling efficiency in real-time.

  • Step 2: Coupling

    • The prepared this compound solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside.

    • This reaction forms a phosphite triester linkage. The coupling time is typically 30-180 seconds.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.

    • This step is crucial to prevent the formation of deletion mutations (n-1 sequences) in the final product.

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

    • This reaction is typically complete within 30-60 seconds.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

3. Cleavage and Deprotection:

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support.

  • The protecting groups on the nucleobases and the phosphate backbone are removed.

  • This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours.

Quality Control of High-Purity this compound

Rigorous quality control of the incoming phosphoramidite raw material is essential for a successful synthesis. The primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To determine the purity of the phosphoramidite and to identify any impurities.

  • Methodology:

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the phosphoramidite and any impurities.

    • Detection: UV detection at a wavelength of 254 nm or 260 nm.

    • Sample Preparation: A solution of the phosphoramidite in acetonitrile at a concentration of approximately 1.0 mg/mL.

  • Expected Result: The pure phosphoramidite will appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Purity is calculated based on the area of the product peaks relative to the total peak area.

2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR):

  • Purpose: To confirm the identity of the phosphoramidite and to detect any phosphorus-containing impurities.

  • Methodology:

    • Sample Preparation: A concentrated solution of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN).

  • Expected Result: A pair of signals around 149 ppm corresponding to the two diastereomers of the phosphoramidite. The absence of significant signals in other regions indicates high purity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the phosphoramidite and to identify the mass of any impurities.

  • Methodology: The sample is separated by HPLC and the eluent is directly introduced into a mass spectrometer.

  • Expected Result: A major ion corresponding to the expected molecular weight of the this compound.

Visualizing the Workflow and Chemical Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key workflows and chemical relationships.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add DMT-dU-CE) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat Next Nucleotide cleavage Cleavage from Support repeat->cleavage deprotection Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification qc Final QC purification->qc final_product Purified Oligonucleotide qc->final_product

Caption: Overall workflow for automated solid-phase oligonucleotide synthesis.

Synthesis_Cycle_Chemistry cluster_cycle Single Nucleotide Addition Cycle start_cycle Growing Oligo Chain (on Solid Support) with 5'-DMT detritylation Detritylation (3% TCA in DCM) start_cycle->detritylation free_hydroxyl Growing Oligo Chain with free 5'-OH detritylation->free_hydroxyl coupling Coupling (this compound + Activator) free_hydroxyl->coupling capping Capping (Acetic Anhydride) free_hydroxyl->capping phosphite_triester Phosphite Triester Linkage (unstable) coupling->phosphite_triester oxidation Oxidation (Iodine Solution) phosphite_triester->oxidation phosphate_triester Phosphate Triester Linkage (stable) oxidation->phosphate_triester Next Cycle capped_failure Capped Failure Sequence capping->capped_failure

Caption: Chemical transformations in a single oligonucleotide synthesis cycle.

References

DMT-dU-CE Phosphoramidite: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (DMT-dU-CE Phosphoramidite). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of this sensitive reagent, which is extensively used in the chemical synthesis of DNA and RNA oligonucleotides.

Hazard Identification and Classification

DMT-dU-CE Phosphoramidite (B1245037) is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is important to note that while specific data for the deoxyuridine (dU) analogue may be limited, the data for the closely related deoxythymidine (dT) analogue is considered a reliable surrogate for safety and handling purposes.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Skin Sensitization1, 1A, 1BH317: May cause an allergic skin reaction.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation.
Reproductive Toxicity1A, 1BH360: May damage fertility or the unborn child.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceWhite to off-white powder[2]
Molecular FormulaC40H49N4O9P[2]
Molecular Weight760.8 g/mol [2]
SolubilitySoluble in Acetonitrile, DMSO[3]
StabilityStable under recommended storage conditions.[1][3] Sensitive to moisture and acids.[4][5]
Storage Temperature-20°C[3][6][7]

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment [8]

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses meeting NIOSH (US) or EN 166 (EU) standards. A face shield is recommended if there is a splash hazard.
Skin Protection Chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use. Wear a laboratory coat.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or P1 type dust mask) should be used if ventilation is inadequate or if dust is generated. For major spills or in case of fire, a self-contained breathing apparatus is necessary.

Safe Handling and Experimental Protocols

General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][9][10]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1][9][10]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[9][10]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][8][9]

Storage Protocol
  • Container: Keep the container tightly sealed to protect from moisture and air.[3][8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Temperature: Store in a dry, well-ventilated area at a recommended temperature of -20°C.[3][6][7][8]

  • Incompatibilities: Store away from strong acids/alkalis, and strong oxidizing/reducing agents.[1][11]

Spill and Disposal Protocol
  • Spill Response: In case of a spill, evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Prevent the spill from entering drains.[1][3]

  • Cleanup: Absorb solutions with an inert liquid-binding material. For solid spills, carefully sweep or scoop up the material to avoid creating dust. Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of contaminated material and surplus product through a licensed disposal company in accordance with local, state, and federal regulations.[1][8]

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Remove the victim to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Stability and Reactivity

  • Chemical Stability: this compound is stable under the recommended storage conditions.[1][3]

  • Conditions to Avoid: Avoid exposure to moisture and heat.[3] Phosphoramidites are unstable in the presence of even mild acids.[4]

  • Incompatible Materials: Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1][11]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[1][11] The primary degradation pathway in the presence of water is hydrolysis to the corresponding H-phosphonate.[5]

Visualizations

Chemical Structure

The following diagram illustrates the general chemical structure of a DMT-protected deoxynucleoside CE phosphoramidite, highlighting the key functional groups.

G General Structure of this compound Base Deoxyuridine (U) Sugar 2'-Deoxyribose Sugar->Base 1' Position Phosphoramidite 3'-O-(CE)-N,N-diisopropylphosphoramidite Sugar->Phosphoramidite 3' Position DMT 5'-O-Dimethoxytrityl (DMT) Group DMT->Sugar 5' Position

Caption: General structure of this compound.

Safe Handling Workflow

This diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound Receipt Receive and Inspect Package Storage Store at -20°C under Inert Gas Receipt->Storage Preparation Don PPE (Gloves, Goggles, Lab Coat) Storage->Preparation Handling Handle in Fume Hood Weigh and Dissolve in Anhydrous Solvent Preparation->Handling Reaction Use in Oligonucleotide Synthesis Handling->Reaction Cleanup Decontaminate Glassware and Surfaces Reaction->Cleanup Waste Segregate and Label Waste Cleanup->Waste Disposal Dispose via Licensed Contractor Waste->Disposal

References

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to the Storage and Handling of DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – In the intricate world of synthetic biology and drug development, the integrity of oligonucleotide synthesis reagents is paramount. Among these, 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dU-CE Phosphoramidite) serves as a fundamental building block. The stability of this crucial reagent directly impacts the yield and purity of synthetic oligonucleotides, making its proper storage and handling a critical concern for researchers and manufacturers. This technical guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability assessment protocols for this compound.

Core Principles of Phosphoramidite Stability

This compound is a moisture-sensitive compound susceptible to two primary degradation pathways: hydrolysis and oxidation. Understanding these vulnerabilities is essential for maintaining the reagent's integrity.

  • Hydrolysis: The phosphoramidite moiety is highly reactive towards water. In the presence of even trace amounts of moisture, the P(III) center can be hydrolyzed to the corresponding H-phosphonate, a common impurity that is inactive in the standard oligonucleotide synthesis coupling reaction. This leads to lower coupling efficiencies and the generation of truncated oligonucleotide sequences.

  • Oxidation: The trivalent phosphorus atom in the phosphoramidite is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)) species. This oxidized form is also incapable of participating in the coupling reaction, thereby reducing the amount of active phosphoramidite and compromising the synthesis process.

Recommended Storage Conditions

To mitigate the risks of hydrolysis and oxidation, stringent storage conditions are imperative. The following table summarizes the recommended storage parameters for this compound in both solid and solution forms.

FormStorage TemperatureAtmosphereDurationKey Considerations
Solid (Powder) -20°C or lowerInert (Argon or Nitrogen)Up to 2 years[1]Store in a desiccator to prevent moisture ingress. Avoid frequent temperature fluctuations and use of frost-free freezers which can introduce moisture cycles.
Solution (in Anhydrous Acetonitrile) -20°CInert (Argon or Nitrogen)Up to 1 month[2]Use anhydrous acetonitrile (B52724) with a water content of less than 30 ppm. The solution should be stored over activated molecular sieves (3Å) to maintain dryness. Protect from light.[2]
Solution (in DMSO) 4°CN/AUp to 2 weeks[1]For short-term use.
Solution (in DMSO) -80°CN/AUp to 6 months[1]For longer-term storage of dissolved phosphoramidite. Protect from light.[2][3]

Handling Procedures: A Decision Framework

Proper handling of this compound is as crucial as its storage. The following diagram illustrates a decision-making process for the correct handling of the reagent.

G Figure 1: Handling Protocol for this compound start Start: Retrieve Phosphoramidite from -20°C Storage warm_to_rt Allow vial to warm to room temperature in a desiccator (approx. 30-60 min) start->warm_to_rt open_vial Open vial under an inert atmosphere (Argon or Nitrogen) warm_to_rt->open_vial weigh Quickly weigh the desired amount of phosphoramidite open_vial->weigh dissolve Dissolve in anhydrous acetonitrile (<30 ppm water) to the desired concentration weigh->dissolve reseal Tightly reseal the vial under inert atmosphere weigh->reseal After weighing use_immediately Use immediately in oligonucleotide synthesis dissolve->use_immediately store_solution Store solution at -20°C under inert atmosphere over molecular sieves dissolve->store_solution For later use return_to_storage Return solid phosphoramidite to -20°C storage reseal->return_to_storage

Caption: Decision tree for the proper handling of this compound.

Experimental Protocols for Stability Assessment

Regular quality control of this compound is essential to ensure high-fidelity oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are the primary analytical techniques for assessing the purity and degradation of phosphoramidites.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify the presence of hydrolysis products and other impurities.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Anhydrous acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.[4]

    • For analysis, dilute the stock solution to a final concentration of ~0.1 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: Ambient.

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 50
      20 100
      25 100
      26 50

      | 30 | 50 |

  • Data Analysis:

    • The pure this compound will typically appear as a doublet of peaks due to the presence of two diastereomers at the chiral phosphorus center.

    • Degradation products, such as the H-phosphonate, will elute at different retention times.

    • Calculate the purity by determining the area percentage of the main phosphoramidite peaks relative to the total area of all peaks in the chromatogram.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly observe and quantify the phosphorus-containing species, including the active P(III) phosphoramidite and any P(V) oxidation or hydrolysis products.

Methodology:

  • Instrumentation:

    • NMR spectrometer with a phosphorus probe.

  • Reagents:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.5 mL of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled phosphorus experiment (e.g., zgig on Bruker instruments).

    • Reference: Set the external H₃PO₄ standard to 0 ppm.

    • Acquisition: Acquire a sufficient number of scans (e.g., 128-1024) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The active P(III) phosphoramidite diastereomers will appear as two distinct peaks in the region of approximately 148-150 ppm.

    • The H-phosphonate hydrolysis product will appear as a doublet (due to P-H coupling) in the region of 0-10 ppm.

    • Oxidized P(V) species will appear as singlets in the region of -10 to 5 ppm.

    • Quantify the purity by integrating the respective peak areas. The percentage of active phosphoramidite is the integral of the P(III) peaks divided by the sum of the integrals of all phosphorus-containing species.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

G Figure 2: Workflow for Phosphoramidite Stability Assessment start Start: Receive/Prepare This compound Sample initial_qc Perform Initial QC (HPLC and ³¹P NMR) start->initial_qc storage_conditions Aliquot and store samples under different conditions (e.g., temperature, humidity) initial_qc->storage_conditions time_points Define stability testing time points (e.g., T=0, 1 month, 3 months) storage_conditions->time_points sample_analysis At each time point, analyze samples via HPLC and ³¹P NMR time_points->sample_analysis data_analysis Analyze data: Compare purity, identify and quantify degradation products sample_analysis->data_analysis stability_report Generate stability report with recommendations for optimal storage data_analysis->stability_report end End: Establish Shelf-life and Storage Recommendations stability_report->end

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is a non-negotiable prerequisite for the successful synthesis of high-quality oligonucleotides. By adhering to the stringent storage and handling protocols outlined in this guide, and by implementing a robust quality control program utilizing HPLC and ³¹P NMR, researchers and drug development professionals can ensure the reliability of their synthesis processes and the ultimate success of their scientific endeavors. The seemingly meticulous nature of these procedures is a small investment when compared to the cost of failed syntheses and compromised research outcomes.

References

The Solubility of DMT-dU-CE Phosphoramidite in Acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite) in acetonitrile (B52724). Understanding the solubility of this critical reagent is paramount for the successful synthesis of oligonucleotides, which are foundational to numerous applications in research, diagnostics, and therapeutics. This document outlines the practical solubility considerations, a detailed experimental protocol for solubility determination, and a visualization of the workflow where this solubility is critical.

Quantitative Data on Phosphoramidite (B1245037) Solubility

For context, the following table summarizes the available solubility and stability information for common deoxyribonucleoside phosphoramidites in acetonitrile. The stability of phosphoramidites in solution can be an indirect indicator of their favorable interaction with the solvent.

PhosphoramiditeCommon AbbreviationMolecular Weight ( g/mol )Typical Concentration in AcetonitrileRelative Stability in Acetonitrile
DMT-dA(Bz)-CE PhosphoramiditedA~8580.05 M - 0.1 MLess stable than dC and dT/dU
DMT-dC(Bz)-CE PhosphoramiditedC~8340.05 M - 0.1 MMore stable
DMT-dG(iBu)-CE PhosphoramiditedG~8390.05 M - 0.1 MLeast stable
This compound dU 730.8 [2]0.05 M - 0.1 M (inferred) Expected to be similar to dT (stable)
DMT-dT-CE PhosphoramiditedT~7450.05 M - 0.1 MMore stable

Note: The stability of phosphoramidites in acetonitrile generally follows the order: T/U, dC > dA > dG.[3] The lower stability of dG is a known consideration in oligonucleotide synthesis.

Experimental Protocol: Determination of Solubility

The following protocol provides a standardized method for determining the solubility of this compound in anhydrous acetonitrile.

Objective: To determine the saturation solubility of this compound in anhydrous acetonitrile at a specified temperature (e.g., ambient temperature, ~25°C).

Materials:

  • This compound (solid powder)

  • Anhydrous acetonitrile (<30 ppm water)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated positive displacement micropipettes or gas-tight syringes

  • Vials with inert gas-tight septa (e.g., 2 mL amber glass vials)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled environment (e.g., water bath or incubator)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Inert gas source (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solution (if required for calibration):

    • Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of anhydrous acetonitrile (e.g., 10 mL) to create a stock solution of known concentration. This solution will be used to generate a calibration curve for HPLC analysis.

  • Preparation of Saturated Solutions:

    • Into a series of pre-weighed vials, add an excess amount of this compound (e.g., 20-30 mg). The exact amount should be recorded.

    • Under an inert atmosphere, add increasing, precisely measured volumes of anhydrous acetonitrile to each vial (e.g., 0.2 mL, 0.4 mL, 0.6 mL, etc.).

    • Seal the vials immediately with septa.

  • Equilibration:

    • Place the vials in a temperature-controlled environment set to the desired temperature.

    • Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial mixing.

    • Continue agitation using a magnetic stirrer for a defined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial that solid phosphoramidite remains undissolved in each vial to confirm saturation.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known aliquot of the supernatant (the clear, saturated solution) from each vial using a gas-tight syringe. Avoid disturbing the solid at the bottom.

    • Dilute the aliquot with a known volume of anhydrous acetonitrile to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Analyze the diluted samples by HPLC. A reverse-phase C18 column is typically suitable.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 260 nm).

    • Quantify the concentration of the phosphoramidite in the diluted samples by comparing the peak area to the calibration curve generated from the stock solution.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as mg/mL or Molarity (M).

Visualization of the Oligonucleotide Synthesis Workflow

The solubility of this compound in acetonitrile is a critical factor in the "Coupling" step of the automated solid-phase oligonucleotide synthesis cycle. The following diagram illustrates this workflow.

Oligonucleotide_Synthesis_Cycle start Start: Solid Support with First Nucleoside detritylation 1. Detritylation (DMT Group Removal) start->detritylation activation_coupling 2. Coupling (Activated Phosphoramidite and Acetonitrile) detritylation->activation_coupling Exposes 5'-OH capping 3. Capping (Unreacted 5'-OH Blocked) activation_coupling->capping Forms new phosphite (B83602) triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation cycle Repeat Cycle for Next Nucleotide oxidation->cycle Stabilizes linkage cleavage Final Cleavage from Support oxidation->cleavage After final cycle cycle->detritylation n-1 cycles deprotection Deprotection cleavage->deprotection final_product Purified Oligonucleotide deprotection->final_product

Figure 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

This workflow diagram illustrates the four main steps in each cycle of solid-phase oligonucleotide synthesis: detritylation, coupling, capping, and oxidation.[4][5][6][7] The solubility of this compound in acetonitrile is crucial during the coupling step, where it is delivered to the solid support to react with the growing oligonucleotide chain.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite) into synthetic oligonucleotides using automated solid-phase synthesis. The protocols cover the entire workflow, from the initial setup of the synthesizer to the final purification of the dU-containing oligonucleotide.

Introduction

DMT-dU-CE Phosphoramidite (B1245037) is a key reagent for introducing deoxyuridine (dU) at specific sites within a DNA sequence. The incorporation of dU is essential for various applications in molecular biology and drug development, including the study of DNA repair mechanisms, the development of antisense oligonucleotides, and the creation of probes for genetic analysis. This document outlines the standard phosphoramidite chemistry cycle and provides specific recommendations for the efficient incorporation of this compound.

Data Presentation

The efficiency of each step in the oligonucleotide synthesis cycle is critical for maximizing the yield of the full-length product. The following tables summarize key quantitative data related to the incorporation of this compound.

Parameter Recommended Value Notes
Phosphoramidite Solution 0.1 M in anhydrous acetonitrile (B52724)Ensure the acetonitrile is of high purity and has a low water content (<30 ppm) to prevent hydrolysis of the phosphoramidite.
Activator Solution 0.45 M Tetrazole in anhydrous acetonitrileOther activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can also be used and may offer faster coupling kinetics.
Coupling Time 2 - 5 minutesWhile standard phosphoramidites couple efficiently in under a minute, a slightly extended coupling time is recommended for modified phosphoramidites like DMT-dU to ensure high coupling efficiency. Empirical optimization may be required for specific sequences or synthesizers.
Stepwise Coupling Efficiency >99% (Expected)While specific data for this compound is not widely published, the coupling efficiency for standard phosphoramidites is typically greater than 99%.[1] Lower efficiencies can significantly impact the yield of the final product.
Reagent/Step Typical Reagent/Conditions Purpose
Detritylation Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-DMT protecting group to allow for the addition of the next nucleotide.[2]
Capping Acetic Anhydride (B1165640)/1-MethylimidazoleBlocks unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[3]
Oxidation Iodine solution (I₂) in Tetrahydrofuran/Water/PyridineConverts the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[3]
Cleavage & Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) at 55°C for 8-12 hoursCleaves the oligonucleotide from the solid support and removes protecting groups from the bases.
Purification Reverse-Phase HPLC (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE)Isolates the full-length oligonucleotide from truncated sequences and other impurities.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of dU-containing oligonucleotides.

Preparation of Reagents
  • This compound Solution: Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. To minimize exposure to moisture, perform this under an inert atmosphere (e.g., argon or nitrogen).

  • Activator Solution: Prepare a 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.

  • Standard Synthesis Reagents: Ensure all other reagents for the DNA synthesizer (capping solutions, oxidizing solution, deblocking solution) are fresh and of high quality.

Automated Oligonucleotide Synthesis

The synthesis of the oligonucleotide is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle.

Synthesis Cycle for Incorporation of this compound:

  • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with an acidic solution (e.g., trichloroacetic acid in dichloromethane).[2] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.[] A coupling time of 2-5 minutes is recommended to ensure high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole).[3] This prevents the formation of oligonucleotides with internal deletions (n-1 sequences).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[3] This step is crucial for the stability of the oligonucleotide backbone during subsequent synthesis cycles.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
  • After the final synthesis cycle, the controlled pore glass (CPG) support is transferred to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.

  • Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleotide bases.

  • After incubation, cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide using a vacuum concentrator.

Purification of the dU-Containing Oligonucleotide

The crude oligonucleotide product will contain the full-length sequence as well as shorter, truncated sequences. Purification is necessary to isolate the desired product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Resuspend the dried crude oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • Purify the oligonucleotide by RP-HPLC. If the final 5'-DMT group was left on after synthesis ("DMT-on" purification), the full-length product will be more hydrophobic and will elute later than the truncated sequences.

  • After purification, the DMT group can be removed by treatment with an acid (e.g., 80% acetic acid).

  • The purified oligonucleotide should be desalted using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.[4]

Visualizations

Experimental Workflow

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms phosphite triester Oxidation Oxidation Capping->Oxidation Blocks failures Oxidation->Detritylation Stabilizes backbone (for next cycle) Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection After final cycle Start Start: Solid Support Start->Detritylation Purification Purification (RP-HPLC) Cleavage_Deprotection->Purification Final_Product Purified dU-containing Oligonucleotide Purification->Final_Product

Caption: Workflow for the incorporation of this compound.

Phosphoramidite Coupling Reaction

Coupling_Reaction cluster_reactants Reactants cluster_products Products Growing_Oligo Growing Oligonucleotide 5'-OH Coupled_Product Elongated Oligonucleotide 5'-O-P(OR)-O-3' Growing_Oligo->Coupled_Product Nucleophilic attack DMT_dU_Amidite This compound P(OR)N(iPr)₂ DMT_dU_Amidite->Coupled_Product Activated by Activator Activator e.g., Tetrazole Byproduct Protonated Diisopropylamine

Caption: The phosphoramidite coupling reaction mechanism.

References

Application Notes and Protocols for DMT-dU-CE Phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyluridine (B1664183) (m5U) and its Synthesis

5-Methyluridine (m5U), also known as ribothymidine, is a post-transcriptional modification found in various RNA molecules across all domains of life. It is particularly abundant in the T-loop of transfer RNA (tRNA), where it plays a crucial role in stabilizing the tRNA structure and modulating protein synthesis.[1][2][3] Recent studies have also identified m5U in messenger RNA (mRNA), suggesting broader functions in gene expression and cellular stress responses.[2][4][5] The strategic incorporation of m5U into synthetic RNA oligonucleotides is critical for a variety of research and therapeutic applications, from elucidating fundamental biological processes to developing novel RNA-based drugs.

The chemical synthesis of RNA containing 5-methyluridine is achieved using 5'-O-Dimethoxytrityl-2'-deoxy-5-methyluridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite) . This building block is designed for use in standard automated solid-phase oligonucleotide synthesis, following the well-established phosphoramidite (B1245037) chemistry.[6][7] Its structure includes a 5'-DMT group for selective deprotection during chain elongation, a 3'-phosphoramidite moiety for coupling, and a cyanoethyl group protecting the phosphate (B84403) linkage.[8][9]

Application Notes

The use of this compound enables the precise, site-specific incorporation of 5-methyluridine into synthetic RNA sequences. Key applications include:

  • Fundamental Research:

    • Structural Biology: Synthesizing m5U-containing RNA to study its impact on RNA folding, stability, and interaction with proteins and other nucleic acids.

    • Translational Studies: Investigating the role of m5U in modulating ribosome translocation and the overall efficiency and fidelity of protein synthesis.[2][3][10] Studies have shown that tRNAs lacking m5U can be desensitized to certain translocation inhibitors.[2][3][10]

    • RNA Processing: Probing the influence of m5U on tRNA maturation and other RNA processing events.[2][3]

  • Therapeutic Development:

    • Antisense Oligonucleotides & siRNAs: Introducing m5U modifications can enhance the nuclease resistance and thermal stability of therapeutic oligonucleotides, potentially improving their pharmacokinetic profiles and efficacy.

    • RNA Aptamers: Modifying aptamers with m5U can alter their binding affinity and specificity for target molecules.

    • mRNA Vaccines and Therapeutics: The inclusion of modified nucleosides like m5U in synthetic mRNA can modulate immune responses and improve translation efficiency.

  • Diagnostics:

    • Probes and Primers: Developing m5U-containing probes for hybridization-based assays where the modification may enhance target binding or discrimination.

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical for achieving a high yield of the full-length product. This compound is designed for high-performance synthesis, with parameters comparable to standard RNA phosphoramidites.

ParameterTypical ValueDescription
Purity of Phosphoramidite ≥98.0%Purity as determined by HPLC and 31P NMR ensures minimal side reactions.
Coupling Efficiency >99%Per-step coupling efficiency under optimized conditions on an automated synthesizer.[6]
Solution Stability Stable in anhydrous acetonitrile (B52724)Proper handling and storage under inert, anhydrous conditions are crucial to prevent degradation.
Deprotection Time (Base) 10-15 minutesTime required for removal of exocyclic amine protecting groups using AMA at 65°C.[11]
Deprotection Time (2'-OH) 2.5 hoursTime required for removal of the 2'-TBDMS silyl (B83357) group using TEA·3HF at 65°C.[12]

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the standard cycle for incorporating this compound into a growing RNA chain on an automated DNA/RNA synthesizer.

Materials:

  • This compound (0.1 M in anhydrous acetonitrile)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Cap A: Acetic anhydride/pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)

  • Anhydrous acetonitrile

Procedure (Single Synthesis Cycle):

  • Detritylation (Deblocking):

    • The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide.[7]

    • This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The this compound solution and the activator solution are simultaneously delivered to the synthesis column.[7]

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[7]

    • This intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound RNA chain, forming a phosphite (B83602) triester linkage. A coupling time of 5-6 minutes is recommended for modified bases.[8][13]

  • Capping:

    • Since coupling is not 100% efficient, any unreacted 5'-hydroxyl groups must be blocked to prevent the formation of deletion mutants in subsequent cycles.[6]

    • The support is treated with the capping solutions to acetylate any free 5'-hydroxyls, rendering them unreactive.[6]

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.[6][7]

    • This step completes the nucleotide addition cycle. The process is repeated until the entire sequence is assembled.

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of all protecting groups.

Materials:

  • Ammonium hydroxide/Methylamine solution (AMA), 1:1 mixture[11]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)[14]

  • RNA Quenching Buffer

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support from the synthesis column to a sealable vial.

    • Add 1.5 mL of AMA solution to the vial.

    • Seal the vial tightly and incubate at 65°C for 15 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[11]

    • Cool the vial on ice and carefully transfer the supernatant containing the RNA to a new tube.

  • 2'-Hydroxyl (TBDMS) Deprotection (for DMT-on purification):

    • Lyophilize the RNA solution to dryness.

    • Fully dissolve the RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to aid dissolution.[14]

    • Add 60 µL of TEA to the solution and mix gently.[14]

    • Add 75 µL of TEA·3HF and incubate the mixture at 65°C for 2.5 hours.[14][12]

    • Cool the reaction and add 1.75 mL of RNA Quenching Buffer to stop the reaction. The sample is now ready for purification.[14]

Protocol 3: RNA Purification

High-purity RNA is typically obtained using High-Performance Liquid Chromatography (HPLC). Ion-pair reversed-phase (IP-RP) HPLC is a common method for purifying oligonucleotides.[15][16][17]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water)

  • Mobile Phase B (e.g., 100 mM TEAA in acetonitrile)

Procedure:

  • Sample Preparation: The quenched deprotection solution containing the crude RNA is loaded directly onto the HPLC column.[18]

  • Chromatography: The RNA is separated based on hydrophobicity. With the DMT group still attached (DMT-on), the full-length product is significantly more hydrophobic than the truncated failure sequences and is therefore retained longer on the column.[18]

  • Gradient Elution: A shallow gradient of increasing Mobile Phase B is used to elute the oligonucleotides.[16] The full-length, DMT-on product will elute as a distinct, late peak.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the full-length product.

  • Post-Purification Processing:

    • The collected fractions are pooled.

    • The DMT group is removed by treatment with an acid (e.g., 80% acetic acid).

    • The final product is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.[15]

    • The purity and identity of the final RNA product should be confirmed by analytical HPLC and mass spectrometry.

Visualizations

RNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_processing Post-Synthesis Processing Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-dU-CE) Detritylation->Coupling 5'-OH free Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Cycle Repeat for Each Base Oxidation->Cycle Cycle->Detritylation Next Cycle Cleavage 5. Cleavage & Base Deprotection (AMA) Cycle->Cleavage Deprotection_2OH 6. 2'-OH Silyl Deprotection (TEA.3HF) Cleavage->Deprotection_2OH Purification 7. HPLC Purification (DMT-on) Deprotection_2OH->Purification Final_Processing 8. Final Detritylation & Desalting Purification->Final_Processing QC 9. Quality Control (LC-MS / HPLC) Final_Processing->QC

Caption: Workflow for synthetic RNA incorporating 5-methyluridine.

m5U_Biological_Impact cluster_synthesis Chemical Synthesis cluster_bio Biological System Phosphoramidite DMT-dU-CE Phosphoramidite Synth_RNA Synthetic RNA with m5U Phosphoramidite->Synth_RNA Incorporation tRNA tRNA Structure Stabilization Synth_RNA->tRNA Ribosome Ribosome tRNA->Ribosome Interacts with Modulation Modulates Translocation tRNA->Modulation Translation Protein Synthesis (Translation) Ribosome->Translation Performs Protein Functional Protein Translation->Protein Modulation->Translation

Caption: Impact of synthetic m5U incorporation on protein translation.

References

Application Notes and Protocols for Uridine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the uses of uridine-modified oligonucleotides, focusing on their enhanced properties and applications in therapeutics and research. This document includes quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

The substitution of uridine (B1682114) with modified analogues, such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), has revolutionized the field of RNA therapeutics. These modifications significantly enhance the stability, translational efficiency, and immunogenicity profile of synthetic oligonucleotides, making them ideal candidates for a wide range of applications, including mRNA vaccines, protein replacement therapies, and gene editing technologies.[1][2]

Key Advantages of Uridine-Modified Oligonucleotides

The incorporation of modified uridines into RNA molecules offers several key advantages over their unmodified counterparts:

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLRs) 7 and 8, and RIG-I, leading to an inflammatory response and degradation of the RNA molecule.[1][2] Uridine modifications, particularly m1Ψ, effectively dampen this immune activation.[1][3]

  • Enhanced Stability: Modified uridines can confer resistance to nuclease degradation, thereby increasing the half-life of the oligonucleotide within the cellular environment.[1]

  • Increased Translational Efficiency: By evading the innate immune response and improving stability, uridine-modified mRNAs lead to significantly higher protein expression levels.[1][3]

Applications

mRNA Vaccines and Therapeutics

The most prominent application of uridine-modified oligonucleotides is in the development of mRNA-based vaccines and therapeutics. The Pfizer-BioNTech and Moderna COVID-19 vaccines famously utilize m1Ψ-modified mRNA to encode the SARS-CoV-2 spike protein.[1] This modification allows for robust antigen expression without triggering a significant inflammatory response from the mRNA itself.

Beyond vaccines, uridine-modified mRNA is being explored for protein replacement therapies, cancer immunotherapy, and regenerative medicine.[4][5] The ability to transiently express therapeutic proteins offers a versatile platform for treating a wide range of diseases.

RNA Interference (RNAi)

Uridine modifications can also be incorporated into small interfering RNAs (siRNAs) to enhance their stability and reduce off-target effects.[6] Modified siRNAs exhibit increased resistance to nucleases, leading to more potent and durable gene silencing.

CRISPR-Cas9 Gene Editing

In the CRISPR-Cas9 system, guide RNAs (gRNAs) direct the Cas9 nuclease to a specific genomic locus. Chemical modifications, including the incorporation of modified uridines into synthetic single guide RNAs (sgRNAs), can improve their stability and editing efficiency, particularly when delivered as an RNP (ribonucleoprotein) complex with Cas9 protein. This approach can also reduce off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of uridine modifications on key oligonucleotide properties.

Table 1: Impact of Uridine Modifications on mRNA Translation Efficiency

ModificationCell TypeFold Increase in Protein Expression (compared to unmodified)Reference
Pseudouridine (Ψ)Mammalian cellsHigh[7]
N1-methylpseudouridine (m1Ψ)Mammalian cell lines & miceup to ~13-fold (single mod) to ~44-fold (double mod with m5C)[3][8]
5-methoxyuridine (5moU)Primary human macrophagesup to 4-fold[9]

Table 2: Reduction of Innate Immune Response by Uridine Modifications

ModificationCytokine MeasuredCell TypeReduction in Cytokine LevelReference
Pseudouridine (Ψ)TNF-α, IL-6Human whole bloodReduced[10]
N1-methylpseudouridine (m1Ψ)TNF-α, IL-6Primary human macrophagesSignificant reduction[9]
5-methoxyuridine (5moU)TNF-α, IL-6, IFN-βPrimary human macrophagesComplete prevention of TNF-α and IL-6, minimal IFN-β[9]

Table 3: Nuclease Resistance of Modified Oligonucleotides

ModificationAssay ConditionOutcomeReference
2'-fluoro, 2'-O-methylCell culture mediaIncreased stability[11]
Various 2'-alkoxyIn vitroIncreased nuclease resistance[12]

Table 4: Effect of sgRNA Modification on CRISPR-Cas9 Editing Efficiency

sgRNA ModificationDelivery MethodFold Improvement in Indel Frequency (vs. unmodified)Reference
"e-sgRNA" (enhanced sgRNA)Cas9 mRNA co-delivery~2.5-fold[4]
MS-modifiedCas9 RNP2.4-fold[6]

Signaling Pathways

Uridine-modified oligonucleotides primarily modulate the innate immune response by avoiding recognition by pattern recognition receptors (PRRs) such as TLR7, TLR8, and RIG-I.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (unmodified) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 modRNA Uridine-Modified RNA modRNA->TLR7_8 Reduced Recognition MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN

Caption: TLR7/8 signaling pathway for ssRNA recognition.

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viral_RNA Viral dsRNA / 5'-ppp RNA RIG_I_inactive RIG-I (inactive) viral_RNA->RIG_I_inactive modRNA Uridine-Modified RNA modRNA->RIG_I_inactive Reduced Recognition RIG_I_active RIG-I (active) RIG_I_inactive->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1 / IKKε TRAFs->TBK1_IKKe IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Phosphorylation Type_I_IFN Type I Interferons IRF3_7->Type_I_IFN

Caption: RIG-I signaling pathway for dsRNA recognition.

Experimental Protocols

Protocol 1: In Vitro Transcription of Uridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with a modified analogue (e.g., Ψ or m1Ψ) using an in vitro transcription (IVT) reaction.[8][13][14]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase Mix

  • Reaction Buffer (10x)

  • ATP, GTP, CTP solutions (100 mM)

  • Pseudouridine-5'-Triphosphate (Ψ-UTP) or N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP) (100 mM)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase Mix on ice.

  • Assemble the reaction at room temperature in a nuclease-free microfuge tube in the following order:

    • Nuclease-free water: to a final volume of 20 µL

    • Reaction Buffer (10x): 2 µL

    • ATP (100 mM): 2 µL

    • GTP (100 mM): 2 µL

    • CTP (100 mM): 2 µL

    • Modified UTP (100 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase Mix: 2 µL

  • Gently mix by pipetting and briefly centrifuge to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable RNA purification kit.

IVT_Workflow Template Linearized DNA Template IVT_Mix IVT Reaction Mix (T7 Polymerase, NTPs, Modified UTP) Template->IVT_Mix Incubation Incubation (37°C, 2-4h) IVT_Mix->Incubation DNase_Treatment DNase I Treatment (Optional) Incubation->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification Modified_mRNA Uridine-Modified mRNA Purification->Modified_mRNA

Caption: In Vitro Transcription Workflow.

Protocol 2: Lipid Nanoparticle (LNP) Formulation of mRNA

This protocol describes a basic method for formulating mRNA into lipid nanoparticles using a vortex mixing method.[1][5]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Uridine-modified mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • PBS (pH 7.4) for dialysis

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dilute the uridine-modified mRNA to the desired concentration in the low pH buffer.

  • Rapidly add the lipid stock solution to the mRNA solution while vortexing. The ratio of the aqueous to ethanol phase should be approximately 3:1.

  • Continue vortexing for 30-60 seconds.

  • Allow the nanoparticles to self-assemble for 30 minutes at room temperature.

  • Dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Sterile filter the final LNP-mRNA formulation through a 0.22 µm filter.

LNP_Formulation Lipid_Mix Lipid Mix in Ethanol Mixing Rapid Mixing (Vortexing) Lipid_Mix->Mixing mRNA_Solution mRNA in Low pH Buffer mRNA_Solution->Mixing Self_Assembly Self-Assembly (30 min) Mixing->Self_Assembly Dialysis Dialysis against PBS Self_Assembly->Dialysis Filtration Sterile Filtration Dialysis->Filtration LNP_mRNA LNP-formulated mRNA Filtration->LNP_mRNA

References

Application Notes and Protocols for DMT-dU-CE Phosphoramidite in the Creation of Fluorescent DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of fluorescently labeled DNA probes is a cornerstone of modern molecular biology, enabling a wide range of applications from genetic analysis and diagnostics to drug discovery. The use of 5'-O-DMT-5-(N-trifluoroacetylamino-hexyl-3-acrylimido)-2'-deoxyUridine-3'-O-(N,N-diisopropyl-amino)-(2-cyanoethyl)phosphoramidite, a derivative of deoxyuridine (dU), provides a robust and versatile method for incorporating a reactive primary amine into a synthetic oligonucleotide. This amine serves as a chemical handle for the post-synthesis conjugation of a vast array of reporter molecules, including fluorophores. This document provides detailed application notes and protocols for utilizing this reagent to generate high-quality fluorescent DNA probes for various research applications.

Principle of the Method

The core of this method lies in standard phosphoramidite (B1245037) chemistry, the universally adopted process for automated solid-phase DNA synthesis.[1][2] The DMT-dU(Amine)-CE Phosphoramidite is used in place of a standard dT phosphoramidite at a desired position within the oligonucleotide sequence. The synthesis cycle proceeds through four key steps: deblocking, coupling, capping, and oxidation.[1][3]

  • Incorporation: During the automated synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain. The 5'-DMT group protects the hydroxyl terminus, while the trifluoroacetyl (TFA) group protects the primary amine on the C6 spacer arm.[4]

  • Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a standard ammonium (B1175870) hydroxide (B78521) or AMA (Ammonium hydroxide/Methylamine) deprotection step. This crucial step also exposes the primary amine, making it available for conjugation.[4]

  • Post-Synthesis Labeling: The purified, amino-modified oligonucleotide is then covalently labeled by reacting it with a fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, permanently attaching the fluorescent dye to the DNA probe.[5]

This post-synthesis labeling strategy offers significant flexibility, allowing researchers to choose from a wide variety of fluorescent dyes with different spectral properties to suit their specific experimental needs.

Key Applications

Fluorescent DNA probes generated using this method are indispensable tools for numerous applications:

  • Quantitative PCR (qPCR): Dual-labeled hydrolysis probes (e.g., TaqMan® probes) are a common application.[6][7] These probes consist of a 5'-fluorophore and a 3'-quencher. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the quencher and generating a detectable signal.[7] The specificity of these probes makes them ideal for gene expression analysis, SNP genotyping, and pathogen detection.[7][8]

  • Fluorescence In Situ Hybridization (FISH): FISH probes are used to detect and localize specific DNA sequences within chromosomes or cells.[9] Probes labeled with bright, photostable fluorophores are essential for visualizing genetic abnormalities, diagnosing diseases, and mapping genes.[9]

  • Microarrays: Labeled oligonucleotides can be used as probes spotted onto a microarray slide or as labeled targets that hybridize to the array. This enables high-throughput analysis of gene expression or genotyping.

  • Förster Resonance Energy Transfer (FRET): FRET-based probes, such as molecular beacons, use a fluorophore and a quencher held in close proximity by a hairpin structure.[6] Hybridization to a target sequence forces the hairpin open, separating the fluorophore and quencher and restoring fluorescence. This mechanism provides a high signal-to-background ratio.[6]

Data Presentation

Quantitative Performance Data

The quality of the synthesized probe directly impacts experimental results. Purity is a critical factor influencing the sensitivity and dynamic range of assays like qPCR.

Table 1: Impact of Probe Purity on qPCR Performance

Probe Purity (%) Relative qPCR Efficiency (%) Effect on Sensitivity (ΔRn Signal)
>90% 100 High
50% ~100 Moderate
20% ~100 Reduced
<20% Variable Significantly Reduced

Data synthesized from studies on dual-labeled fluorescent probes.[10][11] While amplification efficiency (indicated by the Ct value slope) remains relatively constant for probes with purity down to 20%, the overall fluorescence signal (ΔRn) and thus the assay's sensitivity decreases significantly with lower purity.[11]

Table 2: Typical Synthesis and Labeling Parameters

Parameter Value / Range Method of Determination
Starting Material DMT-dU(Amine)-CE Phosphoramidite ---
Synthesis Method Solid-Phase Phosphoramidite Chemistry Automated DNA Synthesizer
Coupling Efficiency (per step) >99% Trityl Cation Monitoring
Labeling Chemistry NHS Ester-Amine Coupling HPLC, Mass Spectrometry
Final Purity (Post-Purification) >95% HPLC, Capillary Electrophoresis

High coupling efficiency is critical for synthesizing full-length oligonucleotides, especially for longer probes.[1]

Diagrams and Workflows

G cluster_0 Oligonucleotide Synthesis cluster_1 Post-Synthesis Labeling start 1. Design Oligo Sequence (Incorporate Amino-dU) synth 2. Automated Solid-Phase Phosphoramidite Synthesis start->synth deprotect 3. Cleavage and Deprotection (NH4OH/AMA) synth->deprotect purify1 4. Purification of Amino-Modified Oligo (HPLC) deprotect->purify1 labeling 5. Conjugation Reaction (Oligo-NH2 + Dye-NHS) purify1->labeling purify2 6. Purification of Labeled Probe (HPLC) labeling->purify2 qc 7. Quality Control (Mass Spec / UV-Vis) purify2->qc end_product Fluorescent DNA Probe Ready for Application qc->end_product

Caption: Workflow for creating fluorescent probes using post-synthesis labeling.

G deblock 1. Deblocking (Remove 5'-DMT group) couple 2. Coupling (Add next phosphoramidite) deblock->couple Exposes 5'-OH cap 3. Capping (Block unreacted 5'-OH groups) couple->cap Reacts with >99% of sites oxidize 4. Oxidation (Stabilize phosphite (B83602) triester) cap->oxidize Prevents failure sequences oxidize->deblock Repeat cycle for next base

Caption: The four-step cycle of phosphoramidite-based DNA synthesis.

G cluster_0 PCR Cycle: Annealing cluster_1 PCR Cycle: Extension cluster_2 Signal Generation probe_intact Intact Probe (F and Q in proximity) Fluorescence Quenched template Target DNA probe_intact->template Probe Hybridizes polymerase Taq Polymerase (5'->3' Exonuclease Activity) cleavage Probe Cleavage polymerase->cleavage fluor Fluorophore (F) Released cleavage->fluor Separates F and Q quencher Quencher (Q) Separated cleavage->quencher signal Fluorescence Signal Detected fluor->signal

Caption: Mechanism of signal generation for a hydrolysis probe in qPCR.

Experimental Protocols

Protocol 1: Synthesis of Amino-Modified Oligonucleotide

This protocol outlines the general steps for automated DNA synthesis. Specific parameters should be optimized for the DNA synthesizer in use.

Materials:

  • DMT-dU(Amine)-CE Phosphoramidite

  • Standard A, C, G, T phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI)

  • Oxidizer solution (Iodine/Water/Pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial 3' base

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: Dissolve the DMT-dU(Amine)-CE Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install this, along with all other necessary reagents, onto a calibrated automated DNA synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, substituting a 'T' base with the amino-modified 'U' at the desired labeling position.

  • Initiate Synthesis: Start the synthesis run. The synthesizer will automatically perform the following cycle for each base addition:[1]

    • Deblocking: Removal of the 5'-DMT group from the support-bound nucleotide.

    • Coupling: Activation of the incoming phosphoramidite and its coupling to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.

  • Completion: Once the synthesis is complete, the column containing the CPG-bound oligonucleotide is dried with argon or helium and is ready for cleavage and deprotection.

Protocol 2: Post-Synthesis Labeling with NHS Ester Dyes

Materials:

  • Dried, amino-modified oligonucleotide pellet

  • Fluorescent dye with NHS ester functional group (e.g., FAM-NHS, HEX-NHS)

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Anhydrous DMSO or DMF

  • Nuclease-free water

  • Size-exclusion chromatography columns (e.g., NAP-10) or HPLC system for purification

Procedure:

  • Oligonucleotide Resuspension: Resuspend the purified, amino-modified oligonucleotide pellet in the labeling buffer to a concentration of 1-5 mM.

  • Dye Preparation: Immediately before use, dissolve the dye-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with a 10-20 fold molar excess of the reactive dye solution. For example, for 10 nmol of oligo, add 100-200 nmol of dye.

  • Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Separate the labeled probe from the unreacted free dye.

    • HPLC (Recommended): Use a reverse-phase HPLC column. The labeled oligonucleotide will have a longer retention time than the unlabeled one due to the hydrophobicity of the dye. Collect fractions and identify the correct peak by absorbance at 260 nm and the dye's excitation wavelength.[12]

    • Size-Exclusion Chromatography: For a quicker, less resolving purification, pass the reaction mixture through a size-exclusion column (e.g., NAP-10) equilibrated with nuclease-free water. The larger, labeled oligonucleotide will elute first.

  • Quantification and QC: Measure the absorbance of the purified probe at 260 nm (for DNA) and at the dye's maximum absorbance wavelength. Calculate the concentration and labeling efficiency. Confirm the final product's identity and purity via mass spectrometry.

Protocol 3: Application in Quantitative PCR (qPCR)

This is a generalized protocol for using a custom-synthesized hydrolysis probe.

Materials:

  • Purified fluorescent DNA probe (e.g., 5'-FAM, 3'-BHQ1)

  • Forward and Reverse PCR primers

  • DNA template (cDNA or genomic DNA)

  • qPCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Procedure:

  • Reaction Setup: Prepare a qPCR master mix on ice. For a typical 20 µL reaction, the final concentrations should be optimized, but a starting point is:

    • Forward Primer: 300-900 nM

    • Reverse Primer: 300-900 nM

    • Fluorescent Probe: 100-250 nM

    • Template DNA: 1-100 ng

    • 1X qPCR Master Mix

    • Nuclease-free water to 20 µL

  • Plate Setup: Aliquot the master mix into qPCR plate wells. Add the template DNA to the appropriate wells. Include no-template controls (NTCs) to check for contamination.

  • Thermal Cycling: Place the plate in the qPCR instrument and run a standard thermal cycling program:

    • Initial Denaturation: 95°C for 2-5 minutes (1 cycle)

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

  • Data Analysis: Analyze the amplification plots. Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample. The intensity of the fluorescence signal is proportional to the amount of PCR product generated.

References

Application Notes and Protocols for Solid-Phase Synthesis Using DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of oligonucleotides incorporating 2'-deoxyuridine (B118206) (dU) using 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dU-CE Phosphoramidite). The protocols outlined below are intended for use with automated DNA synthesizers.

Introduction

Solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing custom sequences of DNA and RNA.[1][2] This methodology allows for the efficient and sequential addition of nucleotide building blocks to a growing chain immobilized on a solid support.[3] The use of this compound enables the site-specific incorporation of deoxyuridine into synthetic oligonucleotides. Deoxyuridine is a key component in various research and diagnostic applications, including the study of DNA repair mechanisms, RNA interference (siRNA), and as a component of primers and probes.

The synthesis cycle is a four-step process: detritylation, coupling, capping, and oxidation.[1] Each step is critical for achieving high-purity, full-length oligonucleotides.

Data Presentation

The efficiency of each step in the synthesis cycle is crucial for the overall yield and purity of the final oligonucleotide. The following table summarizes the expected quantitative data for a standard synthesis cycle using this compound.

Parameter Typical Value/Range Method of Determination Significance
Coupling Efficiency (per step) >99%Trityl Cation MonitoringHigh efficiency is critical to maximize the yield of the full-length product and minimize deletion mutations.[3][4]
Overall Yield (crude) Sequence-dependentUV-Vis Spectroscopy (A260)Dependent on the length of the oligonucleotide and the average stepwise coupling efficiency.
Purity (after purification) >95%High-Performance Liquid Chromatography (HPLC)Ensures the final product is free from truncated sequences and other impurities.[5]
Identity Confirmation Expected Mass ± 0.01%ESI-MS or MALDI-TOF MSVerifies the correct molecular weight of the synthesized oligonucleotide.

Experimental Protocols

The following protocols detail the standard procedures for the solid-phase synthesis of oligonucleotides containing deoxyuridine.

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (DMT-dA-CE, DMT-dC-CE, DMT-dG-CE, DMT-T-CE, and DMT-dU-CE) dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.[6]

  • Deblocking Solution (Detritylation): 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).[7]

  • Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.[7]

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[8]

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle

The automated synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

Step 1: Detritylation (Deblocking)

  • The solid support-bound oligonucleotide is treated with the deblocking solution to remove the acid-labile 5'-DMT protecting group from the terminal nucleoside.[3]

  • This reaction yields a free 5'-hydroxyl group, which is necessary for the subsequent coupling step.

  • The released orange-colored DMT cation is washed away, and its absorbance at approximately 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[4]

  • The support is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and any residual water.

Step 2: Coupling

  • The this compound (or other desired phosphoramidite) solution and the activator solution are simultaneously delivered to the synthesis column.

  • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

  • The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[9]

  • This reaction is typically allowed to proceed for 30-180 seconds to ensure high coupling efficiency.[10]

Step 3: Capping

  • To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are irreversibly blocked.

  • A mixture of Capping Solution A and Capping Solution B is introduced to acetylate the unreacted 5'-hydroxyl groups.[1]

  • This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.

Step 4: Oxidation

  • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester.

  • The oxidation solution is passed through the column to carry out this conversion.[7]

  • This step completes the addition of a single nucleotide.

The entire four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis: Cleavage and Deprotection
  • After the final synthesis cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • The solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) at room temperature or elevated temperature (e.g., 55°C) for a specified period (typically 1-12 hours).[10]

  • This treatment cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.[8]

  • The resulting solution containing the crude oligonucleotide is collected.

Purification

The crude oligonucleotide is purified to remove truncated sequences, failed sequences, and other impurities. Common purification methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Particularly effective for DMT-on oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE): For high-resolution separation of oligonucleotides.

  • Desalting: To remove residual salts and small molecules.

Visualizations

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

G cluster_cycle Synthesis Cycle Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-dU-CE) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next base End Cleavage & Deprotection Oxidation->End Final Cycle Start Start Synthesis (Solid Support with first nucleoside) Start->Deblocking

Caption: Chemical pathway for the coupling of this compound.

G GrowingChain Growing Oligonucleotide (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester Linkage) GrowingChain->Coupled_Product dU_Phosphoramidite This compound Activated_dU Activated dU Intermediate dU_Phosphoramidite->Activated_dU Activation Activator Activator (e.g., ETT) Activated_dU->Coupled_Product Nucleophilic Attack

Caption: Experimental workflow from synthesis to purified oligonucleotide.

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Setup 1. Synthesizer Setup (Reagents, Sequence) SynthesisCycle 2. Iterative Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) Setup->SynthesisCycle FinalDeblock 3. Final Detritylation (Optional) SynthesisCycle->FinalDeblock Cleavage 4. Cleavage from Support FinalDeblock->Cleavage Deprotection 5. Deprotection of Bases and Phosphate Groups Cleavage->Deprotection Purification 6. Purification (e.g., HPLC) Deprotection->Purification FinalProduct Purified Oligonucleotide Purification->FinalProduct

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing Deoxyuridine (dU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to fundamental research. A critical step in obtaining pure, functional oligonucleotides is the removal of protecting groups used during solid-phase synthesis. This process, known as deprotection, ensures that the final product has the correct chemical structure and is free from adducts that could interfere with its biological activity.

This document provides detailed application notes and protocols for the deprotection of synthetic oligonucleotides containing deoxyuridine (dU). As dU, like thymidine (B127349) (T), lacks an exocyclic amino group on its base, it does not require a protecting group during standard phosphoramidite (B1245037) synthesis.[1] Therefore, the deprotection strategy for dU-containing oligonucleotides focuses on the removal of protecting groups from the other nucleobases (dA, dG, dC), the phosphate (B84403) backbone, and the terminal hydroxyl groups.

We present a range of deprotection methods, from standard amonia-based procedures to faster and milder alternatives, suitable for various scales of synthesis and for oligonucleotides containing sensitive modifications.

Deprotection Strategies Overview

The deprotection of oligonucleotides is a multi-step process that typically involves:

  • Cleavage from the solid support: The synthesized oligonucleotide is first released from the controlled pore glass (CPG) or other solid support.

  • Phosphate group deprotection: The cyanoethyl groups protecting the phosphate backbone are removed.

  • Base deprotection: Protecting groups on the exocyclic amino functions of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are cleaved.

These steps can often be performed concurrently. The choice of deprotection strategy depends on several factors, including the protecting groups used during synthesis, the presence of any sensitive modifications on the oligonucleotide, and the desired throughput.

A general workflow for oligonucleotide synthesis and deprotection is illustrated below.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & QC Synthesis Automated Oligonucleotide Synthesis ProtectedOligo Fully Protected Oligo on Solid Support Synthesis->ProtectedOligo Cleavage Cleavage from Support ProtectedOligo->Cleavage Deprotection Reagent BaseDeprotection Base & Phosphate Deprotection Cleavage->BaseDeprotection CrudeOligo Crude Deprotected Oligonucleotide BaseDeprotection->CrudeOligo Purification Purification (e.g., HPLC) CrudeOligo->Purification QC Quality Control (e.g., MS, HPLC) Purification->QC PureOligo Pure Oligonucleotide QC->PureOligo

Fig. 1: General workflow of oligonucleotide synthesis and deprotection.

Quantitative Data Summary

The following tables summarize common deprotection conditions using various reagents. The choice of reagent and conditions will depend on the specific protecting groups used for the dA, dG, and dC phosphoramidites.

Table 1: Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521)

Protecting GroupsReagentTemperature (°C)TimeReference
Standard (Bz-dA, iBu-dG, Bz-dC)Conc. Ammonium Hydroxide558-16 hours[2]
Standard (Bz-dA, iBu-dG, Bz-dC)Conc. Ammonium HydroxideRoom Temperature1-2 days[3][4]
Fast Deprotecting (dmf-dG)Conc. Ammonium Hydroxide551 hour[2]
Fast Deprotecting (dmf-dG)Conc. Ammonium HydroxideRoom Temperature8 hours[2]

Table 2: Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

Protecting GroupsReagentTemperature (°C)TimeNotesReference
Standard (Bz-dA, iBu-dG, Ac-dC)AMA (1:1 v/v)6510 minutesAcetyl-dC (Ac-dC) is required to prevent transamination of cytosine.[5][6][7]
Standard (Bz-dA, iBu-dG, Ac-dC)AMA (1:1 v/v)Room Temperature2 hours[4]

Table 3: Mild Deprotection for Sensitive Oligonucleotides

Protecting GroupsReagentTemperature (°C)TimeNotesReference
UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC)0.05 M K₂CO₃ in Methanol (B129727)Room Temperature4 hoursSuitable for oligonucleotides with base-labile modifications.[5][8]
UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC)Conc. Ammonium HydroxideRoom Temperature2 hours[5]
Standardt-butylamine/water (1:3 v/v)606 hoursAlternative for some sensitive dyes.[5][9]
Standardt-butylamine/methanol/water (1:1:2 v/v/v)55OvernightAlternative for some sensitive dyes like TAMRA.[5]

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is suitable for routine deprotection of unmodified oligonucleotides or those with stable modifications.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap, chemically resistant vials.

  • Heating block or oven.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-16 hours. For "fast-deprotecting" phosphoramidites like dmf-dG, the incubation time can be reduced to 1 hour at 55°C.[2]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification and purification.

Protocol_1 cluster_prep Preparation cluster_incubation Incubation cluster_workup Work-up Start Start with CPG-bound protected oligo Transfer Transfer CPG to vial Start->Transfer Add_NH4OH Add conc. Ammonium Hydroxide Transfer->Add_NH4OH Incubate Incubate at 55°C (8-16h) Add_NH4OH->Incubate Cool Cool to RT Incubate->Cool Transfer_soln Transfer solution Cool->Transfer_soln Wash_CPG Wash CPG Transfer_soln->Wash_CPG Dry Dry oligo Wash_CPG->Dry Resuspend Resuspend Dry->Resuspend

Fig. 2: Workflow for standard deprotection with ammonium hydroxide.
Protocol 2: UltraFAST Deprotection with AMA

This protocol is ideal for high-throughput applications and rapid turnaround times. Note: This method requires the use of acetyl-protected dC (Ac-dC) to prevent cytosine deamination.[5][6][7]

Materials:

  • Oligonucleotide synthesized on a solid support with Ac-dC.

  • AMA reagent: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare fresh.

  • Screw-cap, chemically resistant vials.

  • Heating block or water bath.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of freshly prepared AMA reagent to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the AMA solution containing the oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of water and combine the wash with the solution.

  • Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

  • Resuspend the dried oligonucleotide in an appropriate buffer.

Protocol_2 cluster_prep Preparation cluster_incubation Incubation cluster_workup Work-up Start Start with CPG-bound protected oligo (Ac-dC) Transfer Transfer CPG to vial Start->Transfer Add_AMA Add AMA reagent Transfer->Add_AMA Incubate Incubate at 65°C (10 min) Add_AMA->Incubate Cool Cool to RT Incubate->Cool Transfer_soln Transfer solution Cool->Transfer_soln Wash_CPG Wash CPG Transfer_soln->Wash_CPG Dry Dry oligo Wash_CPG->Dry Resuspend Resuspend Dry->Resuspend

Fig. 3: Workflow for UltraFAST deprotection with AMA.
Protocol 3: UltraMILD Deprotection for Sensitive Oligonucleotides

This protocol is designed for oligonucleotides containing base-labile modifications that would be degraded by harsher deprotection conditions. It requires the use of "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

Materials:

  • Oligonucleotide synthesized on a solid support using UltraMILD phosphoramidites.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Screw-cap, chemically resistant vials.

  • Shaker or rotator.

  • 2 M Triethylammonium Acetate (TEAA) buffer, pH 7.0.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of 0.05 M K₂CO₃ in methanol to the vial.

  • Seal the vial and incubate at room temperature for 4 hours with gentle agitation.

  • Transfer the methanolic solution to a new tube.

  • Rinse the solid support with 0.5 mL of methanol and combine the wash.

  • Neutralize the solution by adding an equal volume of 2 M TEAA buffer.

  • Dry the oligonucleotide solution using a SpeedVac.

  • Resuspend the dried oligonucleotide in an appropriate buffer.

Quality Control

After deprotection, it is essential to assess the purity and integrity of the oligonucleotide. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

  • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is effective for analyzing the removal of the 5'-DMT group (trityl-on vs. trityl-off purification) and for purifying shorter oligonucleotides.[10][11]

  • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on charge (i.e., length). It is well-suited for analyzing the purity of full-length products and for purifying longer oligonucleotides.[11][12]

Mass spectrometry (MS) should also be used to confirm the molecular weight of the final product, ensuring that deprotection is complete and the correct sequence has been synthesized.

Conclusion

The successful deprotection of synthetic oligonucleotides containing dU is readily achievable using a variety of well-established protocols. Since dU itself does not require a protecting group, the choice of deprotection method is dictated by the protecting groups on the other bases and any sensitive moieties within the oligonucleotide sequence. For routine synthesis, standard ammonium hydroxide treatment is robust. For high-throughput applications, AMA offers a significant speed advantage. When working with sensitive modifications, UltraMILD conditions are necessary to preserve the integrity of the final product. Careful selection of the deprotection strategy and rigorous quality control are paramount to obtaining high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols: A Comparative Analysis of DMT-on versus DMT-off Purification for dU-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides, including those containing deoxyuridine (dU), is a cornerstone of modern molecular biology and therapeutic development. A critical step following synthesis is the purification of the full-length product from a heterogeneous mixture of failure sequences and other impurities. The choice of purification strategy significantly impacts the final purity, yield, and ultimately, the performance of the oligonucleotide in downstream applications. Two predominant strategies in reversed-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE) are "DMT-on" and "DMT-off" purification.

This document provides a detailed comparison of these two methods, with a specific focus on their application to dU-containing oligonucleotides. It includes a summary of the principles, quantitative data on expected purity and yield, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal purification strategy for their specific needs.

Principle of DMT-on versus DMT-off Purification

Oligonucleotide synthesis proceeds in the 3' to 5' direction, with the 5'-hydroxyl group of each incoming phosphoramidite (B1245037) monomer protected by a dimethoxytrityl (DMT) group. In the final synthesis cycle, this terminal DMT group can either be removed on the synthesizer ("DMT-off") or left on ("DMT-on"). This decision dictates the primary purification strategy.

DMT-on Purification: This technique leverages the significant hydrophobicity of the lipophilic 5'-DMT group.[1] The full-length oligonucleotide with the DMT group attached is strongly retained on a reversed-phase chromatography matrix, while the more hydrophilic, shorter "failure" sequences (which lack the 5'-DMT group) are washed away.[1][2] The purified DMT-on oligonucleotide is then chemically detritylated (the DMT group is removed) either on-column or post-purification, followed by elution. This method is highly effective at separating the desired full-length product from truncated sequences.[1]

DMT-off Purification: In this approach, the 5'-DMT group is removed as the final step of solid-phase synthesis. The resulting crude mixture consists of the full-length oligonucleotide and failure sequences, all lacking the hydrophobic DMT handle. Purification of this mixture typically relies on other physicochemical properties, most commonly the charge of the phosphodiester backbone. Anion-exchange (AEX) chromatography is a powerful technique for DMT-off purification, separating oligonucleotides based on the number of phosphate (B84403) groups, which is directly proportional to their length.[1] Reversed-phase HPLC can also be used for DMT-off purification, though the separation of long oligonucleotides from closely related failure sequences can be more challenging without the DMT group.

Quantitative Data Comparison

The choice between DMT-on and DMT-off purification often involves a trade-off between purity, yield, and the specific requirements of the downstream application. While specific data for dU-containing oligonucleotides is not extensively published as a direct comparison, the following tables summarize typical performance metrics for general oligonucleotide purification, which are expected to be broadly applicable to dU-containing sequences.

Table 1: Expected Purity and Yield for DMT-on Purification

Oligonucleotide TypeLengthPurification MethodPurity (%)Yield (%)Reference
DNA20-merHIC with on-column cleavage>9997[3]
RNA21-merSPE Cartridge97.5 - 98.563.5 - 66.5[4]
Phosphorothioate DNA20-merSimulated Moving-Bed (SMB)>9977[5]
Phosphorothioate DNA16-merSPE Cartridge81Not Reported[6]

Table 2: Expected Purity and Yield for DMT-off Purification

Oligonucleotide TypeLengthPurification MethodPurity (%)Yield (%)Reference
General OligosUp to 40-mersAnion-Exchange HPLCHighGood[2][7]
General OligosN/AReversed-Phase HPLCModerate to HighGood[8]

Note: Purity and yield for DMT-off purification are highly dependent on the efficiency of the synthesis and the resolution of the chosen chromatography method. AEX-HPLC is generally preferred for its high resolving power for DMT-off oligos based on length.

Experimental Workflows and Logical Relationships

To visually represent the decision-making process and experimental steps involved in DMT-on and DMT-off purification, the following diagrams are provided.

Oligonucleotide_Purification_Decision_Tree start Crude Oligonucleotide (Post-Synthesis & Cleavage) dmt_status Terminal 5'-DMT Group? start->dmt_status dmt_on DMT-on dmt_status->dmt_on Present dmt_off DMT-off dmt_status->dmt_off Absent rp_purification Reversed-Phase Purification (HPLC/SPE) dmt_on->rp_purification aex_purification Anion-Exchange Purification (HPLC) dmt_off->aex_purification detritylation On-column or Post-purification Detritylation rp_purification->detritylation final_product Purified dU-containing Oligonucleotide detritylation->final_product aex_purification->final_product

Caption: Decision tree for choosing a purification strategy.

DMT_on_vs_DMT_off_Workflow cluster_dmt_on DMT-on Workflow cluster_dmt_off DMT-off Workflow dmt_on_start Crude DMT-on Oligo load_rp Load on RP Column/Cartridge dmt_on_start->load_rp wash_failures Wash with Low % Organic (Removes Failure Sequences) load_rp->wash_failures on_column_detritylation On-Column Detritylation (e.g., TFA wash) wash_failures->on_column_detritylation elute_product Elute Purified DMT-off Oligo (Increased % Organic) on_column_detritylation->elute_product dmt_on_end Pure Oligo elute_product->dmt_on_end dmt_off_start Crude DMT-off Oligo load_aex Load on AEX Column dmt_off_start->load_aex salt_gradient Elute with Salt Gradient (Separation by Charge/Length) load_aex->salt_gradient collect_fractions Collect Full-Length Product Fractions salt_gradient->collect_fractions desalt Desalt Purified Fractions collect_fractions->desalt dmt_off_end Pure Oligo desalt->dmt_off_end

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

The following protocols provide a general framework for the purification of dU-containing oligonucleotides. Optimization of buffer compositions, gradients, and flow rates may be necessary for specific sequences and scales.

Protocol 1: DMT-on Purification using Reversed-Phase SPE Cartridge

This protocol is suitable for routine purification of dU-containing oligonucleotides up to approximately 50 bases in length.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 2 M, pH 7.0

  • Trifluoroacetic acid (TFA), 3% (v/v) in water

  • Ammonium (B1175870) hydroxide (B78521), 1.5% (v/v) in water

  • Elution buffer: 20% ACN in water

  • Deionized water

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ACN through the cartridge.

    • Equilibrate the cartridge with 5 mL of 2 M TEAA.

  • Sample Loading:

    • Dissolve the crude DMT-on dU-containing oligonucleotide in 1 mL of deionized water and add 1 mL of 2 M TEAA.

    • Load the sample solution onto the conditioned cartridge. Collect the flow-through.

  • Washing:

    • Wash the cartridge with 5 mL of 1.5% ammonium hydroxide to remove remaining impurities.

    • Wash the cartridge with 5 mL of deionized water to remove the ammonium hydroxide.

  • On-Column Detritylation:

    • Slowly pass 5 mL of 3% TFA through the cartridge to remove the DMT group. A color change may be observed as the trityl cation is released.

    • Wash the cartridge with 5 mL of deionized water to remove residual TFA.

  • Elution:

    • Elute the purified, detritylated dU-containing oligonucleotide with 2 mL of 20% ACN.

  • Analysis:

    • Analyze the purity of the eluted oligonucleotide by analytical RP-HPLC or AEX-HPLC.

Protocol 2: DMT-off Purification using Anion-Exchange HPLC

This protocol is ideal for high-purity applications and for longer dU-containing oligonucleotides where high resolution is required.

Materials:

  • Anion-exchange HPLC column suitable for oligonucleotide separation.

  • Buffer A: 20 mM Sodium Phosphate, 10% ACN, pH 8.5

  • Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, 10% ACN, pH 8.5

  • Deionized water

Procedure:

  • Sample Preparation:

    • Ensure the crude dU-containing oligonucleotide is fully deprotected (DMT-off).

    • Dissolve the oligonucleotide in Buffer A.

  • HPLC System Setup:

    • Equilibrate the AEX column with Buffer A until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the dissolved sample onto the column.

    • Apply a linear gradient of Buffer B to elute the bound oligonucleotides. A typical gradient might be from 0% to 100% Buffer B over 30-40 minutes. The full-length product will elute at a higher salt concentration than the shorter failure sequences.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the full-length dU-containing oligonucleotide.

  • Desalting:

    • Pool the fractions containing the purified product and desalt using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation.

  • Analysis:

    • Confirm the purity of the desalted oligonucleotide by analytical HPLC and confirm identity by mass spectrometry.

Conclusion and Recommendations

The choice between DMT-on and DMT-off purification for dU-containing oligonucleotides depends on the specific requirements of the intended application.

  • DMT-on purification is a robust and efficient method for removing truncated failure sequences, making it an excellent choice for applications where the primary concern is the presence of shorter impurities. It is generally faster and simpler than AEX-HPLC, especially when using SPE cartridges.

  • DMT-off purification , particularly with AEX-HPLC, offers superior resolution for separating oligonucleotides of similar length and can be advantageous for purifying longer sequences or when very high purity is required.

For many standard applications, such as PCR primers or probes, DMT-on purification provides a good balance of purity, yield, and convenience. For more demanding applications, such as in vivo studies or therapeutics, the higher resolution of DMT-off purification by AEX-HPLC may be necessary to ensure the removal of all closely related impurities. The presence of dU is not expected to significantly alter the fundamental principles of these purification methods, and the protocols provided herein should serve as a solid starting point for the purification of these important molecules.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dU-CE Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues encountered during oligonucleotide synthesis. The following troubleshooting guides and FAQs address specific problems to help ensure the success and efficiency of your experiments.

Troubleshooting Guide: Low Coupling Efficiency

Q: My oligonucleotide synthesis resulted in a low overall yield, and subsequent HPLC or mass spectrometry analysis shows a high percentage of n-1 deletion sequences. What is the likely problem?

A: A high prevalence of n-1 sequences and low yield of the full-length product (FLP) are classic indicators of low coupling efficiency during one or more cycles of the synthesis.[1] Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle.[2] Any unreacted sites, if not properly capped, can react in a subsequent cycle, leading to a deletion mutant. This guide will help you systematically diagnose and resolve the root cause.

Q: What are the most common causes of low coupling efficiency when using DMT-dU-CE Phosphoramidite?

A: Low coupling efficiency is rarely specific to the dU base itself, as pyrimidines generally couple efficiently.[] The issue typically stems from common culprits in phosphoramidite chemistry that affect all bases:

  • Moisture Contamination: This is the most frequent cause.[4][5] Water hydrolyzes the activated phosphoramidite, rendering it incapable of coupling.[2][] Trace amounts of water in the acetonitrile (B52724) (ACN), activator solution, or synthesizer lines can drastically reduce efficiency.[1]

  • Degraded Phosphoramidite: this compound is sensitive to both moisture and oxidation.[1][2] Using an expired reagent, one that has been improperly stored, or a solution that has been on the synthesizer for an extended period can lead to poor performance.[1]

  • Suboptimal Activator: The activator is critical for the coupling reaction.[][] Using a degraded activator, the wrong concentration, or an activator not suited for the synthesis can result in incomplete activation and low efficiency.[2]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as blocked lines, faulty valves, or leaks, can cause incorrect or insufficient delivery of reagents to the synthesis column.[2]

  • Solid Support Issues: For longer oligonucleotides, steric hindrance within the pores of the solid support can impede reagent access to the growing chain, leading to a drop in coupling efficiency.[4]

Q: How can I systematically troubleshoot the cause of low coupling efficiency?

A: A systematic approach is crucial to pinpointing the problem. Start with the most common and easily solvable issues first. The workflow below provides a logical diagnostic path.

G start Start: Low Coupling Efficiency Observed (Low Yield, High n-1) check_reagents Step 1: Verify Reagents start->check_reagents prepare_fresh Prepare fresh phosphoramidite and activator solutions from new stock. Use fresh, anhydrous ACN (<15 ppm H2O). check_reagents->prepare_fresh Action rerun_test Rerun a short test sequence. prepare_fresh->rerun_test problem_solved1 Problem Resolved rerun_test->problem_solved1 Success problem_persists1 Problem Persists rerun_test->problem_persists1 Failure check_instrument Step 2: Inspect Instrument problem_persists1->check_instrument perform_maintenance Perform fluidics test and calibration. Check for leaks and blockages. Ensure inert gas is dry. check_instrument->perform_maintenance Action rerun_test2 Rerun a short test sequence. perform_maintenance->rerun_test2 problem_solved2 Problem Resolved rerun_test2->problem_solved2 Success problem_persists2 Problem Persists rerun_test2->problem_persists2 Failure optimize_protocol Step 3: Optimize Protocol problem_persists2->optimize_protocol increase_coupling Increase coupling time or implement a 'double coupling' step in the synthesis cycle. optimize_protocol->increase_coupling Option A check_support For long oligos, consider a support with larger pores (e.g., 1000Å or 2000Å). optimize_protocol->check_support Option B final_rerun Rerun synthesis. increase_coupling->final_rerun check_support->final_rerun problem_solved3 Problem Resolved final_rerun->problem_solved3

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a key building block used in the chemical synthesis of DNA. It consists of a deoxyuridine (dU) nucleoside where:

  • The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents unwanted reactions during synthesis and is removed at the start of each coupling cycle.[2][7]

  • The 3'-hydroxyl group is modified with a cyanoethyl (CE) phosphoramidite moiety. This is the reactive group that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[2][]

G cluster_synthesis Standard Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Extension) Deblocking->Coupling Next Cycle Capping 3. Capping (Block Failures) Coupling->Capping Next Cycle Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next Cycle Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.[7]

Q2: What is "coupling efficiency" and why is it so critical?

A: Coupling efficiency refers to the percentage of growing oligonucleotide chains on the solid support that successfully attach the next phosphoramidite base during a single coupling step.[2] Because oligonucleotide synthesis is a multi-step process, even a small inefficiency in each step has a massive cumulative effect on the final yield of the full-length product.[4] Achieving a stepwise coupling efficiency of >99% is crucial for producing high-quality oligonucleotides, especially for longer sequences.[5][7]

Average Stepwise Coupling EfficiencyTheoretical Yield of Full-Length 20merTheoretical Yield of Full-Length 50merTheoretical Yield of Full-Length 100mer
99.5%91.0%77.9%60.6%
99.0%82.6%60.5%36.6%
98.0%67.6%36.4%13.3%[4]
95.0%37.7%7.7%0.6%

Q3: How should I prepare and handle my this compound solution to maximize its stability?

A: Proper handling is critical to prevent degradation.[1] Phosphoramidites are highly susceptible to hydrolysis.[8][9]

  • Use Anhydrous Reagents: Always use fresh, DNA synthesis-grade anhydrous acetonitrile (<15 ppm water) to dissolve the phosphoramidite.[4][10]

  • Work Under Inert Gas: Handle the solid phosphoramidite and prepare the solution under a dry, inert atmosphere like argon or nitrogen.[1]

  • Prepare Fresh Solutions: For critical or long syntheses, prepare solutions immediately before use. Do not store phosphoramidite solutions on the synthesizer for extended periods, as degradation occurs even in seemingly anhydrous conditions.[1][11]

  • Use Molecular Sieves: Adding activated 3Å molecular sieves to the phosphoramidite bottle on the synthesizer can help scavenge residual moisture.[1][10]

Q4: Which activator should I use with this compound?

A: this compound is a standard, non-sterically hindered base, so it couples efficiently with common activators. The choice often depends on the desired reaction speed and the requirements of other bases in your sequence.

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole 0.45 M4.8The historical standard; effective and widely used, but less acidic and slower than newer options.[2]
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M4.3More acidic and provides faster coupling kinetics than 1H-Tetrazole.[2]
4,5-Dicyanoimidazole (DCI) 0.25 - 1.2 M5.2Less acidic than tetrazoles but highly nucleophilic, leading to very rapid coupling. It is also highly soluble in acetonitrile.[2][12]

Key Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay

This is the most common method for monitoring stepwise coupling efficiency in real-time.[2][]

  • Objective: To quantitatively assess the efficiency of each coupling step during synthesis.

  • Methodology:

    • Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector that monitors the waste stream from the synthesis column. Set the detector to measure absorbance at the λmax of the DMT cation (~495 nm).

    • Synthesis Initiation: Begin the automated synthesis protocol.

    • Deblocking Step: In each cycle, the deblocking reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the chain.

    • Detection: The released DMT cation is a stable, bright orange-colored species. The integrated absorbance of this colorimetric signal is directly proportional to the number of successfully coupled molecules from the previous cycle.

  • Interpretation: A consistent and high trityl signal across all cycles indicates uniformly high coupling efficiency. A gradual decrease suggests a systemic issue (e.g., reagent degradation), while a sudden drop points to a problem with a specific reagent bottle or instrument channel.[2]

Protocol 2: Post-Synthesis Quality Control by HPLC and Mass Spectrometry

  • Objective: To determine the purity of the crude oligonucleotide product and identify failure sequences.

  • Methodology:

    • Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to standard protocols. Desalt the resulting crude sample.

    • HPLC Analysis: Analyze the crude product using anion-exchange or reverse-phase HPLC. The full-length product should be the major peak. The presence of significant, earlier-eluting peaks often corresponds to shorter failure sequences (n-1, n-2, etc.).

    • Mass Spectrometry (MS) Analysis: Analyze the desalted sample using ESI-MS or MALDI-TOF MS. This provides an exact mass of the products. The primary signal should match the expected mass of the full-length oligonucleotide. The presence of species with masses corresponding to single or multiple nucleotide deletions is a direct confirmation of coupling failures.[2]

References

Technical Support Center: DMT-dU-CE Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-dU-CE Phosphoramidite (B1245037) synthesis. The focus is on identifying and minimizing impurities to ensure high-quality oligonucleotide production.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities in DMT-dU-CE Phosphoramidite synthesis?

A1: Impurities in phosphoramidite synthesis are generally categorized into three classes:

  • Nonreactive and Noncritical: These impurities do not participate in the oligonucleotide synthesis and are typically removed during standard purification. Examples include hydrolyzed nucleosides or compounds without a phosphorus group.[1][2]

  • Reactive but Noncritical: These impurities can be incorporated into the oligonucleotide chain but are usually detectable and can be separated from the desired product during purification.[1][2] An example is a phosphoramidite with a modification on the 5'-OH group other than the DMT group.[1][2]

  • Reactive and Critical: These are the most problematic impurities as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[1][2] A critical example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for phosphoramidites are:

  • Hydrolysis: The phosphoramidite moiety is highly sensitive to moisture and can hydrolyze to form an H-phosphonate byproduct, which is unreactive in the coupling step.[1][3] This reaction is often catalyzed by trace amounts of acid.[4][5]

  • Oxidation: The phosphorus (III) center of the phosphoramidite is susceptible to oxidation, forming a P(V) species.[1] Oxidized phosphoramidites will not couple with the growing oligonucleotide chain.[6]

Q3: How does the purity of the phosphoramidite raw material impact the final oligonucleotide product?

A3: The purity of the phosphoramidite raw material is critical. Any reactive impurities can be incorporated into the oligonucleotide chain during synthesis.[7] This can lead to the formation of undesired byproducts, such as truncated sequences (n-1) or sequences with incorrect bases, which can be difficult to remove and can compromise the efficacy and safety of the final product.[1] For instance, a critical impurity at a concentration of 0.2% in a phosphoramidite used 8 times in the synthesis of a 20-mer can result in 1.6% of that impurity in the final oligonucleotide.[2]

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[5][7] Solutions in anhydrous acetonitrile (B52724) should also be stored at -20°C under an inert atmosphere and used as freshly as possible.[3] For critical applications, it is recommended to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process due to impurities in this compound.

Issue Possible Cause Recommended Action
Low Coupling Efficiency / High n-1 Shortmers Degraded Phosphoramidite: The phosphoramidite may have been compromised by hydrolysis (forming H-phosphonate) or oxidation (forming P(V) species).[1][6]1. Use a fresh batch of high-purity phosphoramidite (≥99%).[1] 2. Ensure all solvents, particularly acetonitrile, are anhydrous (<10 ppm water).[6] 3. Prepare fresh phosphoramidite solutions before each synthesis run.[6] 4. Analyze the phosphoramidite stock by ³¹P-NMR to check for P(V) impurities and by RP-HPLC to assess overall purity.[1][8]
Unexpected Peaks in Final Oligonucleotide Analysis (LC-MS) Presence of Reactive Impurities: The phosphoramidite raw material may contain reactive impurities that were incorporated during synthesis.1. Characterize the impurity in the final oligonucleotide using LC-MS to determine its mass. 2. Analyze the phosphoramidite raw material by LC-MS to identify any corresponding impurities.[9] 3. If a "reverse amidite" is suspected, specialized analytical methods may be required for confirmation.[10]
Formation of Long-Chain Impurities (+n) Dimer Formation: Premature removal of the DMT group from the phosphoramidite in the presence of an acidic activator can lead to the formation of dimers, which then get incorporated into the growing chain.[]1. Check the acidity and concentration of the activator solution. 2. Minimize the contact time between the phosphoramidite and the activator before the coupling step.[]

Impurity Profile Data

The following table summarizes common impurities found in this compound synthesis and the analytical techniques used for their detection.

Impurity Typical Mass Difference (Da) Classification Primary Detection Method(s)
H-phosphonate-Nonreactive, Noncritical[1][2]³¹P-NMR, RP-HPLC
Oxidized Phosphoramidite (P(V))+16Nonreactive, Noncritical[1]³¹P-NMR
"Reverse Amidite" (3'-DMT-5'-phosphoramidite)0Reactive, Critical[1]RP-HPLC, LC-MS
Acrylonitrile Adduct+53Reactive, CriticalLC-MS
Deprotected Nucleoside (without DMT)-302Nonreactive, NoncriticalRP-HPLC

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is used to determine the purity of the this compound and to detect the presence of diastereomers and certain impurities.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient appropriate to elute the phosphoramidite and its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 mg/mL.[7]

  • Expected Result: The main product should appear as two peaks representing the two diastereomers at the chiral phosphorus center.[1][8]

2. ³¹P Nuclear Magnetic Resonance (³¹P-NMR) for Impurity Identification

This technique is highly effective for identifying and quantifying phosphorus-containing impurities.

  • Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).

  • Spectrometer: A standard NMR spectrometer with phosphorus detection capabilities.

  • Expected Chemical Shifts:

    • Phosphoramidite (P(III)): ~140-150 ppm (appears as two signals for the diastereomers).[12]

    • H-phosphonate: ~5-15 ppm.

    • Oxidized Phosphoramidite (P(V)): ~ -10 to 10 ppm.[1]

  • Data Acquisition: Proton-decoupled pulse sequence.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Characterization

LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • LC System: A UHPLC system is often used for better resolution.[9]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is recommended for accurate mass determination.[9][13]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[13]

  • Data Analysis: The accurate mass data is used to predict the elemental composition of the impurities and identify potential structural modifications.[14]

Visualizations

Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_impurities Potential Impurity Intervention Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Hydrolysis Hydrolysis (H-phosphonate) Hydrolysis->Coupling Causes Chain Termination Oxidized_Amidite Oxidized Amidite (P(V) Species) Oxidized_Amidite->Coupling No Coupling Reverse_Amidite Reverse Amidite Reverse_Amidite->Coupling Incorrect Linkage

Caption: Workflow of oligonucleotide synthesis and points of impurity interference.

Impurity_Identification_Workflow Start Suspicious Result in Oligonucleotide Synthesis HPLC Analyze Phosphoramidite by RP-HPLC Start->HPLC NMR Analyze Phosphoramidite by ³¹P-NMR Start->NMR LCMS Analyze Phosphoramidite by LC-MS Start->LCMS Identify Identify Impurity Structure and Classify Risk HPLC->Identify NMR->Identify LCMS->Identify Action Take Corrective Action: - Use New Reagent - Modify Protocol Identify->Action

Caption: Logical workflow for identifying impurities in phosphoramidite raw materials.

References

Technical Support Center: DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DMT-dU-CE Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis process involving DMT-dU-CE Phosphoramidite.

Issue 1: Low Coupling Efficiency of dU Monomer

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • High percentage of (n-1) shortmer sequences observed in HPLC or Mass Spectrometry analysis.

  • A significant drop in trityl cation absorbance after the dU coupling cycle.[1]

Possible Causes and Solutions:

CauseSolution
Degraded this compound Prepare Fresh Solutions: Phosphoramidite solutions can degrade over time. It is recommended to prepare fresh solutions for each synthesis run, especially for long oligonucleotides. Proper Storage: Store solid phosphoramidite at -20°C under an inert atmosphere (Argon or Nitrogen).[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Moisture Contamination Use Anhydrous Reagents: Ensure all solvents, especially acetonitrile (B52724), are of high purity and have a low water content (<30 ppm).[2] Maintain a Dry System: Purge synthesizer lines thoroughly with a dry, inert gas. Consider using molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.
Suboptimal Activator Check Activator Solution: Ensure the activator solution (e.g., DCI or ETT) is fresh and at the correct concentration. Degraded activator can lead to incomplete phosphoramidite activation.
Insufficient Coupling Time Optimize Coupling Step: While dU coupling is generally efficient, for sequences with known difficult couplings, consider extending the coupling time.
Issue 2: Formation of (n+53) Adduct Peak in Mass Spectrometry

Symptom:

  • A significant peak with a mass increase of 53 Da compared to the full-length product is observed in the mass spectrum of the purified oligonucleotide.

Possible Cause and Solution:

CauseSolution
N3-Cyanoethyl-dU Adduct Formation Modify Deprotection Strategy: This adduct forms from the reaction of acrylonitrile (B1666552) (a byproduct of cyanoethyl protecting group removal) with the N3 position of the uracil (B121893) base.[3][4] To minimize this, use a larger volume of the deprotection solution (e.g., ammonium (B1175870) hydroxide) to better scavenge the acrylonitrile. Alternatively, using a deprotection solution containing methylamine (B109427) (AMA) can also reduce the formation of this adduct.[3] A pre-deprotection wash with a solution of 10% diethylamine (B46881) in acetonitrile can also be effective.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: The stability of this compound in acetonitrile is expected to be very similar to that of DMT-dT-CE Phosphoramidite, which is among the most stable of the standard DNA phosphoramidites.[5] However, all phosphoramidites will degrade in solution over time due to hydrolysis and oxidation.[2] It is best practice to use freshly prepared solutions for optimal synthesis results. The stability of phosphoramidites in acetonitrile generally follows the order: T/dU, dC > dA > dG.[5]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways involve:

  • Hydrolysis: Reaction with trace amounts of water to form the H-phosphonate derivative, which is inactive in the coupling reaction.[2]

  • Oxidation: The P(III) center can be oxidized to P(V), rendering the phosphoramidite incapable of coupling.[2]

  • Acrylonitrile Elimination: This can lead to the formation of byproducts.[5]

Q3: Can the standard capping and oxidation reagents be used with this compound?

A3: Yes, standard capping solutions (e.g., acetic anhydride/N-methylimidazole) and oxidizing solutions (e.g., iodine/water/pyridine) are fully compatible with the incorporation of dU phosphoramidite.

Q4: Are there any specific considerations for the deprotection of oligonucleotides containing dU?

A4: The primary consideration is the potential for the formation of the N3-cyanoethyl-dU adduct, as discussed in the troubleshooting section. Standard deprotection conditions (e.g., concentrated ammonium hydroxide (B78521) at elevated temperatures) are effective for removing the protecting groups. However, if sensitive modifications are present elsewhere in the oligonucleotide, milder deprotection strategies may be required.[6]

Q5: How can I confirm the purity and identity of my dU-containing oligonucleotide?

A5: A combination of analytical techniques is recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity and quantify the amount of full-length product versus truncated sequences.[7][8]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the final product and identify any adducts or other modifications.[9][10]

Data Presentation

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

This table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere. The stability of this compound is expected to be comparable to that of the Thymidine (T) phosphoramidite.

PhosphoramiditePurity Reduction after 5 Weeks (%)
T, dC2
dA6
dG39

Data adapted from a study on the solution stability of deoxyribonucleoside phosphoramidites.[5]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency using Trityl Cation Absorbance

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis, particularly for the dU incorporation step.

Methodology:

  • Synthesizer Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure the absorbance of the waste stream at approximately 495 nm.[1]

  • Initiate Synthesis: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid in dichloromethane) cleaves the DMT group from the 5'-end of the newly added nucleotide.

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.

  • Analysis: A consistent and high absorbance reading for each cycle indicates high coupling efficiency. A noticeable drop in absorbance after the dU coupling cycle suggests a problem with that specific step.[1]

Protocol 2: Analysis of Oligonucleotide Purity by Reversed-Phase HPLC

Objective: To assess the purity of the crude, deprotected oligonucleotide and identify the presence of truncated sequences.

Methodology:

  • Sample Preparation: After cleavage from the solid support and deprotection, evaporate the ammonia. Dissolve the crude oligonucleotide pellet in nuclease-free water or a suitable HPLC buffer.

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 5% to 50% B over 30 minutes.

    • Detection: UV absorbance at 260 nm.

  • Injection and Analysis: Inject the sample onto the column. The full-length product will typically be the major, latest-eluting peak among the desired product and its failure sequences. Shorter, truncated sequences (failure sequences) will elute earlier. The relative peak areas can be used to estimate the purity of the crude product.[1]

Mandatory Visualization

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking 1. Remove DMT Coupling Coupling Deblocking->Coupling 2. Add dU-Phosphoramidite + Activator Capping Capping Coupling->Capping 3. Block Failures Oxidation Oxidation Capping->Oxidation 4. Stabilize Linkage End_Cycle Cycle Complete Oxidation->End_Cycle Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low dU Coupling Efficiency Start Low Yield/ n-1 Peak Check_Amidite Check Phosphoramidite (Freshness, Storage) Start->Check_Amidite Check_Reagents Check Reagents (Anhydrous Acetonitrile, Activator) Start->Check_Reagents Check_Synthesizer Check Synthesizer (Fluidics, Leaks) Start->Check_Synthesizer Optimize_Protocol Optimize Protocol (Extend Coupling Time) Check_Amidite->Optimize_Protocol Check_Reagents->Optimize_Protocol Check_Synthesizer->Optimize_Protocol Resolution Improved Yield Optimize_Protocol->Resolution Side_Reaction_Pathway cluster_deprotection N3-Cyanoethyl-dU Adduct Formation Cyanoethyl_Phosphate Cyanoethyl Protected Phosphate Backbone Deprotection Deprotection (e.g., NH4OH) Cyanoethyl_Phosphate->Deprotection Acrylonitrile Acrylonitrile Byproduct Deprotection->Acrylonitrile β-elimination Adduct N3-Cyanoethyl-dU Adduct (n+53) Acrylonitrile->Adduct Uracil_Base Uracil Base in Oligo Uracil_Base->Adduct Michael Addition

References

Technical Support Center: Optimizing Activator Concentration for DMT-dU Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing activator concentration for the coupling of 5'-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU phosphoramidite). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your oligonucleotide synthesis experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process related to activator concentration and coupling efficiency.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.[1]

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).[1]

    • A sudden drop in the trityl signal during synthesis monitoring.[2]

  • Possible Causes and Solutions:

CauseSolution
Moisture Contamination Phosphoramidites are highly susceptible to hydrolysis. Even trace amounts of water in the acetonitrile (B52724), activator solution, or on the synthesizer lines can significantly reduce coupling efficiency.[1] Ensure that all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with low water content (<10 ppm). Store molecular sieves in the phosphoramidite (B1245037) and activator solutions to scavenge any residual moisture.[1] Purge synthesizer lines thoroughly with dry argon or helium.[1]
Degraded Phosphoramidite Stock Phosphoramidite solutions can degrade over time, even when stored on the synthesizer. Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides or critical applications.[1] Do not store solutions on the synthesizer for extended periods.
Suboptimal Activator Concentration An incorrect activator concentration can lead to inefficient activation of the phosphoramidite.[2] Test a range of activator concentrations to find the optimal level for your specific synthesis conditions. For routine small-scale synthesis (< 15 µmoles), a 0.25M concentration of 4,5-dicyanoimidazole (B129182) (DCI) is often optimal.[3] For other activators, concentrations typically range from 0.2M to 0.7M.[4]
Inappropriate Activator Choice The choice of activator can significantly influence coupling efficiency. Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and DCI.[1] For sterically hindered phosphoramidites or challenging sequences, a stronger activator like ETT or a more nucleophilic activator like DCI may be necessary.[5]
Degraded Activator Solution Activator solutions can also degrade over time. Use fresh, high-quality activator solutions for optimal performance.
Instrument and Fluidics Issues Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[2] Regularly maintain and calibrate your synthesizer.

Issue 2: Presence of n+1 Species in the Final Product

  • Symptoms:

    • A significant peak corresponding to the n+1 product is observed during HPLC or mass spectrometry analysis.

  • Possible Causes and Solutions:

CauseSolution
Activator Acidity Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution. This leads to the formation of dimers that can be incorporated into the growing oligonucleotide chain, resulting in n+1 impurities.[6]
Excessive Activator Concentration Using a higher-than-optimal concentration of a highly acidic activator can exacerbate the issue of premature detritylation.
Choice of Activator For the synthesis of long oligonucleotides where n+1 impurities can be problematic, consider using a less acidic activator like DCI.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in phosphoramidite chemistry?

A1: The activator plays a crucial role in the coupling step of oligonucleotide synthesis. It protonates the nitrogen atom of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[][8] This reaction forms the desired phosphite (B83602) triester linkage.

Q2: What are the common activators used for DMT-dU phosphoramidite coupling?

A2: Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI).[1] ETT is considered a more "active" activator than 1H-Tetrazole due to its lower pKa.[3] DCI is less acidic than tetrazole derivatives but is a more effective nucleophilic catalyst, which can lead to faster coupling times.[5]

Q3: How do I choose the right activator for my experiment?

A3: The choice of activator depends on several factors, including the scale of the synthesis and the sequence of the oligonucleotide. For routine, small-scale synthesis of short oligonucleotides, ETT is a good general-purpose activator.[3] For the synthesis of long oligonucleotides or sequences prone to secondary structures, DCI may be a better choice due to its lower acidity and reduced risk of causing n+1 additions.[3]

Q4: What is a typical concentration range for activators?

A4: The optimal activator concentration can vary depending on the specific activator, the phosphoramidite, and the synthesizer being used. General concentration ranges are:

  • 1H-Tetrazole: Typically used at around 0.45M to 0.5M.[3]

  • ETT: Can be used at concentrations up to 0.75M in acetonitrile.[3]

  • DCI: Highly soluble in acetonitrile and can be used at concentrations up to 1.2M.[3] For small-scale synthesis, 0.25M DCI is often recommended.[3]

Q5: How can I monitor the coupling efficiency during synthesis?

A5: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[2] The DMT cation is brightly colored and has a strong absorbance at around 495 nm. A consistent and high trityl absorbance at each cycle indicates efficient coupling in the preceding step.[2]

Experimental Protocols

Protocol 1: General Procedure for DMT-dU Phosphoramidite Coupling

This protocol outlines a single coupling cycle in solid-phase oligonucleotide synthesis.

  • Deblocking (Detritylation): The 5'-DMT protecting group of the solid support-bound nucleoside is removed by treating with a solution of an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), to yield a free 5'-hydroxyl group.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Activation and Coupling: The DMT-dU phosphoramidite and the activator solution are mixed and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group on the solid support.

    • Phosphoramidite Concentration: Typically a 5- to 20-fold molar excess of phosphoramidite over the solid support loading is used.[9]

    • Activator Concentration: A significant molar excess of the activator over the phosphoramidite is used. The exact concentration will depend on the chosen activator (see FAQ 4).

    • Coupling Time: For standard deoxynucleoside phosphoramidites, a coupling time of 30-60 seconds is generally sufficient.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Washing: The solid support is washed with anhydrous acetonitrile to prepare for the next coupling cycle.

Protocol 2: Optimization of Activator Concentration

  • Establish a Baseline: Perform a synthesis of a short test oligonucleotide (e.g., a 10-mer containing a dU residue) using the standard recommended concentration for your chosen activator.

  • Vary Activator Concentration: Set up a series of parallel syntheses of the same test oligonucleotide, varying only the concentration of the activator. It is recommended to test concentrations above and below the standard recommendation (e.g., if the standard is 0.25M, test 0.15M, 0.25M, and 0.35M).

  • Monitor Coupling Efficiency: Monitor the trityl release at each coupling step for all syntheses.

  • Analyze Final Product: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product from each synthesis by HPLC and/or mass spectrometry.

  • Evaluate Results: Compare the purity and yield of the full-length product from each synthesis to determine the optimal activator concentration. The optimal concentration will be the one that gives the highest percentage of the full-length product with the lowest amount of n-1 and other impurities.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_reagents Reagents deblocking 1. Deblocking (DMT Removal) wash1 Wash (Acetonitrile) deblocking->wash1 coupling 2. Activation & Coupling wash1->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation wash2 Wash (Acetonitrile) oxidation->wash2 end_cycle Next Cycle wash2->end_cycle phosphoramidite DMT-dU Phosphoramidite phosphoramidite->coupling activator Activator (e.g., DCI, ETT) activator->coupling start Start Synthesis start->deblocking

Caption: A typical workflow for a single cycle of DMT-dU phosphoramidite coupling.

signaling_pathway cluster_activation Activation cluster_coupling Coupling phosphoramidite DMT-dU Phosphoramidite (P-N(iPr)2) protonated_amidite Protonated Intermediate [P-N+H(iPr)2] phosphoramidite->protonated_amidite + H+ activator Activator (H-A) activator->protonated_amidite activated_intermediate Activated Intermediate (P-A) protonated_amidite->activated_intermediate - HN(iPr)2 + A- phosphite_triester Phosphite Triester Linkage activated_intermediate->phosphite_triester growing_chain Growing Oligonucleotide (5'-OH) growing_chain->phosphite_triester Nucleophilic Attack

Caption: The activation and coupling pathway of a DMT-dU phosphoramidite.

References

Technical Support Center: DMT-dU Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DMT-dU applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature detritylation of 5'-O-Dimethoxytrityl-2'-deoxyuridine (DMT-dU) and ensure successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is premature detritylation and why is it a problem?

A: Premature detritylation is the unintended removal of the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside before the desired step in solid-phase oligonucleotide synthesis. The DMT group is acid-labile and is intentionally removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite (B1245037).[1] If this group is removed prematurely, the exposed 5'-hydroxyl group can react out of sequence, leading to the synthesis of truncated or incorrect oligonucleotide sequences. This significantly reduces the yield of the desired full-length product and complicates purification.

Q2: What are the primary causes of premature detritylation?

A: The most common causes of premature detritylation are related to acidic conditions and reagent quality. These include:

  • Degraded detritylation reagent: The acid solution (e.g., trichloroacetic acid or dichloroacetic acid in an organic solvent) can degrade over time.[2]

  • Moisture contamination: Water in reagents or solvents, particularly anhydrous acetonitrile (B52724), can lead to acidic microenvironments that promote detritylation.[3]

  • Inappropriate storage of DMT-dU: Exposure to acidic vapors or high humidity during storage can cause gradual loss of the DMT group.

  • Prolonged exposure to acidic conditions: Even with the correct reagent, extended exposure times during the planned detritylation step can lead to side reactions on other parts of the oligonucleotide.[4]

  • High temperatures: Elevated temperatures can accelerate the rate of acid-catalyzed detritylation.

Q3: How can I visually identify premature detritylation?

A: A key indicator of detritylation is the formation of the bright orange-colored DMT cation.[2] If you observe an orange or yellow coloration in your DMT-dU phosphoramidite solution before it is used in the synthesis cycle, it is a strong indication of premature detritylation. During synthesis, the intensity of the orange color released during the deblocking step is measured to determine coupling efficiency; inconsistent or lower-than-expected absorbance can also point to issues.[5]

Q4: Can the choice of deblocking acid affect premature detritylation and depurination?

A: Yes. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and will remove the DMT group more rapidly. However, its stronger acidity can also increase the risk of depurination, especially with prolonged exposure.[6] DCA is a milder deblocking agent that can reduce the risk of depurination but may require longer reaction times for complete detritylation.[6] The choice between TCA and DCA often depends on the specific oligonucleotide sequence and the scale of the synthesis.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to premature detritylation of DMT-dU.

Symptom Potential Cause Recommended Action
Low yield of full-length oligonucleotide Premature detritylation leading to truncated sequences.1. Verify the quality and freshness of all reagents, especially the deblocking solution and anhydrous acetonitrile. 2. Perform a DMT cation assay to assess stepwise coupling efficiency. 3. Ensure stringent anhydrous conditions throughout the synthesis.
Orange/yellow color in DMT-dU phosphoramidite solution Acid contamination or moisture in the solvent.1. Discard the colored solution. 2. Use fresh, high-quality anhydrous acetonitrile to prepare a new phosphoramidite solution. 3. Ensure storage containers are properly sealed and stored in a desiccator.
Inconsistent DMT cation absorbance during synthesis Incomplete detritylation or premature detritylation in previous cycles.1. Check the deblocking acid delivery lines for clogs or leaks. 2. Verify the concentration and freshness of the deblocking solution. 3. Optimize the deblocking time for your specific synthesis conditions.
Presence of n-1 and shorter sequences in final product analysis Inefficient capping or premature detritylation.1. Ensure the capping reagents are fresh and active. 2. Increase capping time if necessary. 3. Address potential causes of premature detritylation as outlined above.

Quantitative Data Summary

The stability of the DMT group is highly dependent on the acidic conditions and temperature. The following table summarizes the relative rates of detritylation and depurination with different deblocking agents.

Deblocking AgentRelative Depurination Half-TimeObservations
3% Dichloroacetic Acid (DCA)LongestMilder acid, leading to slower depurination but may require longer detritylation times.[6]
15% Dichloroacetic Acid (DCA)IntermediateFaster detritylation than 3% DCA, but with an increased rate of depurination.[6]
3% Trichloroacetic Acid (TCA)ShortestStronger acid leading to rapid detritylation but a significantly higher rate of depurination.[6]

Experimental Protocols

Protocol 1: DMT Cation Assay for Monitoring Coupling Efficiency

This assay spectrophotometrically measures the amount of DMT cation released during each deblocking step to determine the stepwise coupling yield.

Materials:

  • Fraction collector

  • Spectrophotometer

  • Graduated 15-mL test tubes

  • 0.1 M Toluene (B28343) sulfonic acid monohydrate in anhydrous acetonitrile

Procedure:

  • Set up the automated DNA synthesizer to collect the effluent from the deblocking step of each synthesis cycle into separate test tubes using a fraction collector.[5]

  • After collection, dilute each sample to a final volume of 10 mL with 0.1 M toluene sulfonic acid monohydrate in anhydrous acetonitrile.[5]

  • Mix each sample thoroughly by vortexing.

  • Measure the absorbance of each sample at 498 nm using the dilution solvent as a blank.[5]

  • Calculate the stepwise coupling efficiency based on the absorbance values. A steady decline in absorbance is expected with each cycle.

Protocol 2: Preparation and Handling of Anhydrous Acetonitrile

Maintaining anhydrous conditions is critical to prevent premature detritylation.

Materials:

  • Molecular sieves (3Å or 4Å), activated

  • Oven-dried glassware

  • Anhydrous acetonitrile (synthesis grade)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activate molecular sieves by heating them in an oven at 250-300 °C for at least 4 hours under vacuum or a stream of inert gas.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to a bottle of anhydrous acetonitrile (approximately 10-20% by volume).

  • Store the acetonitrile over the molecular sieves under an inert atmosphere.

  • When dispensing, use an oven-dried syringe or cannula and maintain a positive pressure of inert gas in the storage bottle.

Visualizations

OligonucleotideSynthesisCycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group Coupling 2. Coupling Add next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Block unreacted 5'-OH groups Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation Stabilize phosphate (B84403) linkage Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Forms stable phosphotriester

Caption: The four main steps of the automated solid-phase oligonucleotide synthesis cycle.

TroubleshootingWorkflow Start Low Yield of Full-Length Oligonucleotide CheckReagents Check Reagent Quality (Deblocking solution, Acetonitrile) Start->CheckReagents ReagentIssue Reagents Degraded or Contaminated? CheckReagents->ReagentIssue DMTAssay Perform DMT Cation Assay AssayResult Low/Inconsistent Coupling Efficiency? DMTAssay->AssayResult CheckAnhydrous Verify Anhydrous Conditions MoistureDetected Moisture Contamination? CheckAnhydrous->MoistureDetected ReagentIssue->DMTAssay No ReplaceReagents Replace Reagents ReagentIssue->ReplaceReagents Yes AssayResult->CheckAnhydrous No OptimizeDeblock Optimize Deblocking Step (Time, Acid Concentration) AssayResult->OptimizeDeblock Yes DrySolvents Dry Solvents and Reagents MoistureDetected->DrySolvents Yes End Problem Resolved MoistureDetected->End No ReplaceReagents->End OptimizeDeblock->End DrySolvents->End

Caption: A workflow for troubleshooting low yields in oligonucleotide synthesis due to premature detritylation.

References

Technical Support Center: DMT-dU in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of DMT-dU phosphoramidite (B1245037) in oligonucleotide synthesis, with a specific focus on addressing the formation of n-1 shortmers.

Troubleshooting Guide: n-1 Shortmer Formation

The presence of n-1 shortmers, or deletion sequences, is a common issue in oligonucleotide synthesis that can significantly impact the purity and yield of the final product. This guide addresses specific issues that may arise during the synthesis process when using DMT-dU phosphoramidite.

Issue 1: High Percentage of n-1 Shortmers Detected Post-Synthesis

Symptoms:

  • A significant peak corresponding to the n-1 length oligonucleotide is observed in analytical HPLC or mass spectrometry data.

  • Overall yield of the full-length oligonucleotide is lower than expected.

Potential Cause Recommended Solution Experimental Protocol
Inefficient Coupling of DMT-dU Ensure anhydrous conditions. Use freshly prepared DMT-dU phosphoramidite solution. Optimize coupling time.Protocol 1: Anhydrous Technique and Fresh Reagent Preparation. 1. Use anhydrous acetonitrile (B52724) (<30 ppm water). 2. Dry all gas lines (Argon or Helium) with in-line cartridges. 3. Prepare DMT-dU phosphoramidite solution immediately before use. 4. For extended syntheses, consider re-dissolving fresh amidite. 5. Increase the coupling time for the DMT-dU addition step in the synthesis cycle.
Degraded DMT-dU Phosphoramidite Store DMT-dU phosphoramidite under inert gas (Argon) at the recommended temperature. Avoid repeated warming and cooling of the stock vial.Protocol 2: Proper Storage and Handling of Phosphoramidites. 1. Aliquot solid DMT-dU into smaller, single-use vials under an inert atmosphere. 2. Store vials at -20°C. 3. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
Incomplete Capping Increase capping time and/or use a more active capping solution. Ensure capping reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole) are fresh and anhydrous.Protocol 3: Optimization of Capping Step. 1. Increase the delivery volume and wait time for both Cap A and Cap B reagents in the synthesis protocol. 2. For sequences prone to difficult couplings, consider a double capping step. 3. Prepare fresh capping solutions weekly.
Suboptimal Activator Performance Use a fresh bottle of activator (e.g., ETT, DCI). Ensure the activator concentration is correct and the solution is anhydrous.Protocol 4: Activator Solution Preparation. 1. Prepare activator solutions fresh, as they are hygroscopic. 2. Store activator solutions over molecular sieves to maintain anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of n-1 shortmer formation during oligonucleotide synthesis?

A1: The primary cause of n-1 shortmer formation is the failure of a nucleotide, in this case, DMT-dU, to couple to the growing oligonucleotide chain.[1] This can be due to several factors, including inefficient coupling chemistry, degraded reagents, or the presence of moisture.[2] If the unreacted 5'-hydroxyl group is not successfully "capped" in the subsequent step, it will be available to couple with the next phosphoramidite in the following cycle, leading to a sequence missing one nucleotide (an n-1 deletion).[3][4]

Q2: How does the stability of DMT-dU phosphoramidite compare to other standard phosphoramidites?

A2: While specific comparative stability data for DMT-dU is not always readily available, the stability of phosphoramidites in solution generally follows the order: T > dC > dA > dG.[2] DMT-dU, being an analogue of DMT-dT, is expected to have relatively good stability, similar to DMT-dT. However, like all phosphoramidites, it is highly susceptible to degradation by moisture and oxidation.[2] Proper storage and handling under anhydrous and inert conditions are critical to maintain its performance.

Q3: Can the detritylation step contribute to the formation of n-1 shortmers?

A3: While the detritylation step (removal of the DMT group) is not a direct cause of n-1 shortmers, incomplete detritylation can lead to this issue. If the DMT group is not completely removed, the 5'-hydroxyl group will not be available for the subsequent coupling reaction, resulting in a failure sequence. This is then capped, preventing further elongation. Using a fresh, appropriately concentrated deblocking solution (e.g., trichloroacetic acid in dichloromethane) and ensuring sufficient reaction time is crucial.[4][5]

Q4: Are there any sequence-dependent effects that can increase n-1 formation when using DMT-dU?

A4: Yes, sequence-dependent effects can influence coupling efficiency. Long stretches of the same base or the formation of secondary structures in the growing oligonucleotide chain can create steric hindrance, making the 5'-hydroxyl group less accessible for coupling.[] This can lead to a higher incidence of n-1 deletions at that specific position. Optimizing the synthesis cycle by extending the coupling time for problematic sequences may help mitigate this.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the key experimental workflow and chemical pathways.

Oligonucleotide_Synthesis_Cycle Start Start Cycle: Growing Oligo on Solid Support (5'-DMT protected) Detritylation Step 1: Detritylation (Acidic Deblock) Start->Detritylation Free_OH Free 5'-OH on Growing Oligo Detritylation->Free_OH Coupling Step 2: Coupling (DMT-dU + Activator) Free_OH->Coupling Coupled_Product Successful Coupling: (n) length oligo Coupling->Coupled_Product ~99% Efficiency Unreacted_OH Failed Coupling: (n-1) length oligo with free 5'-OH Coupling->Unreacted_OH ~1% Failure Oxidation Step 4: Oxidation (Iodine Solution) Coupled_Product->Oxidation Capping Step 3: Capping (Acetic Anhydride + NMI) Unreacted_OH->Capping Capped_Failure Capped (n-1) Shortmer (Terminated) Capping->Capped_Failure Stable_Phosphate Stable Phosphate Triester (n) length oligo Oxidation->Stable_Phosphate Next_Cycle Ready for Next Cycle Stable_Phosphate->Next_Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Logic Problem High n-1 Shortmer Formation Check_Coupling Investigate Coupling Step Problem->Check_Coupling Check_Capping Investigate Capping Step Problem->Check_Capping Anhydrous Ensure Anhydrous Conditions Check_Coupling->Anhydrous Fresh_Amidite Use Fresh DMT-dU Check_Coupling->Fresh_Amidite Optimize_Time Optimize Coupling Time Check_Coupling->Optimize_Time Fresh_Reagents Use Fresh Capping Reagents Check_Capping->Fresh_Reagents Optimize_Capping Increase Capping Time/Volume Check_Capping->Optimize_Capping Solution Reduced n-1 Formation Anhydrous->Solution Fresh_Amidite->Solution Optimize_Time->Solution Fresh_Reagents->Solution Optimize_Capping->Solution

Caption: Troubleshooting workflow for addressing n-1 shortmer formation.

References

impact of moisture on DMT-dU-CE Phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal use and stability of DMT-dU-CE Phosphoramidite (B1245037), with a specific focus on the detrimental effects of moisture. The following information is intended for researchers, scientists, and drug development professionals to troubleshoot issues and ensure the integrity of their oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability of DMT-dU-CE Phosphoramidite?

A1: Moisture is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound.[1] Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that degrades the phosphoramidite into its corresponding H-phosphonate and other byproducts.[1][2] This degradation reduces the purity of the reagent, leading to lower coupling efficiencies and the incorporation of undesired truncated sequences during oligonucleotide synthesis.[1]

Q2: What is the recommended maximum water content in the solvent used to dissolve this compound?

A2: To ensure optimal performance and minimize degradation, it is crucial to use anhydrous solvents with very low water content.[1] The recommended water content in acetonitrile (B52724), the most common solvent for oligonucleotide synthesis, should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[1][2] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.[1]

Q3: How does the stability of DMT-dU (a derivative of dT) phosphoramidite compare to other standard phosphoramidites?

A3: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[1][3][4] This means that DMT-dT (and by extension, DMT-dU) phosphoramidite is the most stable among the common deoxyribonucleoside phosphoramidites, while the guanosine (B1672433) (dG) phosphoramidite is particularly susceptible to degradation.[1][4]

Q4: What are the primary degradation products of this compound caused by moisture?

A4: The primary degradation pathway for phosphoramidites in the presence of water is the hydrolysis of the phosphoramidite moiety.[1][2] This reaction results in the formation of the corresponding 5'-O-DMT-2'-deoxyuridine-3'-O-H-phosphonate.[1] The presence of these degradation products can be monitored by analytical techniques such as ³¹P NMR and HPLC.[1]

Q5: How should solid this compound and its solutions be stored?

A5: Solid phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[5][6] Before opening, the container must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture.[2] Solutions of phosphoramidites in anhydrous acetonitrile should also be stored at -20°C under an inert atmosphere.[7] For critical applications, it is recommended to add activated 3Å molecular sieves to the solution to scavenge any residual moisture.[2][7]

Troubleshooting Guide

IssuePotential Cause Related to MoistureRecommended Action
Low Coupling Efficiency Degradation of this compound due to moisture in the solvent or on the synthesizer lines.[1][2]- Use a fresh, high-purity batch of this compound.[1]- Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[1]- Test the water content of the solvent using Karl Fischer titration.[1]- Minimize the time the phosphoramidite solution is exposed to the atmosphere.[1]- Purge synthesizer lines thoroughly with dry inert gas.[2]
Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis Hydrolysis of the phosphoramidite into its H-phosphonate derivative.[1]- Compare the chromatogram or spectrum with a reference standard of pure this compound.[1]- The presence of peaks corresponding to the H-phosphonate derivative indicates degradation.[1][8]- If significant degradation is observed, discard the reagent and use a fresh batch.[1]
Inconsistent Oligonucleotide Synthesis Results Variable water content in reagents or improper handling procedures leading to sporadic phosphoramidite degradation.[1]- Implement and adhere to stringent standard operating procedures for handling anhydrous solvents and phosphoramidites.[1]- Store all phosphoramidites under an inert atmosphere at the recommended temperature (-20°C).[5][6]- Regularly test the water content of solvents to ensure consistency.[1]
Accumulation of Deletion Mutants (n-1 sequences) Inefficient capping of unreacted 5'-hydroxyl groups, which can be exacerbated by poor coupling of degraded phosphoramidites.[9]- Verify the efficiency of your capping step.[9]- Address the root cause of low coupling efficiency by ensuring the phosphoramidite and all reagents are anhydrous and of high quality.[9]

Quantitative Data: Stability of Phosphoramidites in Solution

The following table summarizes the relative stability of the four standard deoxyribonucleoside phosphoramidites when stored in acetonitrile under an inert atmosphere over a five-week period. This data highlights the higher stability of T (and by extension, U) phosphoramidites compared to others, especially dG.

PhosphoramiditePurity Reduction After Five Weeks
T2%
dC2%
dA6%
dG39%
(Data sourced from a study analyzing phosphoramidite solutions by HPLC-MS)[3][4]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by HPLC

This protocol outlines a general method for assessing the purity of this compound and detecting hydrolysis products using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Objective: To determine the purity of the phosphoramidite and identify degradation products.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to prevent acid-catalyzed degradation.[10] Dilute to a working concentration of 0.1 mg/mL in the same diluent.[10] Prepare samples fresh before use.[10]

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column.[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).[7][11]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[1]

    • Analysis: Inject the sample. The pure phosphoramidite will appear as a major peak, often a doublet due to diastereomers at the phosphorus center.[10] Degradation products, such as the H-phosphonate, will elute at different retention times. Purity is estimated by calculating the area percentage of the main peak(s) relative to the total peak area.[1]

Protocol 2: Degradation Analysis by ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) is a powerful technique for directly observing and quantifying phosphorus-containing species, making it ideal for assessing phosphoramidite degradation.

  • Objective: To identify and quantify the phosphoramidite and its primary hydrolysis product (H-phosphonate).

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the this compound in ~0.5 mL of a deuterated solvent (e.g., deuterated acetonitrile or chloroform) in an NMR tube.[1]

    • Instrumentation: A high-field NMR spectrometer equipped with a phosphorus probe.

    • Analysis: Acquire a ³¹P NMR spectrum. The pure phosphoramidite will show a characteristic signal, typically in the range of δ 140-150 ppm. The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, usually in the range of δ 5-10 ppm.[1] The relative integration of these peaks can be used to quantify the extent of degradation.[1]

Protocol 3: Solvent Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content in solvents like acetonitrile.

  • Objective: To quantify the water content in the solvent used for dissolving phosphoramidites.

  • Methodology:

    • Instrumentation: A Karl Fischer titrator.

    • Sample Introduction: Using a dry, gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel, avoiding the introduction of atmospheric moisture.[1]

    • Titration: The Karl Fischer reagent, containing iodine, is titrated into the sample until all the water has reacted. The endpoint is detected electrometrically.[1]

    • Calculation: The instrument's software automatically calculates the water content based on the amount of titrant consumed, typically expressed in ppm.[1]

Visualizations

G cluster_storage Solid Phosphoramidite Storage cluster_prep Solution Preparation cluster_use Handling and Use Store Store Solid at -20°C under Inert Gas Equilibrate Equilibrate to Room Temperature Before Opening Store->Equilibrate Dissolve Dissolve Amidite Under Inert Gas Equilibrate->Dissolve Solvent Use Anhydrous Acetonitrile (<30 ppm H2O) Solvent->Dissolve Sieves Optional: Add 3Å Molecular Sieves Dissolve->Sieves Synthesizer Place on Synthesizer Sieves->Synthesizer StoreSol Store Solution at -20°C Under Inert Gas Synthesizer->StoreSol After Use

Caption: Recommended workflow for handling this compound.

G Amidite This compound (P(III) - Reactive) H2O H₂O (Moisture) HPhos H-phosphonate Derivative (P(III) - Unreactive for Coupling) Amidite->HPhos Hydrolysis H2O->HPhos Byproduct Diisopropylamine

Caption: Primary degradation pathway of phosphoramidites via hydrolysis.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of DMT-dU Modified Oligonucleotides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic oligonucleotides is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quality control of 5'-dimethoxytrityl (DMT)-deoxyuridine (dU) modified oligonucleotides. Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the optimal analytical strategy for your specific needs.

The synthesis of oligonucleotides is a stepwise process that can lead to the generation of various impurities, including truncated sequences (shortmers) and molecules with incomplete deprotection. The 5'-DMT group, a hydrophobic protecting group, is crucial for both the synthesis and the subsequent purification of the desired full-length oligonucleotide. The "DMT-on" purification strategy leverages the hydrophobicity of this group to effectively separate the target molecule from failure sequences that lack it.[][2][3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as a cornerstone technique for the analysis and purification of synthetic oligonucleotides, offering versatility and high resolution.[4] Two primary modes of HPLC are employed for this purpose: Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC.

Ion-Pair Reversed-Phase (IP-RP) HPLC separates oligonucleotides based on their hydrophobicity.[4] The addition of an ion-pairing agent to the mobile phase neutralizes the negative charges of the phosphate (B84403) backbone, allowing the oligonucleotides to interact with the hydrophobic stationary phase.[4] The presence of the bulky, hydrophobic DMT group significantly increases the retention time of the full-length oligonucleotide, enabling its separation from the more polar, non-DMT-containing failure sequences.[5]

Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5] This method is particularly effective for resolving sequences of different lengths.[5]

Comparative Performance of HPLC Methods
ParameterIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Principle of Separation HydrophobicityCharge (number of phosphate groups)
Primary Application Purification of DMT-on oligonucleotides, analysis of hydrophobically modified oligos.[6]Resolution of different length sequences, purification of oligos with significant secondary structure.[5]
Achievable Purity >90%[5]>95%[5]
Typical Yield 60-80%[5]50-70%[5]
Key Advantages High resolution for DMT-on/off separation, suitable for a wide range of modifications.Excellent for resolving by length, can be run under denaturing conditions to disrupt secondary structures.
Limitations Resolution may decrease for very long oligonucleotides.May not be ideal for separating oligonucleotides with hydrophobic modifications.[5]

Alternative Analytical Techniques

While HPLC is a powerful tool, several alternative methods offer distinct advantages for specific applications.

Capillary Gel Electrophoresis (CGE) separates oligonucleotides based on their size as they migrate through a gel-filled capillary under an electric field.[4] CGE often provides higher resolution than HPLC, especially for longer oligonucleotides, and is capable of single-base resolution.[4]

Mass Spectrometry (MS) , frequently coupled with liquid chromatography (LC-MS), provides detailed information about the molecular weight of the oligonucleotide and its impurities.[4] High-resolution mass spectrometry (HRMS) can even help elucidate the elemental composition of these impurities.[4]

Polyacrylamide Gel Electrophoresis (PAGE) is another size-based separation technique that offers very high purity, often exceeding 98%.[5] However, it is generally more labor-intensive and can result in lower product recovery compared to HPLC.[5]

Solid-Phase Extraction (SPE) offers a faster, cartridge-based method for DMT-on purification.[5][7] While it may provide lower resolution than HPLC, its speed and potential for high-throughput applications make it an attractive option for certain purification needs.[7]

Emerging Techniques such as Hydrophilic Interaction Chromatography (HILIC) and Size Exclusion Chromatography (SEC) are also gaining traction. HILIC is compatible with MS detection, and SEC is valuable for analyzing higher-order structures and aggregates.[8]

Performance Comparison of Alternative Methods
TechniquePrinciple of SeparationAchievable PurityTypical YieldKey AdvantagesLimitations
Capillary Gel Electrophoresis (CGE) SizeHighModerateVery high resolution, single-base resolution possible, low sample consumption.[4]Can be slower than HPLC for single samples.
Mass Spectrometry (MS) Mass-to-charge ratioN/A (Characterization)N/AProvides precise mass information for identity confirmation and impurity analysis.[4]Not a primary purification technique.
Polyacrylamide Gel Electrophoresis (PAGE) Size>98%[5]20-40%[5]Very high purity, good for long oligonucleotides.[6]More time-consuming, lower yield.[5]
Solid-Phase Extraction (SPE) Hydrophobicity (DMT-on)Variable (often lower than HPLC)Moderate to HighFast, suitable for high-throughput formats.[7]Lower resolution compared to HPLC.[5]

Experimental Protocols

General HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis CrudeOligo Crude DMT-dU Oligo DissolvedOligo Dissolve in Mobile Phase A CrudeOligo->DissolvedOligo FilteredSample Filter Sample (0.45 µm) DissolvedOligo->FilteredSample Injector Autosampler/Injector FilteredSample->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: General workflow for HPLC analysis of oligonucleotides.

Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol
  • Objective: To separate DMT-on full-length oligonucleotides from failure sequences.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the oligonucleotides. The hydrophobic DMT-on species will elute later than the hydrophilic failure sequences.

  • Detection: UV absorbance at 260 nm.

  • Temperature: Elevated temperatures (e.g., 60 °C) can be used to disrupt secondary structures and improve peak shape.[3]

Detritylation Protocol

The removal of the DMT group (detritylation) is a critical step following DMT-on purification and is essential for many downstream applications. This is typically achieved by exposing the oligonucleotide to a mild acid.[3][9]

  • Reagent: 80% acetic acid in water is a common detritylation agent.[9]

  • Procedure:

    • Dissolve the dried, purified DMT-on oligonucleotide in the detritylation solution.

    • Incubate at room temperature for a specified period (e.g., 20-30 minutes).[9] The appearance of a bright orange color indicates the release of the dimethoxytrityl cation.

    • Quench the reaction and precipitate the detritylated oligonucleotide using a salt and ethanol.[9]

    • The detritylated oligonucleotide can then be desalted.

It is crucial to carefully control the detritylation conditions to avoid depurination, a side reaction that can occur with prolonged exposure to acid.[10]

Logical Decision Tree for Method Selection

Start Start: Need to analyze DMT-dU Oligo PurityCheck Primary Goal: Purity Assessment? Start->PurityCheck HighRes Need High Resolution for long oligos? PurityCheck->HighRes Yes Identity Need to confirm identity/impurities? PurityCheck->Identity No HighPurity Need Highest Possible Purity (>98%)? HighRes->HighPurity No CGE Use CGE HighRes->CGE Yes Speed Is speed the priority? HighPurity->Speed No PAGE Use PAGE HighPurity->PAGE Yes IP_RP_HPLC Use IP-RP HPLC Speed->IP_RP_HPLC No (Standard) SPE Use SPE Speed->SPE Yes Identity->IP_RP_HPLC No (Routine QC) LC_MS Use LC-MS Identity->LC_MS Yes AEX_HPLC Use AEX HPLC

Caption: Decision tree for selecting an analytical technique.

Conclusion

The HPLC analysis of DMT-dU modified oligonucleotides, particularly utilizing the DMT-on IP-RP HPLC strategy, remains a robust and widely adopted method for routine quality control.[4] However, a comprehensive analytical approach may involve the use of orthogonal techniques to gain a more complete understanding of the product's purity and identity. For high-resolution separation of long oligonucleotides, CGE is an excellent choice, while LC-MS is indispensable for detailed characterization of impurities.[4] The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the application, including the desired level of purity, the length of the oligonucleotide, and the required throughput.

References

A Comparative Guide to the Mass Spectrometry of Oligonucleotides Containing Deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust analysis of oligonucleotides containing deoxyuridine (dU) is critical for a wide range of applications, from understanding DNA repair mechanisms to the development of novel therapeutics. Mass spectrometry (MS) has emerged as an indispensable tool for the characterization and quantification of these modified oligonucleotides. This guide provides an objective comparison of the two primary MS techniques employed for this purpose: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS). This comparison is supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Performance Comparison: ESI-LC-MS vs. MALDI-TOF MS

The choice between ESI-LC-MS and MALDI-TOF MS for the analysis of dU-containing oligonucleotides depends on the specific analytical requirements, such as the need for quantification, high throughput, or detailed structural elucidation.

ParameterESI-LC-MSMALDI-TOF MS
Ionization Principle Soft ionization of analytes in solution, producing multiply charged ions.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions.
Coupling to Separation Readily coupled with liquid chromatography (LC) for complex mixture analysis.Typically a direct analysis technique, though offline coupling with LC is possible.
Quantitative Accuracy High accuracy and precision, with a wide linear dynamic range.[1]Quantification can be challenging due to non-homogeneity of sample crystallization ("hot spots"), but can be achieved with internal standards and optimized sample preparation.[2]
Sensitivity High sensitivity, with limits of quantification (LOQ) in the low femtomole to nanogram per milliliter range.[1]Good sensitivity, with LOQs typically in the femtomole to low picomole range.[3]
Mass Resolution High resolution is achievable with modern mass analyzers (e.g., Orbitrap, Q-TOF).High resolution can be obtained, particularly in reflector mode.
Mass Accuracy High mass accuracy (ppm level) allows for confident molecular formula determination.Good mass accuracy, but can be lower than high-resolution ESI-MS.
Throughput Lower throughput due to the time required for chromatographic separation.High throughput, making it suitable for screening large numbers of samples.[4]
Tolerance to Salts/Buffers Less tolerant to non-volatile salts and buffers, often requiring extensive sample cleanup.More tolerant to salts and buffers compared to ESI.
Fragmentation Analysis Well-suited for tandem MS (MS/MS) for structural elucidation and sequencing.In-source decay (ISD) or post-source decay (PSD) can provide fragmentation information.
Analysis of Long Oligonucleotides Effective for a wide range of oligonucleotide lengths, including those greater than 50 bases.[4]Less effective for oligonucleotides longer than 50-60 bases due to decreased ionization efficiency.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of dU-containing oligonucleotides using both ESI-LC-MS and MALDI-TOF MS.

Protocol 1: Quantitative Analysis of Deoxyuridine in Genomic DNA by LC-MS/MS

This protocol is adapted from a robust method for the absolute quantification of 2'-deoxyuridine (B118206) (dUrd) in genomic DNA.[1][5]

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method to ensure high purity.

  • Enzymatically hydrolyze 10-20 µg of DNA to 2'-deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Include an internal standard, such as a stable isotope-labeled deoxyuridine, at the beginning of the hydrolysis step for accurate quantification.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Purify the hydrolyzed sample using a C18 SPE cartridge to remove enzymes and other interfering substances.

  • Elute the deoxyribonucleosides with methanol.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 0% to 30% B over 10 minutes.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • dUrd transition: Monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion (e.g., the transition corresponding to the loss of the deoxyribose sugar).

      • Internal Standard transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Generate a calibration curve by analyzing a series of known concentrations of dUrd standards.

  • Quantify the amount of dUrd in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: MALDI-TOF MS Analysis of a Deoxyuridine-Containing Oligonucleotide

This protocol is a general method for the qualitative and semi-quantitative analysis of synthetic oligonucleotides.[2][3]

1. Sample Preparation:

  • Desalt the oligonucleotide sample using ethanol (B145695) precipitation or a suitable micro-desalting column to remove alkali metal adducts that can interfere with analysis.[6]

  • Dissolve the desalted oligonucleotide in ultrapure water to a final concentration of approximately 10 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA) or 2',4',6'-trihydroxyacetophenone (B23981) (THAP), in a 1:1 mixture of acetonitrile and water.[3][6]

  • For improved performance, especially for quantitative analysis, consider adding an additive like diammonium citrate (B86180) to the matrix solution.[2]

3. Target Plate Spotting:

  • Mix the oligonucleotide sample and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

4. MALDI-TOF MS Analysis:

  • Instrument Settings:

    • Ionization Mode: Typically negative ion mode for oligonucleotides due to the negatively charged phosphate (B84403) backbone.[2]

    • Mass Analyzer Mode: Reflector mode for higher mass resolution and accuracy.

    • Laser Intensity: Optimize the laser intensity to achieve good signal-to-noise ratio without causing excessive fragmentation.

    • Acquire spectra by averaging multiple laser shots across the sample spot.

5. Data Analysis:

  • Determine the molecular weight of the oligonucleotide from the mass-to-charge ratio (m/z) of the observed ion.

  • For semi-quantitative analysis, the peak intensity or area can be compared across different samples, though this is less accurate than LC-MS-based methods. For more accurate quantification, an internal standard with a similar mass and chemical properties should be used.[2]

Mandatory Visualizations

Uracil-DNA Glycosylase (UDG) Mediated Base Excision Repair (BER) Pathway

The following diagram illustrates the key steps in the UDG-mediated BER pathway, a crucial cellular process for removing uracil (B121893) from DNA.

UDG_BER_Pathway cluster_0 DNA with Uracil cluster_1 Base Excision cluster_2 Incision & End Processing cluster_3 Ligation DNA_U dU-containing DNA UDG Uracil-DNA Glycosylase (UDG) DNA_U->UDG Recognition & Binding AP_Site Abasic (AP) Site UDG->AP_Site Uracil Excision APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Nick in DNA APE1->Nick PolB DNA Polymerase β Nick->PolB dCMP Insertion Ligase DNA Ligase PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Workflow of the Uracil-DNA Glycosylase (UDG) mediated Base Excision Repair pathway.

Characteristic Fragmentation of a Deoxyuridine-Containing Oligonucleotide

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing oligonucleotides. The following diagram illustrates the common fragmentation pattern observed for a dU-containing oligonucleotide upon collision-induced dissociation (CID).

Oligo_Fragmentation cluster_0 Precursor Ion cluster_1 Fragmentation precursor 5'-...pXpUpYp...-3' cid CID precursor->cid a_B_ion a-B ion (5' fragment) cid->a_B_ion Cleavage of 3'-C-O bond & loss of Uracil base w_ion w-ion (3' fragment) cid->w_ion Cleavage of 3'-C-O bond

Caption: Common fragmentation pathway for a dU-containing oligonucleotide in CID MS/MS.

The most common fragmentation pathway for deprotonated oligonucleotides in CID involves the cleavage of the 3'-C-O bond of the phosphodiester linkage, often accompanied by the loss of the nucleobase.[7][8] This results in the formation of a series of a-B ions (containing the 5'-terminus minus a base) and w ions (containing the 3'-terminus). The mass difference between consecutive ions in a series allows for the determination of the nucleotide sequence. The presence of deoxyuridine can be confirmed by the mass of the corresponding fragment ions.

Conclusion

Both ESI-LC-MS and MALDI-TOF MS are powerful techniques for the analysis of oligonucleotides containing deoxyuridine. ESI-LC-MS excels in providing highly accurate and sensitive quantitative data, making it the method of choice for pharmacokinetic studies and the absolute quantification of dU in biological matrices. MALDI-TOF MS, with its high throughput and tolerance to complex mixtures, is well-suited for rapid screening, quality control of synthetic oligonucleotides, and enzymatic assays. The selection of the optimal technique will ultimately be guided by the specific research question and the desired analytical outcome. This guide provides the foundational knowledge and protocols to enable researchers, scientists, and drug development professionals to make informed decisions and successfully implement mass spectrometric analysis of deoxyuridine-containing oligonucleotides.

References

A Comparative Analysis of DMT-dU-CE and DMT-dT-CE Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of the success of the synthesis and the ultimate performance of the oligonucleotide in its intended application. Among the pyrimidine (B1678525) phosphoramidites, DMT-dU-CE Phosphoramidite and DMT-dT-CE Phosphoramidite are foundational reagents. While structurally very similar, the single methyl group difference between deoxyuridine (dU) and deoxythymidine (dT) imparts distinct properties to the resulting oligonucleotides. This guide provides a comprehensive comparison of these two phosphoramidites, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Chemical Structure and Core Distinction

The primary difference between this compound and DMT-dT-CE Phosphoramidite lies in the nucleobase they carry. DMT-dT-CE Phosphoramidite contains deoxythymidine, which is 5-methyl-2'-deoxyuridine. In contrast, this compound contains 2'-deoxyuridine, which lacks the methyl group at the 5th position of the pyrimidine ring. Both are supplied with a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl and a β-cyanoethyl (CE) protecting group on the phosphoramidite moiety, making them suitable for standard automated solid-phase oligonucleotide synthesis.

Performance Comparison: A Data-Driven Overview

While direct head-to-head comparative studies are not extensively published, the performance characteristics can be inferred from a wealth of available data on oligonucleotide synthesis and biophysical properties. The following table summarizes the key performance indicators.

Performance MetricThis compoundDMT-dT-CE PhosphoramiditeKey Considerations
Coupling Efficiency Typically >99%Typically >99%Both phosphoramidites exhibit high coupling efficiencies under standard synthesis conditions, crucial for the yield of full-length oligonucleotides.[1][2]
Phosphoramidite Stability GoodGoodBoth are sensitive to moisture and oxidation.[3][4] Proper storage and handling under anhydrous conditions are essential. The dG phosphoramidite is generally the least stable among the standard phosphoramidites.[4][5]
Oligonucleotide Thermal Stability (Tm) Lower TmHigher TmThe 5-methyl group of thymine (B56734) enhances base stacking interactions, leading to a more stable duplex and a higher melting temperature (Tm) compared to a duplex containing uracil (B121893) at the same position.[2][6]
Nuclease Resistance of Oligonucleotide Less ResistantMore ResistantThe methyl group in thymine provides a degree of steric hindrance, offering slightly increased resistance to nuclease degradation compared to uracil.[7][8] However, for significant nuclease resistance, backbone modifications like phosphorothioates are typically required.

Experimental Protocols

To quantitatively assess the performance of these phosphoramidites, the following experimental protocols are recommended.

Objective: To determine the stepwise coupling efficiency of each phosphoramidite during solid-phase oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Program a DNA synthesizer for the synthesis of a test sequence (e.g., a 20-mer homopolymer of T or U).

  • Reagent Preparation: Prepare solutions of this compound and DMT-dT-CE Phosphoramidite at the same concentration in anhydrous acetonitrile.

  • Synthesis: Perform two separate syntheses, one with each phosphoramidite.

  • Trityl Cation Collection: During each synthesis cycle, the DMT cation is cleaved in the deblocking step, producing an orange-colored solution. The synthesizer's UV-Vis spectrophotometer measures the absorbance of this solution at approximately 495 nm.

  • Data Analysis: The absorbance is proportional to the number of coupled molecules in the previous cycle. The average stepwise coupling efficiency (CE) can be calculated using the formula: CE = (An / An-1)1/n x 100% where An is the absorbance of the nth trityl release and n is the cycle number.

Objective: To compare the thermal stability of DNA duplexes containing either dU or dT.

Methodology:

  • Oligonucleotide Synthesis and Purification: Synthesize two complementary oligonucleotides, one containing dU and the other containing dT at the same position(s). Also, synthesize their complementary strands. Purify all oligonucleotides, for example, by HPLC.

  • Duplex Formation: Anneal each oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.5 mM EDTA, pH 7.0) to form duplexes.

  • UV Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solutions at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1 °C/min).[9]

  • Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has denatured into single strands, corresponding to the midpoint of the transition in the melting curve.[9][10]

Objective: To assess the relative stability of dU- and dT-containing oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify oligonucleotides of the same sequence, with one containing dU and the other dT. Labeling the oligonucleotides (e.g., with a 5'-fluorescent dye) can facilitate visualization.

  • Nuclease Digestion: Incubate each oligonucleotide with a nuclease (e.g., a 3'-exonuclease found in serum or a specific endonuclease) in an appropriate buffer at 37°C.

  • Time Course Analysis: Take aliquots of the reaction at different time points (e.g., 0, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching buffer (e.g., containing EDTA and a loading dye).

  • Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands (e.g., by fluorescence imaging). The rate of disappearance of the full-length oligonucleotide band indicates its susceptibility to nuclease degradation.

Visualizing Workflows and Biological Pathways

The automated synthesis of oligonucleotides using phosphoramidite chemistry follows a four-step cycle for the addition of each nucleotide.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT removal) Coupling 2. Coupling (Phosphoramidite addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted chain termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Standard four-step phosphoramidite synthesis cycle.

A key biological context differentiating dU and dT is the base excision repair (BER) pathway initiated by Uracil-DNA Glycosylase (UDG). This enzyme specifically recognizes and removes uracil from DNA, a crucial mechanism for maintaining genomic integrity.[11][12]

UDG_Pathway cluster_0 DNA with Uracil Lesion cluster_1 Base Excision and AP Site Creation cluster_2 DNA Repair DNA_Uracil DNA containing Uracil (e.g., from Cytosine deamination) UDG Uracil-DNA Glycosylase (UDG) recognizes and binds Uracil DNA_Uracil->UDG AP_Site AP (Apurinic/Apyrimidinic) Site created UDG->AP_Site Excises Uracil APE1 APE1 Endonuclease cleaves phosphodiester backbone AP_Site->APE1 Polymerase DNA Polymerase inserts correct nucleotide APE1->Polymerase Ligase DNA Ligase seals the nick Polymerase->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA Restored DNA

The Uracil-DNA Glycosylase (UDG) initiated base excision repair pathway.

The susceptibility of dU-containing DNA to degradation by UDG is exploited in molecular biology for efficient site-directed mutagenesis.

Mutagenesis_Workflow Template_Prep 1. Prepare single-stranded dU-containing DNA template Primer_Anneal 2. Anneal mutagenic primer (containing the desired mutation) Template_Prep->Primer_Anneal Synthesis 3. Synthesize complementary strand using DNA polymerase and ligase Primer_Anneal->Synthesis Template_Degrade 4. Treat with Uracil-DNA Glycosylase (UDG) to degrade the original dU-template Synthesis->Template_Degrade Transformation 5. Transform into host cells Template_Degrade->Transformation Replication 6. Host replicates the mutated strand Transformation->Replication

Workflow for site-directed mutagenesis using a dU-containing template.

Applications and Selection Guidance

The choice between DMT-dU-CE and DMT-dT-CE phosphoramidite depends on the specific application:

  • DMT-dT-CE Phosphoramidite is the standard choice for synthesizing DNA oligonucleotides intended for in vivo applications, such as antisense oligonucleotides and siRNAs, or for probes and primers where stability and nuclease resistance are paramount. The presence of thymine is "natural" in the context of DNA and avoids recognition by cellular repair machinery like UDG.

  • This compound is primarily used for specific research applications. Its incorporation into a DNA strand makes that strand a substrate for Uracil-DNA Glycosylase (UDG).[11] This property is exploited in:

    • Site-directed mutagenesis: To selectively degrade the original template strand.[13][14]

    • Carry-over prevention in PCR: To degrade any contaminating amplicons from previous reactions.

    • Aptamer development (SELEX): Where dU can be used in the initial library, and its properties can be compared to dT-containing counterparts in later optimization steps.

    • Studies of DNA repair mechanisms: As a tool to create substrates for UDG and other repair enzymes.

Conclusion

This compound and DMT-dT-CE Phosphoramidite are both high-quality reagents that enable the efficient synthesis of oligonucleotides. The key differentiator, the 5-methyl group on thymine, provides enhanced thermal stability and a slight increase in nuclease resistance to the resulting oligonucleotide. This makes DMT-dT-CE Phosphoramidite the default choice for most applications requiring stable DNA . Conversely, the specific recognition and excision of uracil in DNA by the cellular enzyme UDG makes This compound a valuable tool for specialized molecular biology techniques where the selective degradation of a dU-containing strand is desired. Understanding these fundamental differences allows researchers to select the optimal building block to achieve their experimental and therapeutic goals.

References

A Comparative Guide to the Performance of DMT-dU Phosphoramidite from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality and performance of phosphoramidite (B1245037) building blocks are of paramount importance. The choice of supplier for critical reagents like 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dU phosphoramidite) can significantly impact the yield, purity, and overall success of oligonucleotide synthesis. While direct, publicly available comparative studies across different commercial suppliers are limited, this guide provides a framework for evaluating their performance based on key metrics and established analytical protocols.

This guide outlines the essential performance indicators, detailed experimental procedures for in-house evaluation, and a structured format for data presentation to enable a rigorous and objective comparison of DMT-dU phosphoramidite from different suppliers.

Key Performance Indicators

The quality of DMT-dU phosphoramidite can be assessed by several critical parameters:

  • Purity: High purity is essential to prevent the incorporation of impurities into the synthesized oligonucleotide, which can lead to truncated or modified sequences.[1] Purity is typically assessed by ³¹P NMR and reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Coupling Efficiency: This is a measure of the percentage of available 5'-hydroxyl groups that react with the incoming phosphoramidite in each synthesis cycle.[3] Consistently high coupling efficiency (ideally >99%) is crucial for the synthesis of long oligonucleotides with high yield.[4][5]

  • Stability: Phosphoramidites are sensitive to moisture and oxidation.[6][7] Their stability in solution on the synthesizer directly affects coupling efficiency and the formation of byproducts. The stability of phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[8]

Data Presentation

To facilitate a clear and direct comparison of DMT-dU phosphoramidite from different suppliers, all quantitative data should be summarized in the following tables.

Table 1: Phosphoramidite Purity and Stability

SupplierLot NumberPurity by ³¹P NMR (%)Purity by RP-HPLC (%)Stability (Purity after 72h in Acetonitrile (B52724), %)
Supplier A
Supplier B
Supplier C

Table 2: Oligonucleotide Synthesis Performance

SupplierLot NumberAverage Stepwise Coupling Efficiency (%)Crude Purity of 20-mer Oligonucleotide (%)Final Yield of Purified 20-mer Oligonucleotide (OD)
Supplier A
Supplier B
Supplier C

Experimental Protocols

The following protocols describe the methodologies for obtaining the data presented in the tables above.

Protocol 1: Determination of Phosphoramidite Purity by ³¹P NMR and RP-HPLC

  • Objective: To assess the initial purity of DMT-dU phosphoramidite from each supplier.

  • ³¹P NMR Spectroscopy:

    • Prepare a solution of the phosphoramidite in anhydrous deuterated acetonitrile or chloroform.

    • Acquire a ³¹P NMR spectrum. The active phosphoramidite should appear as two distinct signals around 150 ppm, representing the two diastereomers.[2]

    • Integrate the signals corresponding to the phosphoramidite and any phosphorus-containing impurities (e.g., H-phosphonate, phosphate).

    • Calculate the purity as the percentage of the integral of the phosphoramidite signals relative to the total integral of all phosphorus-containing species.

  • RP-HPLC Analysis:

    • Prepare a solution of the phosphoramidite in anhydrous acetonitrile (e.g., 1 mg/mL).[2][9]

    • Inject the sample onto a C18 column.[2]

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).[2]

    • Monitor the elution profile by UV absorbance at 254 nm.

    • Calculate the purity based on the peak area of the phosphoramidite relative to the total peak area.

Protocol 2: Evaluation of Solution Stability

  • Objective: To determine the stability of the phosphoramidite in the synthesizer solvent over time.

  • Methodology:

    • Prepare a solution of the DMT-dU phosphoramidite in anhydrous acetonitrile at the standard concentration used for synthesis (e.g., 0.1 M).[10]

    • Store the solution under an inert atmosphere (e.g., argon) at room temperature to mimic conditions on the synthesizer.

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze its purity by ³¹P NMR or RP-HPLC as described in Protocol 1.

    • Plot the percentage of pure phosphoramidite as a function of time to assess its degradation rate.

Protocol 3: Oligonucleotide Synthesis and Performance Evaluation

  • Objective: To compare the performance of DMT-dU phosphoramidite from different suppliers in a standard oligonucleotide synthesis.

  • Synthesis:

    • Synthesize a test oligonucleotide sequence (e.g., a 20-mer poly-T sequence with a single dU insertion) on an automated DNA synthesizer.[11]

    • Use a standard synthesis protocol with consistent reagents (activator, capping, and oxidizing solutions) for all suppliers.[5]

    • Monitor the stepwise coupling efficiency in real-time by measuring the absorbance of the released dimethoxytrityl (DMT) cation at approximately 495 nm after each deblocking step.[12]

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).[10]

  • Analysis of Crude Oligonucleotide:

    • Analyze the crude, deprotected oligonucleotide by RP-HPLC or anion-exchange HPLC to determine the percentage of the full-length product.

  • Purification and Yield Determination:

    • Purify the full-length oligonucleotide using a standard method such as RP-HPLC or polyacrylamide gel electrophoresis.

    • Quantify the final yield of the purified oligonucleotide by measuring its absorbance at 260 nm.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Phosphoramidite DMT-dU Phosphoramidite (from Suppliers A, B, C) Solution Prepare 0.1M Solution Phosphoramidite->Solution Solvent Anhydrous Acetonitrile Solvent->Solution Purity Initial Purity Analysis (³¹P NMR, RP-HPLC) Solution->Purity Stability Solution Stability Test (Analyze at 0, 24, 48, 72h) Solution->Stability Synthesis Oligonucleotide Synthesis (e.g., 20-mer) Solution->Synthesis Coupling Monitor Coupling Efficiency (Trityl Cation Assay) Synthesis->Coupling Crude Crude Product Analysis (HPLC) Synthesis->Crude Purify Purification Crude->Purify Yield Final Yield Calculation (UV Absorbance) Purify->Yield

Caption: Workflow for the comparative evaluation of DMT-dU phosphoramidite.

References

A Researcher's Guide to Enzymatic Digestion of dU-Containing Oligonucleotides for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of oligonucleotides containing deoxyuridine (dU) is crucial for various applications, from therapeutic development to diagnostic assays. Enzymatic digestion is a cornerstone of this analysis, enabling the precise cleavage of these molecules for subsequent characterization, typically by mass spectrometry. This guide provides a comprehensive comparison of the primary enzymatic methods, their performance, and detailed protocols to aid in selecting the optimal strategy for your research needs.

Executive Summary

The enzymatic digestion of dU-containing oligonucleotides is a two-step process initiated by Uracil-DNA Glycosylase (UDG), which excises the uracil (B121893) base to create an abasic (AP) site. This AP site is then cleaved by an AP endonuclease. The choice of enzymes for this workflow significantly impacts digestion efficiency, specificity, and the nature of the resulting termini, which is critical for downstream analysis. This guide compares the performance of key enzymes and provides detailed experimental procedures to ensure reproducible and accurate results.

Comparison of Enzymatic Digestion Strategies

The selection of an appropriate enzymatic strategy depends on the specific requirements of the downstream application, such as the desired cleavage product termini and the need for heat inactivation. The following tables summarize the key characteristics and performance parameters of the most common enzymes used for digesting dU-containing oligonucleotides.

Enzyme Characteristics
Enzyme/SystemMechanism of ActionOptimal TemperatureOptimal pHHeat Inactivatable
Uracil-DNA Glycosylase (UDG/UNG) Hydrolyzes the N-glycosidic bond between uracil and the deoxyribose sugar, creating an AP site.[1][2]37°C[3][4]~8.0[3]No (remains partially active after 95°C treatment)[4]
Endonuclease IV (Endo IV) AP endonuclease that cleaves the phosphodiester backbone 5' to the AP site, leaving a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403).[5]37°C (E. coli) / 65°C (Thermostable)[5][6]~8.0No (Thermostable versions are heat resistant)[5]
Endonuclease VIII (Endo VIII) DNA glycosylase-lyase that breaks the phosphodiester backbone at the 3' and 5' sides of the AP site.[5][7]37°C[7]~7.5 - 8.5No
USER® Enzyme (UDG + Endo VIII) A mixture of UDG and Endonuclease VIII that generates a single nucleotide gap at the uracil site, leaving a 3' and 5' phosphate.[5][7]37°C[5][7]~7.5 - 8.0[8]No[5]
Thermolabile USER® II Enzyme (UDG + Endo III) A mixture of a thermolabile UDG and Endonuclease III, leaving a 3'-phospho-α,β-unsaturated aldehyde and a 5' phosphate.[1]37°C[1]~7.5 - 8.0[1]Yes (65°C for 10 minutes)[1]
Performance Comparison
Enzyme/SystemSpecificityReported Efficiency/KineticsAdvantagesDisadvantages
Uracil-DNA Glycosylase (UDG/UNG) Highly specific for uracil in ssDNA and dsDNA.[9]kcat values vary depending on the source and substrate, generally in the range of 1-100 min⁻¹.[10]Well-characterized, commercially available from multiple sources.Only creates an AP site; requires a second enzyme for backbone cleavage. Partial heat inactivation can lead to degradation of PCR products.[4]
Endonuclease IV (Endo IV) Cleaves at AP sites.[5]kcat/Km values reported in the range of 1-10 nM⁻¹s⁻¹ for AP sites.[11][12]Thermostable versions available for high-temperature applications. Generates a clean 3'-OH terminus suitable for some downstream applications.[5]May have lower efficiency on some substrates compared to other endonucleases.
Endonuclease VIII (Endo VIII) Acts on AP sites.[7]Kinetic data is less commonly reported in direct comparison to Endo IV.Efficiently cleaves the phosphodiester backbone at the AP site.[7]Leaves 3' and 5' phosphate termini, which may not be ideal for all downstream applications.[5]
USER® Enzyme (UDG + Endo VIII) Specific for dU-containing DNA.One unit nicks 10 pmol of a dU-containing duplex in 15 minutes at 37°C.[5][13]Single-tube reaction for complete digestion.[7]Not heat inactivatable. The resulting gap with phosphate termini may require further enzymatic treatment for certain applications.[5]
Thermolabile USER® II Enzyme (UDG + Endo III) Specific for dU-containing DNA.One unit nicks 10 pmol of a dU-containing duplex in 15 minutes at 37°C.[1]Heat inactivatable, providing better control over the reaction.[1]Generates a 3'-phospho-α,β-unsaturated aldehyde, which may be less suitable for certain downstream applications compared to a 3'-OH.[1]

Experimental Protocols

Protocol 1: Complete Enzymatic Digestion of dU-Containing Oligonucleotides using USER® Enzyme

This protocol is suitable for applications where a single-step digestion to generate a gap at the dU site is desired.

Materials:

  • dU-containing oligonucleotide sample

  • USER® Enzyme (e.g., NEB #M5505)[5]

  • 10X rCutSmart™ Buffer (or other compatible buffer)[5]

  • Nuclease-free water

Procedure:

  • On ice, prepare the following reaction mixture in a microcentrifuge tube:

    • dU-containing DNA: X µL (up to 10 pmol)

    • 10X rCutSmart™ Buffer: 5 µL

    • USER® Enzyme: 1 µL (1 unit)

    • Nuclease-free Water: to a final volume of 50 µL

  • Gently mix by pipetting up and down and briefly centrifuge.

  • Incubate the reaction at 37°C for 15-30 minutes.[8]

  • Proceed with downstream analysis (e.g., LC-MS). Note that the enzyme is not heat-inactivatable.[5]

Protocol 2: Two-Step Enzymatic Digestion using UDG and Endonuclease IV

This protocol provides more control over the digestion process and generates a 3'-hydroxyl terminus.

Materials:

  • dU-containing oligonucleotide sample

  • Uracil-DNA Glycosylase (UDG) (e.g., NEB #M0280)

  • 10X UDG Reaction Buffer

  • Endonuclease IV (e.g., NEB #M0304)

  • 10X NEBuffer™ 3 (or other compatible buffer for Endo IV)

  • Nuclease-free water

Procedure: Step 1: Uracil Excision with UDG

  • Prepare the following reaction mixture:

    • dU-containing DNA: X µL (e.g., 1 µg)

    • 10X UDG Reaction Buffer: 2 µL

    • UDG: 1 µL (1 unit)

    • Nuclease-free Water: to a final volume of 20 µL

  • Incubate at 37°C for 30 minutes to ensure complete uracil removal.[14]

Step 2: AP Site Cleavage with Endonuclease IV

  • To the UDG reaction mixture, add:

    • 10X NEBuffer™ 3: 3 µL

    • Endonuclease IV: 1 µL (5 units)

    • Nuclease-free Water: to a final volume of 30 µL

  • Incubate at 37°C for 30-60 minutes.

  • The digested sample is now ready for analysis.

Protocol 3: LC-MS Analysis of Digested Oligonucleotides

This protocol provides a general framework for the analysis of enzymatically digested oligonucleotides using liquid chromatography-mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Materials:

  • Digested oligonucleotide sample

  • Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., 10-15 mM triethylamine (B128534) (TEA) and 100-400 mM hexafluoroisopropanol (HFIP))[15]

  • Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile) with the same ion-pairing agent concentration as Mobile Phase A

Procedure:

  • Sample Preparation: Dilute the digested oligonucleotide sample in Mobile Phase A to an appropriate concentration for LC-MS analysis.

  • LC Separation:

    • Equilibrate the column (e.g., C18) with the initial mobile phase conditions (typically a low percentage of Mobile Phase B).

    • Inject the sample.

    • Apply a gradient of increasing Mobile Phase B to elute the oligonucleotide fragments. The gradient will depend on the length and sequence of the fragments.

  • MS Detection:

    • Operate the ESI source in negative ion mode.

    • Acquire mass spectra over a relevant m/z range to detect the expected fragment ions.

    • For sequence confirmation, perform tandem MS (MS/MS) on the parent ions of interest.[16]

  • Data Analysis:

    • Process the raw data to identify the masses of the eluted fragments.

    • Compare the observed masses with the theoretical masses of the expected digestion products to confirm the cleavage and sequence.[17]

Alternative Methods: Non-Enzymatic Cleavage

While enzymatic digestion is the most common method, chemical cleavage offers an alternative approach.

  • Hydrazine-Mediated Cleavage: Hydrazine (B178648) can be used to cleave DNA at uracil residues. This method typically involves incubation with hydrazine hydrate, followed by a piperidine (B6355638) treatment to effect strand scission.[18][19]

  • Alkali Treatment: Abasic sites created by UDG are labile to alkali treatment (e.g., NaOH), which can induce strand cleavage.[14][20]

Comparison with Enzymatic Methods:

FeatureEnzymatic CleavageChemical Cleavage
Specificity HighCan be less specific, potentially causing side reactions.
Conditions Mild (physiological pH and temperature)Harsh (strong chemicals, high temperatures)
Control HighCan be more difficult to control, leading to incomplete or over-digestion.
Compatibility Compatible with most downstream applications.May require extensive cleanup to remove harsh chemicals.

In general, enzymatic methods are preferred for their high specificity and mild reaction conditions, which preserve the integrity of the oligonucleotide fragments for sensitive downstream analysis.[21]

Visualizing the Workflow

Enzymatic Digestion and Analysis Workflow

Enzymatic_Digestion_Workflow cluster_digestion Enzymatic Digestion cluster_analysis Analysis dU_Oligo dU-Containing Oligonucleotide AP_Site Oligonucleotide with Abasic (AP) Site dU_Oligo->AP_Site UDG/UNG Digested_Fragments Digested Fragments AP_Site->Digested_Fragments AP Endonuclease (e.g., Endo IV, Endo VIII) LC Liquid Chromatography (Separation) Digested_Fragments->LC Sample Injection MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Sequence Confirmation) MS->Data

Caption: Workflow for enzymatic digestion and LC-MS analysis.

Signaling Pathway of Base Excision Repair (Simplified)

Base_Excision_Repair DNA_Damage dU in DNA UDG UDG/UNG DNA_Damage->UDG AP_Site AP Site UDG->AP_Site Recognizes & excises Uracil AP_Endo AP Endonuclease (Endo IV/VIII) AP_Site->AP_Endo Nick Nicked DNA AP_Endo->Nick Cleaves phosphodiester backbone Polymerase DNA Polymerase Nick->Polymerase Gap_Filled Gap Filled Polymerase->Gap_Filled Fills gap Ligase DNA Ligase Gap_Filled->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals nick

Caption: Simplified Base Excision Repair (BER) pathway.

References

Enhancing Oligonucleotide Longevity: A Comparative Guide to Nuclease Stability of dU-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in-vivo stability of oligonucleotides is a critical determinant of their therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their bioavailability and duration of action. This guide provides a comparative analysis of the nuclease stability of various chemically modified oligonucleotides, with a special focus on deoxyuridine (dU)-modified oligonucleotides and their more stable counterparts. The information presented is supported by experimental data and detailed protocols to aid in the design of robust oligonucleotide-based therapeutics.

Comparative Nuclease Stability of Modified Oligonucleotides

The susceptibility of oligonucleotides to nuclease degradation can be significantly reduced by chemical modifications to the phosphate (B84403) backbone, the sugar moiety, or the nucleobase. While a simple substitution of thymidine (B127349) (dT) with deoxyuridine (dU) does not confer significant nuclease resistance, specific modifications of the dU base, such as the introduction of a C-5 propynyl (B12738560) group, have been shown to enhance stability, particularly when combined with other modifications like phosphorothioates.

Oligonucleotide ModificationNuclease Stability ProfileHalf-lifeKey Characteristics
Unmodified DNA/RNA Low~5 minutes in plasma[1]Rapidly degraded by endo- and exonucleases.[2]
Phosphorothioate (B77711) (PS) High35 to 50 hours in plasma[1]Sulfur substitution for a non-bridging oxygen in the phosphate backbone confers significant nuclease resistance.[3]
2'-O-Methyl (2'-OMe) Moderate to HighNot specified in provided resultsA common modification that increases thermal stability and provides good nuclease resistance.[4]
2'-Fluoro (2'-F) Moderate to HighNot specified in provided resultsEnhances binding affinity and confers nuclease resistance.[5]
C-5 Propynyl-dU (in PS backbone) High35 hours (biologically active half-life in tissue culture)[6][7]The C-5 propynyl group enhances binding affinity and contributes to nuclease stability when combined with a phosphorothioate backbone.[8][9]

Experimental Protocols

Accurate assessment of nuclease stability is crucial for the development of oligonucleotide therapeutics. Below are detailed protocols for commonly employed in-vitro nuclease stability assays.

Exonuclease Stability Assay using Snake Venom Phosphodiesterase (3'→5' Exonuclease)

This assay evaluates the stability of oligonucleotides against degradation from the 3' end.

  • Materials:

    • Oligonucleotide sample

    • Snake Venom Phosphodiesterase (SVP) from Crotalus adamanteus

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

    • Stop Solution (e.g., 0.5 M EDTA)

    • Deionized, nuclease-free water

  • Procedure:

    • Prepare a stock solution of the oligonucleotide in nuclease-free water.

    • In a microcentrifuge tube, prepare the reaction mixture containing the oligonucleotide at the desired concentration in the reaction buffer.

    • Initiate the reaction by adding a pre-determined amount of SVP to the reaction mixture.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately add them to the stop solution to chelate the Mg²⁺ ions and inactivate the nuclease.

    • Store the quenched samples on ice or at -20°C until analysis.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or liquid chromatography-mass spectrometry (LC-MS) to visualize and quantify the degradation products.[10][11]

Exonuclease Stability Assay using Bovine Spleen Phosphodiesterase (5'→3' Exonuclease)

This assay assesses the stability of oligonucleotides against degradation from the 5' end.

  • Materials:

    • Oligonucleotide sample

    • Bovine Spleen Phosphodiesterase (BSP)

    • Reaction Buffer (e.g., 50 mM sodium acetate, pH 6.5, 10 mM EDTA)

    • Stop Solution (e.g., 1 M Tris-HCl, pH 8.5)

    • Deionized, nuclease-free water

  • Procedure:

    • Prepare a stock solution of the oligonucleotide in nuclease-free water.

    • In a microcentrifuge tube, prepare the reaction mixture containing the oligonucleotide at the desired concentration in the reaction buffer.

    • Initiate the reaction by adding a pre-determined amount of BSP to the reaction mixture.

    • Incubate the reaction at 37°C.

    • At various time points, withdraw aliquots of the reaction and add them to the stop solution to inactivate the nuclease.

    • Store the quenched samples on ice or at -20°C until analysis.

    • Analyze the samples by denaturing PAGE or LC-MS.[10]

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a more biologically relevant matrix.

  • Materials:

    • Oligonucleotide sample

    • Human or animal serum (e.g., fetal bovine serum, FBS)

    • Phosphate-buffered saline (PBS)

    • Proteinase K

    • Stop Solution (e.g., formamide (B127407) loading buffer)

  • Procedure:

    • Prepare a stock solution of the oligonucleotide in nuclease-free water.

    • In a microcentrifuge tube, mix the oligonucleotide with the desired concentration of serum (e.g., 50% or 90% in PBS).

    • Incubate the mixture at 37°C.

    • At various time points, withdraw aliquots and stop the reaction by adding proteinase K to digest the nucleases, followed by a denaturing agent like formamide.[12]

    • Store the samples at -20°C until analysis.

    • Analyze the samples by denaturing PAGE or LC-MS.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for nuclease stability assays.

Nuclease_Stability_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis Oligo Oligonucleotide Stock Solution Mix Reaction Mixture Oligo->Mix Buffer Reaction Buffer Buffer->Mix Nuclease Add Nuclease (e.g., SVP, BSP, Serum) Mix->Nuclease Incubate Incubate at 37°C Nuclease->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Stop Stop Reaction Timepoints->Stop Analysis Analyze by: - Denaturing PAGE - LC-MS Stop->Analysis Quantify Quantify Degradation (e.g., Half-life) Analysis->Quantify

Figure 1. General workflow for an in-vitro nuclease stability assay.

Exonuclease_Assay_Workflow cluster_3prime 3' Exonuclease Assay cluster_5prime 5' Exonuclease Assay Oligo Modified Oligonucleotide SVP_Mix Reaction Mix with Snake Venom Phosphodiesterase Oligo->SVP_Mix BSP_Mix Reaction Mix with Bovine Spleen Phosphodiesterase Oligo->BSP_Mix Control Unmodified Oligonucleotide (Control) Control->SVP_Mix Control->BSP_Mix SVP_Incubate Incubate at 37°C SVP_Mix->SVP_Incubate SVP_Analyze Analyze Degradation SVP_Incubate->SVP_Analyze Result Compare Stability Profiles SVP_Analyze->Result BSP_Incubate Incubate at 37°C BSP_Mix->BSP_Incubate BSP_Analyze Analyze Degradation BSP_Incubate->BSP_Analyze BSP_Analyze->Result

References

A Comparative Guide to Alternatives for Uridine Incorporation in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) chemistry is a critical determinant of yield, purity, and the overall success of the synthesis. While 5'-O-DMT-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (DMT-dU-CE Phosphoramidite) is a standard reagent for the incorporation of uridine (B1682114) in DNA, several alternatives are available, particularly for the synthesis of RNA and modified oligonucleotides where the 2'-hydroxyl group requires protection. This guide provides an objective comparison of prominent alternatives to the standard deoxyuridine phosphoramidite, focusing on their performance, with supporting experimental data and detailed protocols.

The primary alternatives for uridine incorporation, especially in the context of RNA synthesis, involve different protecting groups for the 2'-hydroxyl of the ribose sugar. The most common of these are the tert-butyldimethylsilyl (TBDMS) and the 2'-O-Methyl (2'-OMe) groups. Other notable alternatives include those with 2'-O-Triisopropylsilyloxymethyl (TOM) protecting groups and various base-labile protecting groups designed for sensitive oligonucleotides.

Performance Comparison of Uridine Phosphoramidite Alternatives

The selection of a uridine phosphoramidite alternative is often guided by the specific requirements of the oligonucleotide being synthesized, such as the desired length, sequence, and any modifications. Key performance indicators include coupling efficiency, stability of the protecting groups during synthesis, and the conditions required for deprotection.

Phosphoramidite2'-Protecting GroupTypical Coupling Efficiency (%)Deprotection ConditionsKey AdvantagesKey Disadvantages
DMT-dU-CE None (deoxyribose)>99%Standard (e.g., Ammonium (B1175870) hydroxide)High coupling efficiency for DNA synthesis.Not suitable for RNA synthesis.
DMT-rU(TBDMS)-CE tert-butyldimethylsilyl (TBDMS)>98%Two-step: 1. Base deprotection (e.g., AMA); 2. Silyl (B83357) deprotection (e.g., TEA·3HF)Well-established for RNA synthesis.[1]Potential for 2' to 3' silyl migration; two-step deprotection can be harsh.[2]
DMT-rU(OMe)-CE Methyl (OMe)>99%Similar to standard DNA deprotection (e.g., Ammonium hydroxide)High coupling efficiency[3]; nuclease resistance[3]; simplified deprotection.2'-O-methylation is a permanent modification.
DMT-rU(TOM)-CE Triisopropylsilyloxymethyl (TOM)>99%Fast deprotection with AMA or EMAM.[2]High coupling efficiency[2]; resistant to 2' to 3' migration.[2]Less commonly used than TBDMS or 2'-OMe.

Experimental Protocols

I. Oligonucleotide Synthesis using 2'-O-TBDMS-Uridine Phosphoramidite

This protocol outlines the key steps for the incorporation of uridine into an RNA sequence using a TBDMS-protected phosphoramidite.

A. Synthesis Cycle:

Standard automated solid-phase oligonucleotide synthesis is performed on a DNA/RNA synthesizer. The synthesis cycle consists of four steps:

  • Deblocking: Removal of the 5'-DMT group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the DMT-rU(TBDMS)-CE phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole or DCI) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. A coupling time of 5-10 minutes is typically used.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

B. Cleavage and Deprotection:

  • Cleavage from Solid Support and Base Deprotection: The solid support is treated with a mixture of aqueous ammonium hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 10-15 minutes.[6] This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • 2'-O-TBDMS Group Removal: After evaporation of the AMA solution, the oligonucleotide is resuspended in anhydrous DMSO. Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[7]

  • Quenching and Desalting: The reaction is quenched, and the fully deprotected RNA is desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

II. Oligonucleotide Synthesis using 2'-O-Methyl-Uridine Phosphoramidite

This protocol describes the incorporation of a 2'-O-methylated uridine into an oligonucleotide.

A. Synthesis Cycle:

The synthesis cycle is identical to that described for the 2'-O-TBDMS phosphoramidite. A key difference is that the coupling time for 2'-OMe phosphoramidites is generally shorter, often around 2-6 minutes, due to lower steric hindrance compared to the TBDMS group.[2]

B. Cleavage and Deprotection:

The deprotection of oligonucleotides containing 2'-O-methyl modifications is significantly simpler than for those with TBDMS protection and is analogous to standard DNA deprotection.

  • Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonium hydroxide at 55°C for 8-12 hours. This single step cleaves the oligonucleotide from the support and removes all remaining protecting groups.[8]

  • Work-up: The solution is evaporated to dryness, and the resulting oligonucleotide is desalted.

Visualizations

Chemical Structures

Oligonucleotide Synthesis Workflow

G start Start with Solid Support (Attached First Nucleoside) deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add Uridine Phosphoramidite) deblock->couple cap Capping (Block Unreacted Sites) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle for Desired Length oxidize->repeat repeat->deblock Next Cycle cleave_deprotect Cleavage & Deprotection repeat->cleave_deprotect Synthesis Complete purify Purification cleave_deprotect->purify final_product Final Oligonucleotide purify->final_product

Deprotection Pathways

G cluster_TBDMS 2'-O-TBDMS Deprotection cluster_OMe 2'-O-Methyl Deprotection TBDMS_start Protected Oligo on Support TBDMS_step1 Step 1: AMA Treatment (Cleavage & Base Deprotection) TBDMS_step2 Step 2: TEA·3HF Treatment (Silyl Group Removal) TBDMS_end Fully Deprotected RNA OMe_start Protected Oligo on Support OMe_step1 Single Step: NH4OH Treatment (Cleavage & Full Deprotection) OMe_end Fully Deprotected Oligonucleotide

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling DMT-dU-CE Phosphoramidite, a key reagent in DNA and RNA synthesis.

This compound (CAS No. 109389-30-2) is a nucleoside molecule critical for the synthesis of oligonucleotides.[1][2][3] While indispensable in biomedical research and therapeutic development, it presents hazards that necessitate strict adherence to safety protocols to minimize risk and ensure operational integrity.[4]

Immediate Safety Concerns and Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation.[5]

  • May cause an allergic skin reaction.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • May damage fertility or the unborn child.[5]

Understanding these risks is the first step toward safe handling. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[6]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
Face ShieldRecommended when there is a splash hazard.[6]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect prior to use and dispose of properly.[6]
Laboratory CoatA laboratory coat must be worn.[6]
Respiratory Protection NIOSH-approved RespiratorUse if ventilation is inadequate or dust is generated. An N95 or P1 type dust mask is suitable.[6]

Operational Plan: Step-by-Step Handling and Storage

Adherence to a strict operational plan is crucial for both safety and maintaining the integrity of the phosphoramidite, which is sensitive to moisture and air.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Dispensing: Handle this compound as a powder. Avoid the formation of dust and aerosols.[7][8] Use appropriate tools for transferring the powder.

  • During Use: Avoid all contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[6]

Storage Protocol:

  • Keep the container tightly sealed to prevent exposure to moisture and air.[6]

  • Store in a dry, well-ventilated area.[6]

  • The recommended storage temperature is -20°C.[3][6]

  • Store away from heat and oxidizing agents.[6]

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • All waste contaminated with this compound, including gloves, weighing papers, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6]

Disposal Method:

  • Do not dispose of the chemical into drains or the environment.[6]

  • Arrange for disposal of surplus and non-recyclable solutions through a licensed disposal company.[6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_dispense Dispense Powder Carefully (Avoid Dust) prep_workspace->handle_dispense handle_synthesis Perform Oligonucleotide Synthesis handle_dispense->handle_synthesis post_cleanup Clean Work Area handle_synthesis->post_cleanup dispose_collect Collect Contaminated Waste in Labeled Container handle_synthesis->dispose_collect storage_conditions Store at -20°C in a Tightly Sealed Container handle_synthesis->storage_conditions If not all material is used post_wash Wash Hands Thoroughly post_cleanup->post_wash dispose_transfer Transfer to Licensed Disposal Company dispose_collect->dispose_transfer

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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DMT-dU-CE Phosphoramidite
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Reactant of Route 2
DMT-dU-CE Phosphoramidite

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